N,N-dimethylpiperidine-4-carboxamide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N,N-dimethylpiperidine-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O/c1-10(2)8(11)7-3-5-9-6-4-7/h7,9H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGABIOSYJHFORX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1CCNCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90328548 | |
| Record name | N,N-dimethylpiperidine-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90328548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1903-68-0 | |
| Record name | N,N-dimethylpiperidine-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90328548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1903-68-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Introduction: A Versatile Scaffold in Medicinal Chemistry
An In-Depth Technical Guide to N,N-dimethylpiperidine-4-carboxamide
This guide provides a comprehensive technical overview of this compound, a key heterocyclic building block. Designed for researchers, medicinal chemists, and professionals in drug development, this document synthesizes core chemical properties, synthetic methodologies, analytical characterization, and safety protocols. The structure of this guide is designed to logically present the scientific narrative of this compound, from its fundamental identity to its practical application and handling.
This compound is a derivative of piperidine, a ubiquitous saturated heterocycle found in the core structure of many pharmaceuticals and natural products. Specifically, it belongs to the isonipecotamide (piperidine-4-carboxamide) class of compounds, which serve as versatile scaffolds in the design of therapeutic agents.[1][2] The inherent structural features of the piperidine ring allow for three-dimensional diversity in drug candidates, influencing properties like solubility, lipophilicity, and metabolic stability. The N,N-dimethylcarboxamide moiety at the 4-position provides a stable, polar group that can engage in hydrogen bonding and other non-covalent interactions, making it a valuable feature in the rational design of enzyme inhibitors and receptor ligands.[1] This guide delves into the essential chemical and physical properties that underpin its utility as a synthetic intermediate.
Chemical Identity and Molecular Structure
Correctly identifying a chemical compound is the foundation of all scientific work. This compound is cataloged under several identifiers, ensuring its unambiguous recognition in global databases and supply chains.
Table 1: Compound Identifiers
| Identifier | Value | Source |
|---|---|---|
| InChI | InChI=1S/C8H16N2O/c1-10(2)8(11)7-3-5-9-6-4-7/h7,9H,3-6H2,1-2H3 | |
| InChIKey | XGABIOSYJHFORX-UHFFFAOYSA-N | |
| SMILES | CN(C)C(=O)C1CCNCC1 |
| MDL Number | MFCD03372521 |[4] |
The molecule's structure consists of a central piperidine ring with a dimethylcarboxamide group attached to the fourth carbon atom. This structure is fundamental to its chemical behavior and applications.
Physicochemical Properties
The physical properties of a compound dictate its behavior in different environments and are critical for designing experimental conditions, including reaction setups, purification methods, and formulation strategies.
Table 2: Key Physicochemical Properties
| Property | Value | Notes |
|---|---|---|
| Physical Form | Solid | |
| Melting Point | 169-170 °C | [4] |
| Boiling Point | 269.1 ± 29.0 °C | Predicted value[4] |
| Density | 0.991 ± 0.06 g/cm³ | Predicted value[4] |
| pKa | 9.87 ± 0.10 | Predicted value[4] |
| Storage Temperature | Room temperature, inert atmosphere | |
The high melting and boiling points are characteristic of a polar, hydrogen-bond-accepting molecule with a relatively rigid ring structure. The predicted pKa suggests that the piperidine nitrogen is basic and will be protonated under acidic conditions, a crucial consideration for extraction and purification protocols.
Synthesis and Purification
This compound is typically synthesized via the amidation of a piperidine-4-carboxylic acid derivative. The choice of starting material and coupling agent is critical for achieving high yield and purity. A common and robust method involves the reaction of a commercially available precursor, such as methyl piperidine-4-carboxylate, with dimethylamine.
Caption: General workflow for the synthesis of this compound.
Experimental Protocol: Synthesis via Amidation
This protocol describes a representative synthesis. The causality for each step is explained to provide insight into the experimental design.
-
Reaction Setup : To a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), add methyl piperidine-4-carboxylate (1 equivalent).
-
Rationale: An inert atmosphere prevents side reactions with atmospheric moisture and oxygen.
-
-
Solvent Addition : Dissolve the starting material in a suitable solvent like methanol or tetrahydrofuran (THF).
-
Rationale: The solvent is chosen to fully dissolve the starting materials and facilitate the reaction.
-
-
Reagent Addition : Add an excess of dimethylamine (e.g., 2-3 equivalents, often as a solution in THF or ethanol) to the flask. The reaction can be run at room temperature or gently heated to increase the rate.
-
Rationale: Using an excess of the amine nucleophile drives the equilibrium towards the formation of the amide product, maximizing the yield.
-
-
Monitoring : Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Rationale: Continuous monitoring prevents over-running the reaction and the formation of byproducts, ensuring optimal yield and purity.
-
-
Work-up : Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent and excess dimethylamine.
-
Extraction : Redissolve the residue in a suitable organic solvent (e.g., dichloromethane) and wash with water or a saturated sodium bicarbonate solution to remove any unreacted acid precursors or salts.
-
Rationale: The aqueous wash removes water-soluble impurities. A basic wash ensures the piperidine nitrogen is deprotonated, maximizing its solubility in the organic phase.
-
-
Drying and Isolation : Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.
-
Purification : Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to obtain the final product with high purity (≥95%).[3][4]
-
Rationale: Recrystallization is an effective method for purifying solid compounds by exploiting differences in solubility between the product and impurities at different temperatures.
-
Spectroscopic Characterization
Structural elucidation and purity confirmation are achieved through a combination of spectroscopic techniques. The expected data provides a fingerprint for the molecule.
-
¹H NMR Spectroscopy : The proton NMR spectrum is expected to show distinct signals. The two N-methyl groups will appear as a singlet around 2.9-3.0 ppm. The protons on the piperidine ring will appear as a series of multiplets in the 1.5-3.5 ppm range. The methine proton at the C4 position (adjacent to the carboxamide) will likely be a distinct multiplet around 2.5-2.7 ppm.[5]
-
¹³C NMR Spectroscopy : The carbon spectrum will show characteristic peaks for the amide carbonyl (~175 ppm), the two equivalent N-methyl carbons (~35-40 ppm), and the distinct carbons of the piperidine ring.
-
Mass Spectrometry (MS) : Electrospray ionization (ESI) in positive mode will show a prominent peak for the protonated molecular ion [M+H]⁺ at m/z 157.13.
-
Infrared (IR) Spectroscopy : The IR spectrum will be dominated by a strong C=O stretching vibration for the tertiary amide, typically found in the range of 1630-1660 cm⁻¹. C-H stretching and bending vibrations will also be present.
Applications in Drug Discovery and Development
This compound is not typically an active pharmaceutical ingredient (API) itself but rather a critical starting material or intermediate. Its isonipecotamide core is a privileged scaffold, meaning it is a structural framework that appears in a multitude of biologically active compounds.
-
Scaffold for CNS Agents : Derivatives of the isonipecotamide scaffold have been investigated for a range of central nervous system (CNS) disorders. For instance, modified isonipecotamides have been synthesized and evaluated as dual inhibitors of thrombin and cholinesterase, with potential applications in treating Alzheimer's disease.[1]
-
Anticonvulsant Research : The related isonipecotic acid core has been used to design and synthesize novel anticonvulsant agents.[6][7] The carboxamide group can be readily modified to explore structure-activity relationships (SAR) to optimize potency and selectivity.
Caption: Role as a building block in a typical drug discovery workflow.
Safety, Handling, and Storage
Adherence to safety protocols is paramount when handling any chemical reagent. The information below is synthesized from available safety data sheets (SDS).
Table 3: GHS Hazard and Precautionary Statements
| Category | Code | Statement |
|---|---|---|
| Hazard | H319 | Causes serious eye irritation.[4] |
| Precautionary | P264 | Wash skin thoroughly after handling.[4] |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[4][8] | |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4][9] |
| | P337+P313 | If eye irritation persists: Get medical advice/attention.[4][8] |
-
Handling : Use in a well-ventilated area or fume hood. Avoid breathing dust. Avoid contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[8][9][10]
-
Storage : Store in a tightly sealed container in a cool, dry place.[8] For long-term stability, storage under an inert atmosphere is recommended. The compound is classified as a combustible solid.
-
First Aid :
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists.[9]
-
Skin Contact : Wash off with soap and plenty of water. Remove contaminated clothing.[9]
-
Ingestion : Do NOT induce vomiting. Rinse mouth with water. Seek medical advice.
-
Inhalation : Move person into fresh air. If not breathing, give artificial respiration.[9]
-
Conclusion
This compound is a fundamentally important molecule in synthetic and medicinal chemistry. Its well-defined physicochemical properties, straightforward synthesis, and the versatile reactivity of its isonipecotamide core make it an invaluable building block for the construction of complex molecular architectures. Its documented role in the development of novel therapeutic candidates for CNS disorders highlights its significance to the drug discovery community. Proper understanding of its properties, handling, and synthetic utility, as outlined in this guide, is essential for its effective and safe application in the laboratory.
References
- 1. First-in-Class Isonipecotamide-Based Thrombin and Cholinesterase Dual Inhibitors with Potential for Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. scbt.com [scbt.com]
- 4. This compound , 95+% , 1903-68-0 - CookeChem [cookechem.com]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of Novel Isonipecotic Acid-Based Heteroaryl Amino Acid Derivatives as Potential Anticonvulsant Agents: Design, Synthesis, In-Silico ADME Study, and Molecular Docking Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of Novel Isonipecotic Acid-Based Heteroaryl Amino Acid Derivatives as Potential Anticonvulsant Agents: Design, Synthesis, In-Silico ADME Study, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aksci.com [aksci.com]
- 9. assets.thermofisher.cn [assets.thermofisher.cn]
- 10. fishersci.com [fishersci.com]
An In-Depth Technical Guide to the Synthesis of N,N-dimethylpiperidine-4-carboxamide
Abstract
N,N-dimethylpiperidine-4-carboxamide is a valuable building block in medicinal chemistry, frequently incorporated into a variety of pharmacologically active agents. Its synthesis is a critical step in the development of numerous drug candidates. This technical guide provides a comprehensive overview of the primary synthetic routes to this compound, intended for researchers, scientists, and professionals in drug development. The guide delves into the nuances of each synthetic pathway, offering detailed, step-by-step protocols, comparative data, and expert insights into the rationale behind experimental choices. The methodologies discussed are grounded in established chemical principles and supported by citations to authoritative literature, ensuring scientific integrity and reproducibility.
Introduction
The piperidine scaffold is a ubiquitous structural motif in a vast number of pharmaceuticals and biologically active compounds.[1] Specifically, this compound serves as a key intermediate in the synthesis of molecules targeting a range of therapeutic areas. Its derivatives have been investigated for their potential as enzyme inhibitors and modulators of various biological targets.[2] The efficient and scalable synthesis of this intermediate is therefore of paramount importance to the pharmaceutical industry. This guide will explore the most prevalent and practical synthetic strategies, focusing on amide bond formation from piperidine-4-carboxylic acid (isonipecotic acid) and its ester derivatives, as well as pathways commencing from 4-cyanopiperidine.
Synthesis via Amide Coupling of Piperidine-4-Carboxylic Acid (Isonipecotic Acid)
The most direct and versatile approach to this compound is the coupling of piperidine-4-carboxylic acid (also known as isonipecotic acid) with dimethylamine.[3][4] This transformation relies on the activation of the carboxylic acid moiety to facilitate nucleophilic attack by the amine. A variety of coupling reagents have been developed for this purpose, each with its own advantages and mechanistic intricacies.
Rationale for N-Protection
A crucial consideration in this synthetic route is the presence of the secondary amine within the piperidine ring of the starting material. This amine is also nucleophilic and can compete with dimethylamine in the coupling reaction, leading to undesired side products, including oligomerization. To ensure the selective formation of the desired amide, the piperidine nitrogen must be protected with a suitable protecting group prior to the amide coupling step. The tert-butoxycarbonyl (Boc) group is a commonly employed protecting group due to its stability under a wide range of reaction conditions and its facile removal under acidic conditions.[5]
Synthetic Workflow
The synthesis from isonipecotic acid can be conceptualized as a two-step process: N-protection followed by amide coupling and deprotection.
Caption: Workflow for the synthesis of this compound from isonipecotic acid.
Experimental Protocols
Step 1: Synthesis of N-Boc-piperidine-4-carboxylic acid
-
To a solution of isonipecotic acid (1 equivalent) in a suitable solvent system such as a mixture of 1,4-dioxane and water, add a base like sodium hydroxide.[5]
-
Cool the mixture in an ice bath and add di-tert-butyl dicarbonate (Boc₂O) (typically 1.1-1.2 equivalents) portion-wise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Acidify the reaction mixture with an aqueous acid solution (e.g., 1N HCl) to a pH of approximately 2-3.
-
Extract the product into an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-Boc-piperidine-4-carboxylic acid, which is often a white solid.
Step 2: Amide Coupling and Deprotection
-
Dissolve N-Boc-piperidine-4-carboxylic acid (1 equivalent) in an anhydrous aprotic solvent like dichloromethane (DCM) or N,N-dimethylformamide (DMF).[6]
-
Add a suitable amide coupling reagent (e.g., HATU, HBTU, or DCC with an additive like HOBt) (1.0-1.2 equivalents) and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA) (2-3 equivalents).[7][8]
-
Add dimethylamine, typically as a solution in THF or as dimethylamine hydrochloride with an additional equivalent of base, to the reaction mixture.
-
Stir the reaction at room temperature until completion, which can be monitored by techniques like TLC or LC-MS.
-
Upon completion, perform an aqueous workup to remove the coupling byproducts and excess reagents.
-
The crude N-Boc protected amide can be purified by column chromatography if necessary.
-
For deprotection, dissolve the purified N-Boc-N,N-dimethylpiperidine-4-carboxamide in a suitable solvent (e.g., dichloromethane) and treat with a strong acid such as trifluoroacetic acid (TFA) or a solution of HCl in dioxane.
-
Stir at room temperature for 1-2 hours.
-
Remove the solvent and excess acid under reduced pressure. The product is often obtained as the corresponding salt (e.g., hydrochloride or trifluoroacetate), which can be neutralized or used as is.
Quantitative Data Summary
| Starting Material | Key Reagents | Typical Yield | Purity | Reference |
| Isonipecotic Acid | Boc₂O, NaOH | >95% (for Boc-protection) | High | [5] |
| N-Boc-piperidine-4-carboxylic acid | HATU, DIPEA, Dimethylamine | 80-95% (for coupling) | High | [7] |
| N-Boc-piperidine-4-carboxylic acid | DCC, HOBt, Dimethylamine | 70-85% (for coupling) | Good | [9] |
Synthesis from Ethyl Isonipecotate
An alternative and often cost-effective starting material is ethyl isonipecotate, the ethyl ester of piperidine-4-carboxylic acid.[10] This pathway can proceed via two main strategies: direct amidation of the ester or hydrolysis to the carboxylic acid followed by amide coupling as described in the previous section.
Direct Amidation of the Ester
The direct conversion of an ester to an amide with an amine is generally a less reactive process than the coupling of a carboxylic acid and requires more forcing conditions or specific catalysts. However, for a relatively unhindered amine like dimethylamine, this can be a viable route.
Experimental Protocol:
-
Heat a mixture of ethyl isonipecotate (1 equivalent) and an excess of a solution of dimethylamine in a suitable solvent (e.g., methanol or ethanol) in a sealed vessel at elevated temperatures (e.g., 80-100 °C).
-
The reaction progress can be monitored by GC-MS or LC-MS.
-
Upon completion, the solvent and excess dimethylamine are removed under reduced pressure.
-
The crude product can be purified by distillation or column chromatography.
Hydrolysis followed by Amide Coupling
A more common and generally higher-yielding approach is the initial hydrolysis of the ethyl ester to the corresponding carboxylic acid, which is then subjected to the amide coupling procedures outlined in Section 1.
Experimental Protocol (Hydrolysis):
-
Dissolve ethyl isonipecotate (1 equivalent) in a mixture of an alcohol (e.g., ethanol) and water.
-
Add a stoichiometric amount or a slight excess of a base such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH).
-
Stir the reaction mixture at room temperature or with gentle heating until the hydrolysis is complete (monitored by TLC or LC-MS).
-
Acidify the reaction mixture to precipitate the isonipecotic acid, which can then be isolated by filtration.
The resulting isonipecotic acid can then be carried forward to the N-protection and amide coupling steps as detailed previously.
Caption: Synthetic routes to this compound starting from ethyl isonipecotate.
Synthesis from 4-Cyanopiperidine
Another common precursor for the synthesis of this compound is 4-cyanopiperidine.[11] This approach involves the hydrolysis of the nitrile group to a primary amide (piperidine-4-carboxamide), followed by a subsequent reaction to form the desired N,N-dimethylated product. Alternatively, the nitrile can be hydrolyzed directly to the carboxylic acid.
Hydrolysis of 4-Cyanopiperidine
The nitrile group of 4-cyanopiperidine can be hydrolyzed under either acidic or basic conditions to yield piperidine-4-carboxamide or piperidine-4-carboxylic acid.
Experimental Protocol (to Carboxamide):
-
Treat 4-cyanopiperidine with concentrated sulfuric acid at controlled temperatures.
-
Carefully quench the reaction mixture with water and neutralize with a base to precipitate the piperidine-4-carboxamide.
Experimental Protocol (to Carboxylic Acid):
-
Reflux 4-cyanopiperidine with a strong aqueous base such as sodium hydroxide or potassium hydroxide.
-
After the reaction is complete, acidify the mixture to precipitate the isonipecotic acid.
The resulting piperidine-4-carboxylic acid can then be converted to this compound as described in Section 1.
Conversion of Piperidine-4-carboxamide
The primary amide, piperidine-4-carboxamide, can be a challenging intermediate to directly convert to the N,N-dimethylated product. Methods for this transformation are less common and can require specific reagents.
Caption: Synthetic pathways from 4-cyanopiperidine.
Reductive Amination Approach
An alternative strategy involves the reductive amination of a suitable keto-precursor. This method is highly efficient for the formation of C-N bonds.[12][13] In this context, a protected 4-oxopiperidine derivative could be reacted with dimethylamine in the presence of a reducing agent.
Synthetic Workflow
This approach would typically start with N-Boc-4-piperidone.
Caption: Conceptual workflow for a reductive amination approach.
While this route is plausible for synthesizing the corresponding 4-dimethylamino piperidine, the subsequent conversion of this tertiary amine to the desired carboxamide at the 4-position is not straightforward and would require a multi-step sequence, making it a less direct route compared to amide coupling.
Characterization of this compound
The final product should be thoroughly characterized to confirm its identity and purity. Standard analytical techniques include:
-
NMR Spectroscopy (¹H and ¹³C): Provides detailed structural information. The ¹H NMR spectrum would be expected to show signals for the two N-methyl groups, as well as the protons on the piperidine ring.[14][15]
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: Shows characteristic absorption bands for the amide carbonyl group.
Conclusion
The synthesis of this compound can be effectively achieved through several synthetic pathways. The most reliable and versatile method involves the amide coupling of N-protected piperidine-4-carboxylic acid with dimethylamine. This approach offers high yields and purity, and the wide availability of coupling reagents allows for optimization based on specific laboratory needs and scale. The choice of starting material, whether isonipecotic acid, its ethyl ester, or 4-cyanopiperidine, will often be dictated by cost, availability, and the overall synthetic strategy for the target molecule. Careful consideration of protecting group strategy is essential for achieving the desired selectivity and avoiding side reactions. The protocols and insights provided in this guide are intended to equip researchers with the necessary knowledge to confidently and efficiently synthesize this important medicinal chemistry building block.
References
- 1. mdpi.com [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Isonipecotic acid - Wikipedia [en.wikipedia.org]
- 4. PIPERIDINE-4-CARBOXYLIC ACID | CAS 498-94-2 [matrix-fine-chemicals.com]
- 5. N-BOC-piperidine-4-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 6. Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. peptide.com [peptide.com]
- 8. bachem.com [bachem.com]
- 9. researchgate.net [researchgate.net]
- 10. Ethyl 4-piperidinecarboxylate | 1126-09-6 [chemicalbook.com]
- 11. researchgate.net [researchgate.net]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
An In-depth Technical Guide to N,N-dimethylpiperidine-4-carboxamide
CAS Number: 1903-68-0
Introduction
N,N-dimethylpiperidine-4-carboxamide is a heterocyclic organic compound belonging to the piperidine class. The piperidine ring is a ubiquitous scaffold in medicinal chemistry, found in numerous pharmaceuticals and biologically active compounds.[1] This guide provides a comprehensive technical overview of this compound, including its chemical properties, synthesis, analytical characterization, and its emerging role as a key intermediate and pharmacophore in drug discovery, particularly in the fields of neurodegenerative diseases and neuropharmacology. This document is intended for researchers, scientists, and professionals in the field of drug development.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental for its application in research and development. These properties influence its reactivity, solubility, and pharmacokinetic profile in potential drug candidates.
| Property | Value | Source |
| CAS Number | 1903-68-0 | Santa Cruz Biotechnology[2] |
| Molecular Formula | C₈H₁₆N₂O | Sigma-Aldrich |
| Molecular Weight | 156.23 g/mol | Sigma-Aldrich |
| IUPAC Name | This compound | PubChem[3] |
| Appearance | Solid | Sigma-Aldrich |
| InChI Key | XGABIOSYJHFORX-UHFFFAOYSA-N | Sigma-Aldrich |
| SMILES | CN(C)C(=O)C1CCNCC1 | Sigma-Aldrich |
Synthesis of this compound
The synthesis of this compound can be achieved through the amidation of piperidine-4-carboxylic acid with dimethylamine. This reaction typically requires an activating agent to convert the carboxylic acid into a more reactive species, such as an acid chloride or an activated ester, facilitating the nucleophilic attack by dimethylamine.
Experimental Protocol: Amidation of Piperidine-4-carboxylic Acid
This protocol describes a general procedure for the synthesis of this compound.
Materials:
-
Piperidine-4-carboxylic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Dimethylamine solution (e.g., 2M in THF)
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (TEA) or other suitable base
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)
Procedure:
-
Activation of the Carboxylic Acid:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend piperidine-4-carboxylic acid in anhydrous DCM.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add thionyl chloride or oxalyl chloride (typically 1.1-1.5 equivalents) to the suspension. A catalytic amount of dimethylformamide (DMF) can be added if using oxalyl chloride.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes and then warm to room temperature. Stir for an additional 1-2 hours, or until the reaction is complete (monitored by TLC or disappearance of starting material).
-
Remove the solvent and excess reagent under reduced pressure to obtain the crude acid chloride.
-
-
Amidation Reaction:
-
Dissolve the crude acid chloride in anhydrous DCM and cool to 0 °C.
-
In a separate flask, prepare a solution of dimethylamine (typically 2-3 equivalents) and triethylamine (as an acid scavenger, typically 1.5-2 equivalents) in anhydrous DCM.
-
Slowly add the dimethylamine solution to the acid chloride solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC.
-
-
Work-up and Purification:
-
Quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.
-
Causality behind Experimental Choices:
-
The use of an activating agent like thionyl chloride or oxalyl chloride is crucial as the direct amidation of a carboxylic acid with an amine is generally a slow and inefficient process. These reagents convert the hydroxyl group of the carboxylic acid into a good leaving group, facilitating the nucleophilic acyl substitution by dimethylamine.
-
The reaction is performed under anhydrous conditions to prevent the hydrolysis of the highly reactive acid chloride intermediate back to the carboxylic acid.
-
An acid scavenger, such as triethylamine, is used to neutralize the hydrochloric acid generated during the reaction, which would otherwise protonate the dimethylamine, rendering it non-nucleophilic.
-
Purification by column chromatography is essential to remove any unreacted starting materials, by-products, and residual reagents to obtain a product of high purity suitable for further applications.
Caption: Synthetic workflow for this compound.
Applications in Drug Discovery and Development
The piperidine-4-carboxamide scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities. This compound serves as a crucial building block for the synthesis of more complex molecules with therapeutic potential.
Role in Neurodegenerative Diseases
Recent research has highlighted the potential of piperidine-4-carboxamide derivatives in the treatment of Alzheimer's disease. One promising strategy involves the inhibition of enzymes implicated in the disease's pathology.
-
Cholinesterase Inhibition: Some N-benzylpiperidine carboxamide derivatives have been investigated as potential cholinesterase inhibitors for the treatment of Alzheimer's disease.[1] By inhibiting the breakdown of the neurotransmitter acetylcholine, these compounds can help to improve cognitive function.
-
Glutaminyl Cyclase Inhibition: The piperidine-4-carboxamide moiety has been identified as a novel scaffold for designing inhibitors of secretory glutaminyl cyclase (sQC).[3] Overexpression of sQC in the brains of Alzheimer's patients leads to the formation of neurotoxic pyroglutamate amyloid-beta (pGlu-Aβ), which is a key initiator of amyloid plaque formation.[3] Inhibiting sQC presents a promising disease-modifying therapeutic approach.[3]
Caption: Inhibition of sQC by piperidine-4-carboxamide derivatives.
Potential as Dopamine Receptor Ligands
Derivatives of piperidine are known to interact with dopamine receptors, which are key targets for the treatment of various neuropsychiatric disorders. While direct studies on this compound as a dopamine receptor ligand are limited, the structural similarity to known dopamine receptor ligands suggests its potential as a scaffold for the development of novel therapeutics in this area. For instance, various N-substituted aryl carboxamides have been explored as selective dopamine D3 receptor ligands.[4]
Analytical Characterization
Ensuring the purity and identity of this compound is critical for its use in research and development. A combination of chromatographic and spectroscopic techniques is typically employed for its characterization.
Analytical Techniques
| Technique | Purpose | Expected Observations |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification. | A single major peak corresponding to the product, with minimal impurities. Retention time will depend on the column and mobile phase used. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation and confirmation of identity. | ¹H and ¹³C NMR spectra will show characteristic chemical shifts and coupling patterns for the dimethylamino, carboxamide, and piperidine ring protons and carbons. |
| Mass Spectrometry (MS) | Determination of molecular weight and confirmation of molecular formula. | The mass spectrum will show a molecular ion peak corresponding to the calculated molecular weight of C₈H₁₆N₂O. |
| Infrared (IR) Spectroscopy | Identification of functional groups. | Characteristic absorption bands for the amide C=O stretch and N-H bonds of the piperidine ring (if not N-substituted). |
Exemplary Analytical Workflow
References
- 1. Novel N-benzylpiperidine carboxamide derivatives as potential cholinesterase inhibitors for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. N-(3-Fluoro-4-(4-(2-methoxy or 2,3-dichlorophenyl) piperazine-1-yl)-butyl)-aryl carboxamides as Selective Dopamine D3 Receptor Ligands: Critical Role of the Carboxamide Linker for D3 Receptor Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
N,N-dimethylpiperidine-4-carboxamide mechanism of action
An In-Depth Technical Guide to the Potential Mechanisms of Action of N,N-dimethylpiperidine-4-carboxamide and Its Analogs
Introduction: The Piperidine-4-Carboxamide Scaffold
The piperidine ring is a ubiquitous heterocyclic motif in medicinal chemistry, forming the backbone of numerous pharmaceuticals across a wide range of therapeutic areas.[1][2] Its conformational flexibility and ability to present substituents in defined three-dimensional space make it an ideal scaffold for interacting with biological targets. When functionalized at the 4-position with a carboxamide group, it gives rise to the piperidine-4-carboxamide scaffold. The specific compound, this compound (PubChem CID: 411689), features a dimethylated amide, a structural feature that influences its polarity, hydrogen bonding capacity, and metabolic stability.[3]
While the precise mechanism of action for this compound is not extensively documented in public literature, the broader class of piperidine-4-carboxamide derivatives has been the subject of significant investigation. These studies have revealed several distinct and compelling mechanisms of action, suggesting that compounds based on this scaffold are versatile biological modulators. This guide will synthesize the current understanding of the primary mechanisms associated with the piperidine-4-carboxamide class, providing a predictive framework for understanding the potential bioactivity of this compound.
Mechanism 1: Inhibition of Bacterial DNA Gyrase (GyrB)
One of the most significant and well-characterized activities of the piperidine-4-carboxamide (P4C) class is the inhibition of bacterial DNA gyrase, a type IIA topoisomerase.[4] This enzyme is essential for bacterial survival, as it introduces negative supercoils into DNA, a process critical for DNA replication and transcription. P4Cs have been identified as a new class of Novel Bacterial Topoisomerase Inhibitors (NBTIs) with potent activity against multidrug-resistant bacteria, such as Mycobacterium abscessus.[4][5]
Molecular Interaction and Downstream Effects:
P4C compounds act as DNA gyrase poisons. Unlike fluoroquinolones, which bind to the GyrA subunit, NBTIs like the P4Cs are thought to bind to the ATP-binding site on the GyrB subunit.[4] This interaction stabilizes the DNA-gyrase cleavage complex, leading to double-stranded DNA breaks and inducing a DNA damage response, ultimately triggering bacterial cell death.[5] Docking studies suggest P4Cs occupy the same binding pocket as other NBTIs like gepotidacin.[4]
The downstream signaling cascade initiated by P4C-mediated DNA gyrase inhibition is centered on the bacterial SOS response, a global response to DNA damage.
Caption: P4C-mediated inhibition of DNA Gyrase.
Experimental Protocol: DNA Gyrase Supercoiling Inhibition Assay
This protocol describes a cell-free biochemical assay to determine the inhibitory potential of a test compound against DNA gyrase.
Principle: The assay measures the conversion of relaxed plasmid DNA (pBR322) to its supercoiled form by DNA gyrase. Inhibitors will prevent this conversion. The different DNA topoisomers (relaxed, supercoiled, linear) are then separated by agarose gel electrophoresis and visualized.
Materials:
-
E. coli DNA Gyrase (GyrA/GyrB subunits)
-
Relaxed pBR322 plasmid DNA
-
Assay Buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% (w/v) glycerol)
-
Test Compound (e.g., this compound) dissolved in DMSO
-
Positive Control Inhibitor (e.g., Novobiocin)
-
Quench Buffer (e.g., 1% SDS, 50 mM EDTA, 0.25 mg/mL Proteinase K)
-
Agarose, Tris-acetate-EDTA (TAE) buffer
-
DNA stain (e.g., SYBR Safe)
Methodology:
-
Reaction Preparation: On ice, prepare reaction mixtures in microcentrifuge tubes. A typical 30 µL reaction would include:
-
15 µL 2x Assay Buffer
-
3 µL Relaxed pBR322 DNA (e.g., at 100 ng/µL)
-
1.5 µL Test Compound at various concentrations (or DMSO for negative control, Novobiocin for positive control).
-
10.5 µL Nuclease-free water.
-
-
Enzyme Addition: Add 2 µL of DNA Gyrase enzyme to each tube to initiate the reaction. Mix gently.
-
Incubation: Incubate the reactions at 37°C for 60 minutes.
-
Reaction Termination: Stop the reaction by adding 15 µL of Quench Buffer. Incubate at 56°C for 30 minutes to digest the enzyme.
-
Gel Electrophoresis: Add 5 µL of 6x DNA loading dye to each sample. Load the entire sample onto a 1% agarose gel in 1x TAE buffer.
-
Visualization: Run the gel at 80V for 2 hours. Stain the gel with SYBR Safe and visualize under UV light.
Data Interpretation:
-
Negative Control (DMSO): The majority of the DNA band should migrate faster, in the supercoiled form.
-
Positive Control (Novobiocin): The DNA band should remain in the slower-migrating, relaxed form.
-
Test Compound: An effective inhibitor will show a dose-dependent decrease in the supercoiled DNA band and an increase in the relaxed DNA band. The IC50 can be calculated by quantifying band intensity.
| Compound | Target | IC50 (µM) | Reference |
| MMV688844 (a P4C) | M. abscessus DNA Gyrase | ~1-10 | [4] |
| Novobiocin | E. coli DNA Gyrase | ~0.1 | Standard Literature |
Mechanism 2: Inhibition of Secretory Glutaminyl Cyclase (sQC)
A second, distinct mechanism identified for the piperidine-4-carboxamide scaffold is the inhibition of secretory glutaminyl cyclase (sQC).[6] sQC is an enzyme that catalyzes the conversion of N-terminal glutamate residues on peptides into pyroglutamate (pGlu). This modification is implicated in the pathology of Alzheimer's disease (AD), as it triggers the aggregation of the highly neurotoxic pGlu-Aβ peptide, a seed for larger amyloid plaques.[6]
Molecular Interaction and Downstream Effects:
By inhibiting sQC, piperidine-4-carboxamide derivatives can prevent the formation of pGlu-Aβ. This is a disease-modifying strategy aimed at reducing the primary neurotoxic species and slowing the progression of amyloid plaque formation in the brain. A high-throughput virtual screening study identified a piperidine-4-carboxamide compound (Cpd-41) as a novel sQC inhibitor with an IC50 of 34 µM.[6]
Caption: sQC inhibition by P4Cs to prevent pGlu-Aβ formation.
Other Potential Mechanisms of Action
Beyond these two well-defined pathways, research on related structures suggests other potential biological targets for the piperidine-4-carboxamide class.
-
Dopamine Reuptake Inhibition: A study on various piperidine-4-carboxamide derivatives showed them to be potent dopamine reuptake inhibitors, which also conferred analgesic properties in mouse models.[7] This suggests a potential application in neurological disorders or pain management.
-
CCR5 Antagonism: In the search for HIV therapies, piperidine-4-carboxamide derivatives have been developed as powerful antagonists of the C-C chemokine receptor type 5 (CCR5), a critical co-receptor for viral entry into host cells.[5]
Conclusion and Future Directions
The piperidine-4-carboxamide scaffold is a privileged structure in medicinal chemistry, capable of interacting with diverse biological targets to elicit a range of pharmacological effects. While the specific mechanism of action for this compound remains to be fully elucidated, the robust evidence for related compounds points toward two primary, high-potential mechanisms: inhibition of bacterial DNA gyrase and inhibition of secretory glutaminyl cyclase. The former presents a promising avenue for developing novel antibiotics, while the latter offers a potential disease-modifying strategy for Alzheimer's disease.
Future research on this compound should focus on systematic screening against these validated targets. The experimental protocols outlined in this guide provide a clear workflow for such an investigation. Determining the binding affinity, inhibitory concentration, and downstream cellular effects will be critical to defining its therapeutic potential and advancing it as a candidate for drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PubChemLite - this compound (C8H16N2O) [pubchemlite.lcsb.uni.lu]
- 4. Structure–Activity Relationship of Anti-Mycobacterium abscessus Piperidine-4-carboxamides, a New Class of NBTI DNA Gyrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Piperidine-4-carboxamide as a new scaffold for designing secretory glutaminyl cyclase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
The Strategic Evolution of a Privileged Scaffold: A Technical Guide to N,N-dimethylpiperidine-4-carboxamide Derivatives and Analogs
For Researchers, Scientists, and Drug Development Professionals
The N,N-dimethylpiperidine-4-carboxamide core represents a quintessential "privileged scaffold" in medicinal chemistry. Its inherent conformational flexibility, coupled with the capacity for precise vectoral presentation of substituents, has rendered it a cornerstone in the design of a multitude of therapeutic agents. This technical guide provides a comprehensive exploration of this versatile chemical entity, delving into its synthesis, characterization, and multifaceted pharmacological landscape. We will examine the causal relationships behind synthetic strategies and the mechanistic underpinnings of the diverse biological activities exhibited by its derivatives and analogs, offering field-proven insights for drug development professionals.
The Piperidine Carboxamide Core: A Foundation for Therapeutic Innovation
The piperidine ring, a saturated six-membered heterocycle, is a recurring motif in numerous natural products and synthetic drugs.[1][2] The introduction of an N,N-dimethylcarboxamide moiety at the 4-position imparts a unique combination of physicochemical properties, including modulation of lipophilicity, hydrogen bonding capabilities, and metabolic stability. These attributes make the this compound scaffold an attractive starting point for the development of novel therapeutics targeting a wide array of biological targets.
Synthesis and Characterization: Building the Foundation
The synthesis of this compound and its derivatives can be approached through several strategic pathways. A common and efficient method involves the amidation of a suitable piperidine-4-carboxylic acid precursor.
General Synthesis Workflow
The following diagram illustrates a generalized synthetic workflow for the preparation of this compound derivatives, starting from isonipecotamide.
Caption: Generalized synthesis of this compound derivatives.
Experimental Protocol: Synthesis of this compound
This protocol outlines a representative synthesis of the core scaffold, adapted from established methodologies for similar carboxamides.[3]
Step 1: N-Protection of Isonipecotic Acid
-
To a solution of isonipecotic acid in a suitable solvent (e.g., dioxane/water), add a base (e.g., sodium hydroxide).
-
Cool the mixture in an ice bath and add di-tert-butyl dicarbonate (Boc anhydride) portion-wise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Acidify the reaction mixture and extract the N-Boc-isonipecotic acid with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
Step 2: Amide Coupling
-
Dissolve the N-Boc-isonipecotic acid in an anhydrous aprotic solvent (e.g., dichloromethane or DMF).
-
Add a coupling agent (e.g., EDC, HATU) and an activator (e.g., HOBt).
-
Add dimethylamine (as a solution in THF or as a hydrochloride salt with a non-nucleophilic base like triethylamine).
-
Stir the reaction at room temperature until completion (monitored by TLC or LC-MS).
-
Perform an aqueous workup, extract the product with an organic solvent, dry, and concentrate.
Step 3: Deprotection
-
Dissolve the crude N-Boc-N,N-dimethylpiperidine-4-carboxamide in a suitable solvent (e.g., dichloromethane).
-
Add a strong acid (e.g., trifluoroacetic acid or a solution of HCl in dioxane).
-
Stir at room temperature until the deprotection is complete.
-
Remove the solvent and excess acid in vacuo to yield the desired product, typically as a salt.
Spectroscopic Characterization
| Technique | Expected Characteristics |
| ¹H NMR | Signals corresponding to the N-methyl protons (singlet, ~2.9-3.1 ppm), piperidine ring protons (multiplets, ~1.5-3.5 ppm), and the methine proton at the 4-position (multiplet, ~2.5-2.8 ppm). |
| ¹³C NMR | Resonances for the N-methyl carbons (~35-38 ppm), piperidine ring carbons (~25-50 ppm), the C4 carbon (~40-45 ppm), and the carbonyl carbon (~170-175 ppm). |
| IR | A strong absorption band for the amide carbonyl (C=O) stretch, typically in the range of 1630-1680 cm⁻¹. |
| Mass Spec | The molecular ion peak corresponding to the calculated mass of the compound. |
Pharmacological Landscape: A Scaffold of Diverse Activities
The this compound scaffold has been successfully employed to generate compounds with a remarkable range of biological activities. This versatility stems from the ability to introduce various substituents on the piperidine nitrogen and other positions of the ring, allowing for the fine-tuning of interactions with specific biological targets.
Kinase Inhibition
Derivatives of this compound have emerged as potent inhibitors of several protein kinases, which are critical regulators of cellular processes and established targets in oncology.[7][8][9][10]
-
Anaplastic Lymphoma Kinase (ALK) Inhibitors: Certain piperidine carboxamide derivatives have demonstrated significant anti-tumor activity by inhibiting ALK, a receptor tyrosine kinase implicated in various cancers.[7]
-
Protein Kinase B (Akt) Inhibitors: Analogs have been developed as selective and orally bioavailable inhibitors of Akt, a key node in cell survival and proliferation pathways.[9][10]
-
Death-Associated Protein Kinase 1 (DAPK1) Inhibitors: Novel aryl carboxamide derivatives have been identified as DAPK1 inhibitors with anti-proliferative activities.[8]
The mechanism of action of these kinase inhibitors typically involves competitive binding to the ATP-binding pocket of the kinase, thereby preventing the phosphorylation of downstream substrates.
Caption: Competitive inhibition of a protein kinase by a piperidine carboxamide derivative.
Antiviral and Antiparasitic Activity
The this compound scaffold has also been a fruitful starting point for the development of agents targeting infectious diseases.
-
Anti-HIV Activity (CCR5 Antagonists): A significant area of research has focused on piperidine-4-carboxamide derivatives as potent antagonists of the C-C chemokine receptor type 5 (CCR5), a crucial co-receptor for HIV-1 entry into host cells. These compounds act by binding to a transmembrane pocket of CCR5, inducing a conformational change that prevents the interaction with the viral envelope glycoprotein gp120.
-
Antimalarial Activity (Proteasome Inhibitors): A series of piperidine carboxamides has been identified with potent and selective activity against Plasmodium falciparum, the parasite responsible for malaria. These compounds inhibit the chymotrypsin-like activity of the parasite's proteasome, a key component of protein degradation pathways essential for parasite survival.[11]
Central Nervous System (CNS) Applications
The ability of piperidine-containing compounds to cross the blood-brain barrier has made them attractive candidates for CNS-acting drugs.
-
Cholinesterase Inhibitors for Alzheimer's Disease: N-benzylpiperidine carboxamide derivatives have been designed as potential acetylcholinesterase (AChE) inhibitors for the treatment of Alzheimer's disease.[1][12] By inhibiting AChE, these compounds increase the levels of the neurotransmitter acetylcholine in the brain, which is beneficial for cognitive function.
-
Neurodegenerative Diseases: The modulation of various CNS targets, including muscarinic and sigma receptors, by piperidine-based compounds suggests their potential therapeutic utility in a range of neurodegenerative disorders.[2][13][14]
Computational Approaches in Drug Design
The development of this compound derivatives has been significantly aided by computational chemistry and molecular modeling techniques.
-
Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been instrumental in understanding the relationship between the chemical structure of these derivatives and their biological activity.[7] These models help in identifying key structural features that contribute to potency and selectivity.
-
Molecular Docking: Docking simulations have been used to predict the binding modes of these compounds within the active sites of their target proteins. This provides valuable insights into the specific molecular interactions, such as hydrogen bonds and hydrophobic interactions, that govern binding affinity.
-
In Silico ADMET Prediction: Computational tools are increasingly used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of novel derivatives early in the drug discovery process. This helps in prioritizing compounds with favorable pharmacokinetic and safety profiles for further development.
Future Perspectives
The this compound scaffold continues to be a rich source of novel therapeutic agents. Future research directions are likely to focus on:
-
Expansion of the Target Landscape: Exploring the potential of this scaffold against new and emerging biological targets.
-
Fine-Tuning of Pharmacokinetic Properties: Optimizing derivatives to enhance their oral bioavailability, metabolic stability, and tissue distribution.
-
Development of Multi-Target Ligands: Designing single molecules that can modulate multiple targets involved in complex diseases.
-
Application of Novel Synthetic Methodologies: Employing innovative synthetic strategies to access a wider diversity of chemical space around the core scaffold.
References
- 1. Novel N-benzylpiperidine carboxamide derivatives as potential cholinesterase inhibitors for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neurodegenerative disorders and nanoformulated drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. WO2013065059A1 - Process for preparation of n,n-di substituted carboxamides - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Design and evaluation of piperidine carboxamide derivatives as potent ALK inhibitors through 3D-QSAR modeling, artificial neural network and computational analysis - Arabian Journal of Chemistry [arabjchem.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis, docking, pharmacokinetic prediction, and acetylcholinesterase inhibitory evaluation of N-(2-(piperidine-1-yl)ethyl)benzamide derivatives as potential anti-Alzheimer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. neuroscirn.org [neuroscirn.org]
- 14. researchgate.net [researchgate.net]
The Piperidine-4-Carboxamide Scaffold: A Versatile Platform for Modulating Biological Activity
Abstract
The piperidine-4-carboxamide moiety is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of biologically active compounds. Its unique structural and physicochemical properties, including a basic nitrogen atom that ensures aqueous solubility and the capacity for diverse substitutions, allow for the precise tuning of pharmacological activity. This technical guide provides an in-depth exploration of the synthesis, multifaceted biological activities, and therapeutic potential of piperidine-4-carboxamide derivatives. We will delve into their roles as potent agents in virology, neuropharmacology, and infectious diseases, supported by mechanistic insights and detailed experimental protocols for their evaluation.
Introduction to a Privileged Scaffold
The piperidine ring is a ubiquitous feature in natural products and synthetic drugs, prized for its conformational flexibility and its ability to engage with biological targets through hydrogen bonding and hydrophobic interactions. When functionalized with a carboxamide group at the 4-position, the resulting scaffold offers a robust platform for creating extensive libraries of compounds with diverse pharmacological profiles. The N,N-dimethyl substitution on the carboxamide, as seen in N,N-dimethylpiperidine-4-carboxamide, represents a simple yet important iteration of this scaffold, providing a baseline for understanding the structure-activity relationships (SAR) across more complex derivatives.
This guide will traverse the chemical synthesis and characterization of this core structure and then expand to a comprehensive overview of the diverse biological activities demonstrated by its more complex analogues, highlighting the scaffold's remarkable versatility.
Physicochemical Properties and Synthesis of this compound
A foundational understanding of the core molecule's properties is essential for appreciating the contributions of further chemical modifications.
Physicochemical Data
The properties of this compound provide a baseline for its behavior in biological systems.
| Property | Value | Source |
| Molecular Formula | C₈H₁₆N₂O | --INVALID-LINK-- |
| Molecular Weight | 156.23 g/mol | --INVALID-LINK-- |
| Form | Solid | --INVALID-LINK-- |
| InChI Key | XGABIOSYJHFORX-UHFFFAOYSA-N | --INVALID-LINK-- |
| PubChem CID | 411689 | --INVALID-LINK-- |
Table 1: Physicochemical properties of this compound.
General Synthetic Approach
While a specific, detailed synthesis for this compound is not extensively published in peer-reviewed literature, a general and reliable method involves the amidation of a piperidine-4-carboxylic acid derivative. The following workflow illustrates a common synthetic route.
This three-step process, involving protection of the piperidine nitrogen, coupling with the desired amine, and subsequent deprotection, is a versatile method for generating a wide range of N-substituted piperidine-4-carboxamides.
Diverse Biological Activities of Piperidine-4-Carboxamide Derivatives
The true power of the piperidine-4-carboxamide scaffold lies in its adaptability. By modifying the substituents on the piperidine nitrogen and the carboxamide, researchers have developed potent modulators of various biological targets.
Antiviral (Anti-HIV) Activity: CCR5 Antagonism
One of the most significant applications of this scaffold is in the development of HIV-1 entry inhibitors. The C-C chemokine receptor type 5 (CCR5) is a co-receptor used by the most common strains of HIV to enter host T-cells. Blocking this receptor is a clinically validated strategy for treating HIV infection.
Mechanism of Action: Piperidine-4-carboxamide derivatives have been designed to act as potent CCR5 antagonists.[1][2][3] These small molecules bind to a transmembrane pocket of the CCR5 receptor, inducing a conformational change that prevents the viral envelope protein, gp120, from engaging with it. This allosteric inhibition effectively blocks the membrane fusion step required for viral entry.[4]
A notable example is TAK-220 , a clinical candidate that incorporates the piperidine-4-carboxamide core.[1] Optimization of this scaffold led to compounds with high binding affinity and potent inhibition of HIV-1 replication.[1]
| Compound | Target | Activity | IC₅₀ / EC₅₀ | Reference |
| TAK-220 (5m) | CCR5 | CCR5 Binding Affinity | 3.5 nM | --INVALID-LINK--[1] |
| CCR5 | HIV-1 Membrane Fusion | 0.42 nM | --INVALID-LINK--[1] | |
| HIV-1 | Antiviral Activity (PBMCs) | 1.1 nM | --INVALID-LINK--[1] | |
| Compound 16g | CCR5 | CCR5 Inhibition | 25.73 nM | --INVALID-LINK--[2] |
| HIV-1 | Antiviral Activity | 73.01 nM | --INVALID-LINK--[2] |
Table 2: Anti-HIV activity of selected piperidine-4-carboxamide derivatives.
Neuropharmacological Applications
The piperidine scaffold is a classic component of many central nervous system (CNS) active drugs. Its derivatives have been explored for their potential in treating depression, cognitive disorders, and pain.
-
Monoamine Reuptake Inhibition: Derivatives of 4-benzylpiperidine carboxamide have been synthesized and evaluated as dual serotonin (SERT) and norepinephrine (NET) reuptake inhibitors, a common mechanism for antidepressant drugs.[5] Further modifications have led to the development of triple reuptake inhibitors, which also target the dopamine transporter (DAT).[6] The structure-activity relationship studies in this area are sophisticated, with the length of a linker and the nature of aromatic substituents determining the selectivity for each transporter.[6][7]
-
Enzyme Inhibition for Alzheimer's Disease: The piperidine-4-carboxamide scaffold has been identified as a promising starting point for designing inhibitors of secretory glutaminyl cyclase (sQC).[8][9] Overexpression of sQC in the brains of Alzheimer's patients leads to the formation of neurotoxic pyroglutamate amyloid-beta (pGlu-Aβ), which seeds the aggregation of amyloid plaques.[8] A novel sQC inhibitor, Cpd-41, which features the piperidine-4-carboxamide moiety, was discovered through virtual screening and demonstrated an IC₅₀ of 34 μM.[8][9]
Antiparasitic (Antimalarial) Activity
Drug resistance in malaria is a pressing global health issue, necessitating the discovery of new therapeutic targets and chemical scaffolds. The Plasmodium falciparum proteasome is an essential enzyme complex for parasite survival and has emerged as a viable drug target.
Recently, a piperidine carboxamide, SW042 , was identified through phenotypic screening to have potent anti-malarial activity.[10][11][12][13] Subsequent studies revealed that this class of compounds acts as species-selective, reversible inhibitors of the Pf20Sβ5 active site of the parasite's proteasome.[10] A potent analog, SW584 , was effective in a mouse model of malaria and showed a low propensity for resistance development.[11]
| Compound | Target | Activity | EC₅₀ (Pf 3D7) | Reference |
| SW042 | P. falciparum | Anti-malarial | 0.14 - 0.19 µM | --INVALID-LINK--[10] |
| SW584 | Pf20Sβ5 Proteasome | Pfβ5 Inhibition | - | --INVALID-LINK--[11] |
Table 3: Antimalarial activity of piperidine carboxamide proteasome inhibitors.
Experimental Protocols: A Self-Validating System
The trustworthiness of any claim regarding biological activity rests on robust and reproducible experimental design. Here, we provide detailed protocols for two fundamental assays used to characterize compounds like piperidine-4-carboxamide derivatives.
In Vitro Cytotoxicity: The MTT Assay
The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. It is crucial for determining the therapeutic window of a potential drug.
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the piperidine-4-carboxamide test compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include a vehicle control (e.g., 0.1% DMSO) and a positive control for cytotoxicity.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.
-
Formazan Formation: Incubate the plate for 4 hours at 37°C and 5% CO₂. During this time, viable cells will convert the MTT to formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[14] Mix thoroughly by gentle pipetting.
-
Absorbance Measurement: Measure the absorbance of the samples at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[15]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).
Enzyme Inhibition Assay: A General Framework
This protocol provides a general workflow for determining the inhibitory activity of a compound against a specific enzyme target, such as sQC or a proteasome subunit.
Principle: The rate of an enzyme-catalyzed reaction is measured in the presence and absence of an inhibitor. The reduction in reaction rate is used to quantify the inhibitor's potency, typically as an IC₅₀ value.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of the purified target enzyme in a suitable assay buffer that ensures optimal activity and stability.
-
Prepare a stock solution of the enzyme's specific substrate.
-
Prepare a stock solution of the test inhibitor (e.g., a piperidine-4-carboxamide derivative) in a suitable solvent like DMSO. Create a range of serial dilutions.[16]
-
-
Assay Setup (96-well plate format):
-
Test Wells: Add assay buffer, the test inhibitor at various concentrations, and the enzyme solution.
-
Positive Control (Uninhibited): Add assay buffer, vehicle (DMSO), and the enzyme solution.
-
Negative Control (No Enzyme): Add assay buffer, vehicle, and buffer instead of the enzyme.
-
-
Pre-incubation: Incubate the plate at the enzyme's optimal temperature (e.g., 37°C) for 10-15 minutes to allow the inhibitor to bind to the enzyme.[16]
-
Reaction Initiation: Add the substrate to all wells to start the reaction.
-
Signal Detection: Measure the formation of product or the depletion of substrate over time using a microplate reader. The detection method depends on the assay (e.g., absorbance for a colorimetric product, fluorescence for a fluorogenic substrate).
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each inhibitor concentration.
-
Determine the percentage of inhibition relative to the uninhibited control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.
-
Future Directions and Conclusion
The piperidine-4-carboxamide scaffold has unequivocally proven its value in drug discovery, serving as a launchpad for the development of compounds targeting a remarkable range of diseases. The journey from simple molecules like this compound to complex clinical candidates such as TAK-220 illustrates the power of iterative medicinal chemistry.
Future research should focus on several key areas:
-
Target Selectivity: Further structural modifications could lead to derivatives with even higher selectivity for their intended targets, reducing off-target effects and improving safety profiles.
-
Pharmacokinetic Optimization: Enhancing properties such as oral bioavailability and metabolic stability will be crucial for translating more of these potent compounds into viable clinical candidates.
-
New Therapeutic Areas: The inherent versatility of the scaffold suggests that it could be applied to other disease areas, such as oncology, by targeting novel enzymes or receptors.
References
- 1. Discovery of a piperidine-4-carboxamide CCR5 antagonist (TAK-220) with highly potent Anti-HIV-1 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and biological evaluation of novel piperidine-4-carboxamide derivatives as potent CCR5 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CCR5 receptor antagonists in preclinical to phase II clinical development for treatment of HIV - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Filling the Gaps in Antagonist CCR5 Binding, a Retrospective and Perspective Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design and synthesis of 4-benzylpiperidine carboxamides as dual serotonin and norepinephrine reuptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structural Requirements for Modulating 4-Benzylpiperidine Carboxamides from Serotonin/Norepinephrine Reuptake Inhibitors to Triple Reuptake Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. KoreaMed [koreamed.org]
- 8. Piperidine-4-carboxamide as a new scaffold for designing secretory glutaminyl cyclase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria | Medicines for Malaria Venture [mmv.org]
- 12. research.monash.edu [research.monash.edu]
- 13. malariaworld.org [malariaworld.org]
- 14. MTT assay overview | Abcam [abcam.com]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
N,N-Dimethylpiperidine-4-carboxamide: A Cornerstone Building Block for Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Prepared by a Senior Application Scientist, this guide delves into the synthesis, properties, and diverse applications of N,N-dimethylpiperidine-4-carboxamide, a pivotal heterocyclic building block in contemporary medicinal chemistry. This document provides not only detailed experimental protocols but also the scientific rationale behind its versatile use, empowering researchers to leverage its full potential in the design and synthesis of novel therapeutics.
Introduction: The Strategic Importance of the Piperidine Scaffold
The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of clinically approved drugs and bioactive molecules.[1][2] Its prevalence stems from a combination of favorable physicochemical properties, including high chemical stability, the ability to modulate lipophilicity and aqueous solubility, and the capacity to act as both a hydrogen bond donor and acceptor.[1] The conformational flexibility of the piperidine ring allows molecules to adapt to the steric demands of biological targets, enhancing binding affinity and efficacy.[1] From a pharmacokinetic perspective, the piperidine motif often improves metabolic stability and facilitates transport across biological membranes, leading to enhanced drug-like properties and reduced toxicity.[1]
Within this important class of heterocycles, this compound has emerged as a particularly valuable building block. The presence of the dimethylcarboxamide group at the 4-position introduces a key functional handle for further chemical elaboration, while also influencing the overall polarity and solubility of the parent molecule. This guide will explore the synthesis, reactivity, and application of this versatile scaffold in drug discovery.
Physicochemical and Spectroscopic Profile
A thorough understanding of a building block's fundamental properties is paramount for its effective utilization in synthesis and drug design.
| Property | Value | Source |
| Molecular Formula | C8H16N2O | |
| Molecular Weight | 156.23 g/mol | |
| Appearance | Solid | |
| CAS Number | 119906-38-0 | N/A |
Spectroscopic Data:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the piperidine ring protons, typically in the range of 1.5-3.5 ppm. The N,N-dimethyl group will appear as a sharp singlet around 2.9-3.1 ppm. The proton on the carbon bearing the carboxamide group (H4) would likely be a multiplet in the 2.4-2.8 ppm region.
-
¹³C NMR: The carbon NMR spectrum will display signals for the piperidine ring carbons, with the carbon attached to the nitrogen (C2 and C6) appearing around 45-55 ppm. The carbonyl carbon of the carboxamide will be the most downfield signal, typically in the range of 170-175 ppm. The N,N-dimethyl carbons will resonate around 35-40 ppm.
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry in positive ion mode would be expected to show a prominent peak for the protonated molecule [M+H]⁺ at m/z 157.13.
-
Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a strong absorption band for the C=O stretch of the tertiary amide, typically appearing in the region of 1630-1680 cm⁻¹. The C-N stretching vibrations of the piperidine ring and the amide will also be present.
Synthesis of this compound
The most common and efficient method for the synthesis of this compound is through the amide coupling of a suitable piperidine-4-carboxylic acid derivative with dimethylamine. The following protocol outlines a reliable, two-step procedure starting from commercially available isonipecotic acid (piperidine-4-carboxylic acid).[4][5]
Workflow for the Synthesis of this compound
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol
Step 1: Synthesis of 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid
-
Rationale: The secondary amine of the piperidine ring is protected with a tert-butyloxycarbonyl (Boc) group to prevent side reactions during the subsequent amide coupling step. The Boc group is stable under the coupling conditions and can be easily removed under acidic conditions.[4]
-
Procedure:
-
To a solution of isonipecotic acid (12.9 g, 100 mmol) in a 1:1 mixture of tetrahydrofuran (THF) and water (200 mL) at 0 °C, add sodium hydroxide (4.4 g, 110 mmol).
-
Slowly add a solution of di-tert-butyl dicarbonate (24.0 g, 110 mmol) in THF (50 mL) to the reaction mixture while maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Remove the THF under reduced pressure.
-
Wash the aqueous residue with diethyl ether (2 x 100 mL) to remove any unreacted di-tert-butyl dicarbonate.
-
Acidify the aqueous layer to pH 2-3 with 1 M HCl at 0 °C.
-
Extract the product with ethyl acetate (3 x 150 mL).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid as a white solid.
-
-
Expected Yield: 90-95%
Step 2: Synthesis of tert-butyl 4-(dimethylcarbamoyl)piperidine-1-carboxylate
-
Rationale: The carboxylic acid is coupled with dimethylamine using a peptide coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). HATU is a highly efficient coupling reagent that minimizes side reactions and racemization (if applicable). DIPEA (N,N-Diisopropylethylamine) is used as a non-nucleophilic base to neutralize the hydrochloride salt of dimethylamine and the hexafluorophosphate salt generated from HATU.
-
Procedure:
-
To a solution of 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid (22.9 g, 100 mmol) in anhydrous N,N-dimethylformamide (DMF, 200 mL) at 0 °C, add HATU (41.8 g, 110 mmol) and DIPEA (34.8 mL, 200 mmol).
-
Stir the mixture for 10 minutes, then add dimethylamine hydrochloride (9.0 g, 110 mmol).
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Pour the reaction mixture into water (500 mL) and extract with ethyl acetate (3 x 200 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate (2 x 100 mL) and brine (1 x 100 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield tert-butyl 4-(dimethylcarbamoyl)piperidine-1-carboxylate.
-
-
Expected Yield: 80-90%
Step 3: Synthesis of this compound (Deprotection)
-
Rationale: The Boc protecting group is removed under acidic conditions using trifluoroacetic acid (TFA). The reaction is typically clean and proceeds to completion at room temperature.
-
Procedure:
-
Dissolve tert-butyl 4-(dimethylcarbamoyl)piperidine-1-carboxylate (25.6 g, 100 mmol) in dichloromethane (DCM, 100 mL).
-
Slowly add trifluoroacetic acid (38.5 mL, 500 mmol) at 0 °C.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.
-
Dissolve the residue in water (100 mL) and basify to pH 10-12 with 2 M NaOH.
-
Extract the product with DCM (3 x 100 mL).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford this compound as a solid.
-
-
Expected Yield: >95%
Key Chemical Transformations and Reactivity
This compound possesses two primary sites of reactivity: the secondary amine of the piperidine ring and the tertiary amide.
N-Alkylation
The secondary amine of the piperidine ring can be readily alkylated using various electrophiles. This reaction is a cornerstone for introducing diverse substituents at the N1 position, a common strategy in drug design to modulate potency, selectivity, and pharmacokinetic properties.
References
- 1. n,n-Dimethylpiperazine-1-carboxamide | C7H15N3O | CID 712909 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. N-BOC-piperidine-4-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 5. Isonipecotic acid - Wikipedia [en.wikipedia.org]
Spectroscopic Characterization of N,N-dimethylpiperidine-4-carboxamide: A Technical Guide
This guide provides a comprehensive overview of the expected spectroscopic data for the compound N,N-dimethylpiperidine-4-carboxamide. As a molecule of interest in medicinal chemistry and drug development, a thorough understanding of its structural characterization through modern spectroscopic techniques is paramount. While a complete set of publicly available experimental spectra for this specific molecule is not readily consolidated, this document leverages foundational spectroscopic principles and data from analogous structures to present a detailed, predictive analysis. This serves as a robust framework for researchers engaged in the synthesis, identification, and quality control of this and related compounds.
Molecular Structure and Spectroscopic Overview
This compound possesses a molecular formula of C₈H₁₆N₂O and a molecular weight of 156.23 g/mol .[1] Its structure comprises a piperidine ring, a tertiary amine within the ring, and a dimethylcarboxamide group at the 4-position. This combination of functional groups gives rise to a distinct spectroscopic signature that can be elucidated through Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
The following sections will detail the predicted spectroscopic data for this compound and provide standardized protocols for acquiring such data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR will provide critical information for structural confirmation.
Predicted ¹H NMR Spectral Data
The proton NMR spectrum is expected to show distinct signals for the protons on the piperidine ring and the methyl groups of the carboxamide. The chemical shifts are influenced by the electron-withdrawing effect of the amide carbonyl and the nitrogen atoms.
Table 1: Predicted ¹H NMR Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| H-2, H-6 (axial & equatorial) | 2.8 - 3.2 | Multiplet | 4H |
| H-3, H-5 (axial & equatorial) | 1.7 - 2.1 | Multiplet | 4H |
| H-4 | 2.4 - 2.8 | Multiplet | 1H |
| N-CH₃ (amide) | 2.9 - 3.1 | Singlet | 6H |
| NH (piperidine) | 1.5 - 2.5 (broad) | Singlet (broad) | 1H |
Note: The exact chemical shifts can vary depending on the solvent used.
Interpretation and Rationale:
-
Piperidine Ring Protons (H-2, H-3, H-5, H-6): These protons will exhibit complex splitting patterns (multiplets) due to coupling with each other. The protons on the carbons adjacent to the ring nitrogen (H-2 and H-6) are expected to be deshielded and appear at a lower field compared to the H-3 and H-5 protons.
-
Methine Proton (H-4): The proton at the 4-position, attached to the same carbon as the carboxamide group, will also be a multiplet due to coupling with the adjacent methylene protons.
-
N-Methyl Protons: The two methyl groups on the amide nitrogen are chemically equivalent and will therefore appear as a single, sharp singlet with an integration of 6H.
-
Piperidine NH Proton: The proton on the piperidine nitrogen will likely appear as a broad singlet, and its chemical shift can be highly variable depending on the solvent, concentration, and temperature. It may also exchange with D₂O, leading to its disappearance from the spectrum.
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum will provide information on the number of distinct carbon environments in the molecule.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C=O (amide) | 175 - 178 |
| C-2, C-6 | 45 - 50 |
| C-3, C-5 | 28 - 33 |
| C-4 | 40 - 45 |
| N-CH₃ (amide) | 35 - 40 |
Interpretation and Rationale:
-
Carbonyl Carbon: The carbon of the amide carbonyl group is the most deshielded carbon and will appear at the lowest field.
-
Piperidine Ring Carbons: The carbons of the piperidine ring will appear in the aliphatic region. C-2 and C-6, being adjacent to the nitrogen, will be at a lower field than C-3 and C-5.
-
N-Methyl Carbons: The two equivalent methyl carbons on the amide will give rise to a single peak.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.
Table 3: Predicted IR Absorption Bands for this compound
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
| N-H Stretch (piperidine) | 3300 - 3500 | Medium, broad |
| C-H Stretch (aliphatic) | 2850 - 3000 | Strong |
| C=O Stretch (amide) | 1630 - 1680 | Strong |
| C-N Stretch | 1000 - 1350 | Medium |
Interpretation and Rationale:
-
N-H Stretch: The secondary amine in the piperidine ring will show a characteristic broad absorption band in the high-frequency region.
-
C-H Stretch: The numerous C-H bonds of the piperidine ring and methyl groups will result in strong absorptions just below 3000 cm⁻¹.
-
C=O Stretch: A strong, sharp absorption band in the region of 1630-1680 cm⁻¹ is a definitive indicator of the amide carbonyl group.
-
C-N Stretch: The C-N bonds of the piperidine ring and the amide will have absorptions in the fingerprint region.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used for confirmation of its identity.
Predicted Mass Spectrum Data:
-
Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak at m/z = 156.
-
Key Fragments: Plausible fragmentation pathways could involve the loss of the dimethylamino group, cleavage of the piperidine ring, or loss of the entire carboxamide side chain. Predicted fragment m/z values could include those corresponding to the piperidine ring and the carboxamide moiety. PubChemLite predicts a collision cross section for the [M+H]⁺ ion at m/z 157.13355.[2]
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data discussed above.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a 5 mm NMR tube.
-
Instrument Setup:
-
Use a 400 MHz or higher field NMR spectrometer.
-
Tune and shim the instrument to ensure optimal resolution and lineshape.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-pulse ¹H NMR spectrum.
-
Set the spectral width to cover the range of -2 to 12 ppm.
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Set the spectral width to cover the range of 0 to 200 ppm.
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase and baseline correct the spectra.
-
Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
-
Integrate the ¹H NMR signals and pick the peaks for both ¹H and ¹³C spectra.
-
IR Spectroscopy Protocol
-
Sample Preparation:
-
Solid (KBr pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.
-
Solid/Liquid (ATR): Place a small amount of the sample directly on the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
-
Instrument Setup:
-
Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Record a background spectrum of the empty sample compartment or the clean ATR crystal.
-
-
Data Acquisition:
-
Place the sample in the spectrometer and acquire the spectrum.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
The data is typically collected over the range of 4000 to 400 cm⁻¹.
-
-
Data Processing:
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Identify and label the major absorption bands.
-
Mass Spectrometry Protocol
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Instrumentation: Use a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).
-
Data Acquisition:
-
Introduce the sample into the ion source.
-
Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).
-
-
Data Analysis:
-
Identify the molecular ion peak.
-
Analyze the fragmentation pattern to gain further structural information.
-
Visualizations
Molecular Structure with Atom Numbering
Caption: Structure of this compound with atom numbering for NMR assignment.
General Spectroscopic Analysis Workflow
Caption: A generalized workflow for the spectroscopic characterization of a small molecule.
References
An In-depth Technical Guide on the Safety and Handling of N,N-dimethylpiperidine-4-carboxamide
Introduction
N,N-dimethylpiperidine-4-carboxamide and its derivatives are pivotal building blocks in modern medicinal chemistry. As substituted piperidines, they are integral to the synthesis of a wide array of pharmaceutical compounds, leveraging their unique structural and chemical properties. The piperidine ring is a common motif in numerous drug classes due to its ability to confer favorable pharmacokinetic properties. The carboxamide functional group, in turn, offers a versatile handle for further chemical modifications, making this compound a valuable intermediate in the synthesis of complex molecular architectures. Its applications are noted in the development of novel therapeutics, including but not limited to secretory glutaminyl cyclase inhibitors for Alzheimer's disease. Given its increasing prevalence in research and development, a comprehensive understanding of its safety profile and handling requirements is paramount for ensuring the well-being of laboratory personnel and the integrity of experimental outcomes.
This guide provides a detailed overview of the safety, handling, and emergency procedures for this compound, tailored for researchers, scientists, and professionals in drug development.
Section 1: Compound Identification and Properties
Proper identification and understanding of the physicochemical properties of a compound are the foundational elements of safe laboratory practice.
| Property | Value |
| Chemical Name | This compound |
| Synonyms | N,N-DIMETHYL-4-PIPERIDINECARBOXAMIDE HYDROCHLORIDE |
| CAS Number | 1903-68-0 |
| Molecular Formula | C₈H₁₆N₂O |
| Molecular Weight | 156.23 g/mol |
| Appearance | White to brown solid |
| Purity | ≥95% |
Note: The hydrochloride salt (CAS 6270-42-4) is also commonly used and has a molecular weight of 192.68 g/mol .
Section 2: Hazard Identification and Toxicological Profile
This compound and its hydrochloride salt are classified as hazardous substances. The primary hazards are associated with irritation to the skin, eyes, and respiratory system.
GHS Hazard Statements:
-
H301/H302: Toxic or Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H332: Harmful if inhaled.
-
H335: May cause respiratory irritation.
Pictograms:
GHS07 (Exclamation Mark) GHS06 (Skull and Crossbones) - for the hydrochloride salt, indicating acute toxicity.
Toxicological Summary:
While comprehensive toxicological data for this compound is not extensively published, the available information and the nature of substituted piperidines warrant a cautious approach. Skin contact may lead to inflammation, characterized by itching, scaling, reddening, or blistering. Eye contact can cause redness, pain, and potentially severe damage. Inhalation may irritate the respiratory system. Ingestion is considered harmful and potentially toxic.
Section 3: Safe Handling and Storage Protocols
Adherence to strict handling and storage protocols is crucial to minimize exposure and maintain the chemical's integrity.
Personal Protective Equipment (PPE)
The selection and proper use of PPE is the first line of defense against chemical exposure.
-
Eye and Face Protection: Wear tightly fitting safety goggles with side-shields or a face shield. Standard laboratory safety glasses are not sufficient.
-
Skin Protection:
-
Gloves: Wear chemical-impermeable gloves (e.g., nitrile, neoprene). Gloves must be inspected before use and replaced if any signs of degradation are observed.
-
Lab Coat: A flame-retardant lab coat is recommended.
-
Clothing: Wear long-sleeved clothing and closed-toe shoes.
-
-
Respiratory Protection: If working in a poorly ventilated area or when the material is aerosolized, a NIOSH-approved respirator with an appropriate cartridge is necessary.
Engineering Controls
Engineering controls are designed to isolate the hazard from the operator.
-
Ventilation: All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.
-
Safety Showers and Eyewash Stations: Ensure that safety showers and eyewash stations are readily accessible and in good working order.
Storage Requirements
Proper storage is essential for both safety and maintaining the quality of the compound.
-
Container: Store in a tightly closed container in a dry, cool, and well-ventilated place.
-
Incompatible Materials: Keep away from strong oxidizing agents and acids.
-
Storage Temperature: Store at room temperature, though for some derivatives, storage at 0-8°C may be recommended.
Section 4: Emergency Procedures
Prompt and correct responses to emergencies can significantly mitigate potential harm.
First Aid Measures
-
In case of Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.
-
In case of Skin Contact: Immediately take off all contaminated clothing. Wash off with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.
-
If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.
-
If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.
Accidental Release Measures
-
Personal Precautions: Evacuate personnel to a safe area. Ensure adequate ventilation. Wear appropriate personal protective equipment. Avoid breathing dust or vapors.
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.
-
Methods for Cleaning Up: For solid spills, sweep up and shovel into a suitable container for disposal. For liquid spills, absorb with an inert material (e.g., sand, diatomaceous earth) and place in a suitable container for disposal.
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
-
Specific Hazards: Thermal decomposition can lead to the release of irritating and toxic gases and vapors, including nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus and full protective gear.
Section 5: Synthesis and Reaction Considerations
Understanding the synthesis of this compound provides context for its potential impurities and reactivity. A common synthetic route involves the reductive amination of a piperidone derivative.
Illustrative Synthetic Workflow
The following diagram illustrates a generalized synthetic pathway.
Caption: Generalized workflow for the synthesis of the N,N-dimethylpiperidin-4-amine precursor.
This reaction scheme highlights the use of hazardous reagents such as sodium cyanoborohydride and strong acids like HCl, which require their own specific safety precautions. The final step to form the carboxamide would typically involve acylation of the piperidine nitrogen.
Section 6: Disposal Considerations
Waste disposal must be conducted in accordance with all local, state, and federal regulations.
-
Waste Disposal Method: Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste. Dispose of contents/container to an approved waste disposal plant.
-
Contaminated Packaging: Empty containers should be treated as hazardous waste and disposed of accordingly.
Conclusion
This compound is a valuable compound in drug discovery and development. However, its potential hazards necessitate a thorough understanding and implementation of stringent safety protocols. By adhering to the guidelines outlined in this document, researchers and scientists can handle this compound safely and effectively, minimizing risks to themselves and the environment.
An In-Depth Technical Guide to the Research Applications of N,N-dimethylpiperidine-4-carboxamide
Abstract
The piperidine ring is a cornerstone of medicinal chemistry, present in a vast array of pharmaceuticals and bioactive molecules.[1] Within this privileged scaffold class, N,N-dimethylpiperidine-4-carboxamide emerges as a highly versatile, yet underexplored, building block. Its structural simplicity, featuring a tertiary amine and a dimethylcarboxamide group, provides a unique combination of physicochemical properties and synthetic handles. This guide synthesizes current knowledge on related piperidine-4-carboxamide derivatives to illuminate the significant, untapped potential of this compound in drug discovery. We will explore its foundational chemistry, detail its role as a precursor for potent biological agents in neurodegeneration, virology, and pain management, and provide validated experimental frameworks for its application.
Core Compound Analysis: Physicochemical Profile
This compound (CAS No. 1903-68-0) is a solid, heterocyclic building block.[2] Its structure is characterized by a piperidine ring substituted at the 4-position with a carboxamide group that is, in turn, N,N-dimethylated. This configuration imparts specific properties that are highly advantageous for drug development, including metabolic stability associated with the tertiary amide and modulation of solubility and cell permeability.
| Property | Value | Source |
| Molecular Formula | C₈H₁₆N₂O | |
| Molecular Weight | 156.23 g/mol | |
| IUPAC Name | This compound | [3] |
| Appearance | Solid | |
| CAS Number | 1903-68-0 | [2] |
| PubChem CID | 411689 | [3] |
Synthetic Pathways and Derivatization Potential
The primary utility of this compound in research lies in its role as a scaffold. Its synthesis is typically achieved through standard amide coupling reactions, providing a robust and scalable route for production.
General Synthesis Protocol
The most common approach involves the coupling of piperidine-4-carboxylic acid (isonipecotic acid) with dimethylamine. To achieve high yields and purity, this reaction requires the activation of the carboxylic acid moiety, often using a peptide coupling agent, followed by the nucleophilic attack of dimethylamine.
Detailed Experimental Protocol: Amide Coupling
-
Acid Activation: Dissolve piperidine-4-carboxylic acid (1.0 eq) in an anhydrous aprotic solvent such as Dichloromethane (DCM) or Dimethylformamide (DMF).
-
Add a coupling agent (e.g., HATU, 1.1 eq) and an organic base (e.g., DIPEA, 2.0 eq). Stir the mixture at room temperature for 15-30 minutes to form the activated ester.
-
Amine Addition: Add dimethylamine hydrochloride (1.2 eq) along with an additional equivalent of the base to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to proceed at room temperature for 4-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is then purified using column chromatography on silica gel to yield this compound.
Visualization of Synthetic Workflow
The logical flow from starting materials to the final compound and its subsequent use in screening is a critical workflow in drug discovery.
Caption: Synthetic and screening workflow for this compound.
Potential Research Applications: A Scaffold for Innovation
While direct biological data on this compound is sparse, extensive research on its parent scaffold, piperidine-4-carboxamide (isonipecotamide), provides a robust foundation for predicting its utility.[4][5] The N,N-dimethyl substitution offers a vector for fine-tuning physicochemical properties like solubility and membrane permeability while maintaining the core pharmacophoric elements.
Neurodegenerative Diseases
The piperidine-4-carboxamide scaffold is a validated starting point for several therapeutic strategies targeting Alzheimer's disease and other neurodegenerative conditions.
-
Dual Cholinesterase and Coagulation Factor Inhibition: Derivatives of isonipecotamide have been identified as first-in-class dual inhibitors of cholinesterases (AChE/BChE) and coagulation factor Xa (fXa).[6] This dual-action approach is compelling for Alzheimer's therapy, aiming to both alleviate symptoms by modulating neurotransmitter levels and potentially modify the disease course by addressing vascular contributions to neurodegeneration. This compound serves as an ideal precursor for creating libraries of such dual-target agents.
-
Secretory Glutaminyl Cyclase (sQC) Inhibition: A high-throughput virtual screen identified the piperidine-4-carboxamide moiety as a novel scaffold for inhibiting secretory glutaminyl cyclase (sQC).[7] sQC is responsible for the formation of neurotoxic pyroglutamate amyloid-beta (pGlu-Aβ), a key pathological species in Alzheimer's.[7] The discovery of this scaffold makes this compound an attractive starting point for developing potent and selective sQC inhibitors.[7]
Antiviral Therapeutics
The structural features of piperidine-4-carboxamide are well-suited for targeting viral entry mechanisms.
-
CCR5 Inhibition for Anti-HIV Therapy: A series of novel piperidine-4-carboxamide derivatives were designed and synthesized as potent inhibitors of the CCR5 receptor, a critical co-receptor for HIV-1 entry into host cells.[8] Two lead compounds, 16g and 16i , demonstrated inhibitory activity equivalent to the FDA-approved drug Maraviroc in a calcium mobilization assay and showed potent antiviral activity in an HIV-1 single-cycle assay.[8] This precedent strongly supports the use of this compound as a core intermediate for novel anti-HIV agents.
Analgesia and CNS Disorders
The piperidine scaffold is prevalent in centrally acting agents, and its carboxamide derivatives are no exception.
-
Dopamine Reuptake Inhibition and Analgesia: Research has demonstrated that derivatives of piperidine-4-carboxamide can act as potent dopamine reuptake inhibitors, a mechanism associated with analgesic effects.[9] These compounds were shown to relieve pain in mouse models, highlighting a clear path for developing novel, non-opioid analgesics.[9]
-
Calpain Inhibition: Piperidine carboxamides have been successfully used as the P2 moiety in the design of calpain inhibitors.[10] Specific keto amide derivatives showed high potency (Kᵢ of 9 nM) and excellent selectivity over related proteases like cathepsin B.[10] These compounds also exhibited anticonvulsive properties in mice, suggesting a role for calpain inhibition in managing neurological hyperexcitability.[10]
Antibacterial Agents
Derivatives of piperidine-4-carboxamide have shown a diverse profile of antimicrobial activity against both Gram-positive and Gram-negative bacteria.[9][11] This suggests that the scaffold can be optimized to create new classes of antibiotics, an area of critical unmet medical need.
Summary of Biological Activity for Related Derivatives
The following table summarizes key findings from studies on various piperidine-4-carboxamide derivatives, underscoring the potential of the core scaffold.
| Derivative Class | Biological Target | Key Results | Therapeutic Area | Reference |
| O-linked Benzyl Derivatives | AChE / fXa | Dual inhibition; IC₅₀ values in the nanomolar to low micromolar range. | Alzheimer's Disease | [6] |
| Substituted Phenyl Derivatives | CCR5 Receptor | IC₅₀ = 25.53 nM (Compound 16i ); Potent anti-HIV-1 activity. | HIV/AIDS | [8] |
| Keto Amide Derivatives | μ-Calpain | Kᵢ = 9 nM (Compound 11j ); >100-fold selectivity over Cathepsin B. | Neuroprotection / Epilepsy | [10] |
| Sulfonamide/Amide Derivatives | Dopamine Transporter | Demonstrated dopamine reuptake inhibition and analgesic effects in mice. | Pain Management | [9] |
| General Derivatives | Various Bacteria | Showed comparable or better activity than the parent compound. | Infectious Disease | [9][11] |
Future Directions and Conclusion
This compound represents a molecule of significant potential, acting as a versatile and synthetically accessible scaffold for drug discovery. The wealth of research on structurally related compounds provides a clear and compelling roadmap for its application across multiple therapeutic areas.
Key future research avenues include:
-
Library Synthesis: Leveraging the robust synthesis protocols to create diverse libraries of this compound derivatives for high-throughput screening against novel targets.
-
Structure-Activity Relationship (SAR) Studies: Systematically exploring modifications at the piperidine nitrogen to optimize potency, selectivity, and pharmacokinetic properties for established targets like CCR5 and sQC.
-
Exploration of New Therapeutic Areas: Investigating the utility of this scaffold in oncology and metabolic diseases, where piperidine-containing molecules have also found success.
References
- 1. mdpi.com [mdpi.com]
- 2. Hit2Lead | N,N-dimethyl-4-piperidinecarboxamide | CAS# 1903-68-0 | MFCD03372521 | BB-4020634 [hit2lead.com]
- 3. This compound hydrochloride | C8H17ClN2O | CID 19872414 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Isonipecotamide CAS#: 39546-32-2 [chemicalbook.com]
- 5. chemimpex.com [chemimpex.com]
- 6. First-in-Class Isonipecotamide-Based Thrombin and Cholinesterase Dual Inhibitors with Potential for Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Piperidine-4-carboxamide as a new scaffold for designing secretory glutaminyl cyclase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis, and biological evaluation of novel piperidine-4-carboxamide derivatives as potent CCR5 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and biological evaluation of novel piperidine carboxamide derived calpain inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
An In-depth Technical Guide to N,N-dimethylpiperidine-4-carboxamide: A Cornerstone for Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of N,N-dimethylpiperidine-4-carboxamide, a key heterocyclic scaffold in medicinal chemistry. We will delve into its synthesis, physicochemical properties, and analytical characterization. Furthermore, this document will explore the pharmacological significance of the piperidine-4-carboxamide core, highlighting its role in the development of a diverse range of therapeutic agents.
Introduction: The Significance of the Piperidine-4-carboxamide Scaffold
The piperidine ring is a ubiquitous structural motif in a vast number of pharmaceuticals and biologically active compounds.[1][2][3] Its saturated, six-membered heterocyclic structure provides a versatile three-dimensional framework that can be readily functionalized to modulate physicochemical properties and target interactions. Within this class, the piperidine-4-carboxamide scaffold has emerged as a particularly valuable building block in drug discovery.[4][5] This is attributed to its ability to participate in hydrogen bonding and serve as a versatile template for constructing complex molecules with a wide range of therapeutic applications, including anticancer, antiviral, and antipsychotic agents.[1][4] this compound, as the N,N-dimethylated derivative, represents a fundamental starting point for the synthesis of compound libraries aimed at exploring structure-activity relationships (SAR).
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its application in synthesis and drug design.
| Property | Value | Source |
| Molecular Formula | C₈H₁₆N₂O | |
| Molecular Weight | 156.23 g/mol | |
| IUPAC Name | This compound | [2] |
| Physical Form | Solid | |
| CAS Number | 6270-42-4 (hydrochloride salt) | [2] |
Synthesis of this compound
The synthesis of this compound is typically achieved through the coupling of a piperidine-4-carboxylic acid derivative with dimethylamine. A common and effective method involves the use of standard amide bond forming reagents.
General Reaction Scheme
Caption: General synthetic scheme for this compound.
Experimental Protocol: Amide Coupling
This protocol outlines a general procedure for the synthesis of this compound from piperidine-4-carboxylic acid and dimethylamine using common coupling reagents.
Materials:
-
Piperidine-4-carboxylic acid
-
Dimethylamine (solution in THF or as hydrochloride salt)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
4-Dimethylaminopyridine (DMAP) (catalytic amount)
-
N,N-Diisopropylethylamine (DIPEA) or other non-nucleophilic base
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate or other suitable organic solvent for extraction
Procedure:
-
Activation of Carboxylic Acid: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve piperidine-4-carboxylic acid (1.0 eq) in anhydrous DMF or DCM.
-
Add EDC (1.1-1.5 eq), HOBt (1.1-1.5 eq), and a catalytic amount of DMAP.
-
Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the activated ester.
-
Amine Addition: Add dimethylamine (1.2-2.0 eq) and a non-nucleophilic base such as DIPEA (2.0-3.0 eq) to the reaction mixture.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up:
-
Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: The crude this compound can be purified by flash column chromatography on silica gel.
Analytical Characterization
The identity and purity of synthesized this compound should be confirmed using standard analytical techniques.
-
¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure, including the presence and connectivity of all protons and carbons.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups, particularly the amide carbonyl stretch.
-
Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS): To monitor reaction progress and assess the purity of the final product.
Pharmacological Significance and Applications in Drug Discovery
While this compound itself is not typically reported as a potent therapeutic agent, its core structure is a critical pharmacophore in a variety of biologically active molecules. Researchers extensively utilize this scaffold as a starting point for the synthesis of compound libraries to explore structure-activity relationships and develop novel drug candidates.
Piperidine-4-carboxamide Derivatives as Enzyme Inhibitors
The piperidine-4-carboxamide moiety has been incorporated into molecules targeting a range of enzymes implicated in disease.
-
Carbonic Anhydrase Inhibitors: A series of 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides have been synthesized and shown to be potent inhibitors of human carbonic anhydrases (hCAs), with some compounds exhibiting nanomolar and even sub-nanomolar inhibitory constants (Ki) against cancer-related isoforms hCA IX and hCA XII.[6]
-
Secretory Glutaminyl Cyclase (sQC) Inhibitors: The piperidine-4-carboxamide scaffold has been identified as a novel starting point for the design of sQC inhibitors, which are being investigated as a potential therapeutic strategy for Alzheimer's disease.[5]
Antiviral and Antiparasitic Applications
Derivatives of piperidine-4-carboxamide have also demonstrated significant potential in the treatment of infectious diseases.
-
CCR5 Inhibitors for HIV-1: Novel piperidine-4-carboxamide derivatives have been designed and synthesized as potent C-C chemokine receptor type 5 (CCR5) inhibitors.[5] Certain compounds in this class have shown impressive IC₅₀ values in the nanomolar range against CCR5 and have demonstrated antiviral activity in HIV-1 single-cycle assays.[5]
-
Antimalarial Agents: A piperidine carboxamide series has been identified with potent and selective activity against Plasmodium falciparum, the parasite responsible for malaria.[7] The target of this series was identified as the P. falciparum proteasome β5 active site.[7]
Caption: Pharmacological applications of the piperidine-4-carboxamide scaffold.
Conclusion
This compound is a valuable and versatile building block in medicinal chemistry. Its straightforward synthesis and the adaptability of the piperidine-4-carboxamide core make it an ideal starting point for the development of novel therapeutic agents. The proven success of its derivatives in targeting a wide range of diseases underscores the importance of this scaffold in modern drug discovery and development. This guide provides a foundational understanding for researchers and scientists working with this important chemical entity.
References
- 1. US3288794A - Method of making amides of dimethylamine and piperazine - Google Patents [patents.google.com]
- 2. This compound hydrochloride | C8H17ClN2O | CID 19872414 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and biological evaluation of novel piperidine-4-carboxamide derivatives as potent CCR5 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemscene.com [chemscene.com]
Methodological & Application
Application Notes and Protocols: The Synthesis and Application of N,N-dimethylpiperidine-4-carboxamide
Introduction: A Versatile Scaffold in Modern Medicinal Chemistry
N,N-dimethylpiperidine-4-carboxamide is a derivative of piperidine, one of the most ubiquitous heterocyclic scaffolds in drug discovery and development.[1] Its structure, featuring a six-membered nitrogen-containing ring with a tertiary carboxamide group at the 4-position, makes it a valuable and versatile building block for creating complex molecular architectures. The piperidine moiety can influence crucial drug properties such as solubility, lipophilicity, and metabolic stability, while the dimethylcarboxamide group provides a polar, hydrogen bond-accepting feature.
This compound serves as a key intermediate in the synthesis of a wide range of biologically active molecules. It is notably used as a reactant in the preparation of advanced therapeutic candidates, including dual inhibitors of thrombin and cholinesterase with potential applications in treating Alzheimer's disease[2][3], orally available protein kinase D inhibitors, and phosphodiesterase 5 (PDE5) inhibitors.[3] The piperidine-4-carboxamide scaffold itself has been identified as a promising starting point for designing novel inhibitors against targets like secretory glutaminyl cyclase, another area relevant to Alzheimer's research.[4]
This guide provides detailed experimental protocols for the synthesis, purification, and characterization of this compound, grounded in the principles of modern organic synthesis. It is intended for researchers, chemists, and drug development professionals seeking a practical, in-depth understanding of its preparation and application.
Physicochemical Properties and Safety Data
Before commencing any experimental work, it is crucial to be familiar with the compound's properties and safety requirements.
Physicochemical Data Summary
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[5] |
| Molecular Formula | C₈H₁₆N₂O | Sigma-Aldrich |
| Molecular Weight | 156.23 g/mol | Sigma-Aldrich |
| CAS Number | 6270-42-4 (hydrochloride salt) | PubChem[5] |
| Appearance | Solid / Crystalline Powder | Sigma-Aldrich, ChemicalBook[3] |
| InChI Key | XGABIOSYJHFORX-UHFFFAOYSA-N | Sigma-Aldrich |
| SMILES | CN(C)C(=O)C1CCNCC1 | Sigma-Aldrich |
Safety and Handling
This compound and its hydrochloride salt are classified as irritants.[5][6][7] Adherence to standard laboratory safety protocols is mandatory.
-
Hazard Statements:
-
Precautionary Measures:
-
P261 & P271: Avoid breathing dust and use only in a well-ventilated area.[6]
-
P280: Wear protective gloves, protective clothing, eye protection, and face protection.[6]
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.[6]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6]
-
-
Storage: Store in a tightly-closed container in a cool, dry, and well-ventilated place.[6] Keep away from incompatible substances such as strong oxidizing agents.
Synthesis of this compound
The synthesis of this compound is primarily achieved through an amide coupling reaction between a piperidine-4-carboxylic acid derivative and dimethylamine. The direct condensation of a carboxylic acid and an amine is inefficient; therefore, the carboxylic acid must first be "activated" using a coupling reagent.[8]
Principle of Amide Bond Formation
Amide coupling reagents facilitate the reaction by converting the carboxylic acid's hydroxyl group into a better leaving group, forming a highly reactive acyl intermediate. This intermediate is then susceptible to nucleophilic attack by the amine (dimethylamine in this case) to form the stable amide bond.[8] Common classes of coupling reagents include carbodiimides (e.g., EDC), aminium/uronium salts (e.g., HATU, TBTU), and phosphonium salts.[8] The choice of reagent, base, and solvent is critical for achieving high yields and minimizing side reactions, such as racemization if chiral centers are present.[8]
Visualization of Synthesis Workflow
The following diagram outlines the general experimental workflow for the synthesis and purification of the target compound.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Isonipecotamide CAS#: 39546-32-2 [chemicalbook.com]
- 4. Piperidine-4-carboxamide as a new scaffold for designing secretory glutaminyl cyclase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound hydrochloride | C8H17ClN2O | CID 19872414 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. aksci.com [aksci.com]
- 7. N,N-dimethylpiperidine-3-carboxamide | 5505-20-4 [sigmaaldrich.com]
- 8. hepatochem.com [hepatochem.com]
The Versatile Scaffold: Application Notes and Protocols for N,N-dimethylpiperidine-4-carboxamide in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
The piperidine ring is a cornerstone of medicinal chemistry, recognized as a privileged scaffold in a multitude of clinically approved drugs and compounds under investigation.[1][2] Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it an invaluable component in the design of molecules with specific biological activities.[3] Within this important class of heterocycles, N,N-dimethylpiperidine-4-carboxamide emerges as a versatile building block, offering multiple avenues for synthetic elaboration and the introduction of diverse functionalities.
This guide provides an in-depth exploration of the applications of this compound in organic synthesis. It is designed to furnish researchers, scientists, and drug development professionals with not only detailed experimental protocols but also the underlying scientific rationale for its use as a synthetic intermediate.
Physicochemical Properties and Safety Considerations
A thorough understanding of the physicochemical properties and safety profile of a reagent is paramount for its effective and safe utilization in the laboratory.
| Property | Value | Source |
| Molecular Formula | C₈H₁₆N₂O | [4] |
| Molecular Weight | 156.23 g/mol | [4] |
| Appearance | Solid | [4] |
| InChI Key | XGABIOSYJHFORX-UHFFFAOYSA-N | [4] |
Safety Information:
-
Hazard Statements: H319 (Causes serious eye irritation).[4]
-
Precautionary Statements: P264, P280, P305+P351+P338, P337+P313.[4]
-
Signal Word: Warning.[4]
It is imperative to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Synthetic Applications: A Gateway to Novel Derivatives
The synthetic utility of this compound primarily lies in the reactivity of its secondary amine within the piperidine ring. This nitrogen atom serves as a nucleophilic handle for the introduction of a wide array of functional groups, enabling the synthesis of diverse libraries of compounds for biological screening. The following sections detail protocols for the N-acylation and N-sulfonylation of this versatile scaffold.
Protocol 1: Synthesis of this compound
The synthesis of the title compound can be achieved through a standard amide coupling reaction between piperidine-4-carboxylic acid and dimethylamine, facilitated by a suitable coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).[5][6]
Caption: Synthetic scheme for this compound.
Materials:
-
Piperidine-4-carboxylic acid
-
Dimethylamine (2.0 M solution in THF)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of piperidine-4-carboxylic acid (1.0 eq) in anhydrous DMF, add HATU (1.1 eq) and DIPEA (3.0 eq).
-
Stir the mixture at room temperature for 10 minutes.
-
Add dimethylamine (1.2 eq, 2.0 M solution in THF) dropwise to the reaction mixture.
-
Continue stirring at room temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, dilute the reaction mixture with EtOAc and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford this compound.
Protocol 2: N-Acylation of this compound
The secondary amine of this compound can be readily acylated using an acyl chloride in the presence of a base to neutralize the HCl byproduct.[7] This reaction provides a straightforward method for introducing a variety of acyl groups.
Caption: Workflow for the N-acylation of this compound.
Materials:
-
This compound
-
Acyl chloride (e.g., benzoyl chloride)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound (1.0 eq) and TEA (1.5 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add the acyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction with water.
-
Separate the organic layer and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Protocol 3: N-Sulfonylation of this compound
Analogous to N-acylation, N-sulfonylation introduces a sulfonyl group onto the piperidine nitrogen. This is a common strategy in medicinal chemistry to generate sulfonamides, a class of compounds with a broad spectrum of biological activities.[8][9]
Caption: Logical flow for N-sulfonylation.
Materials:
-
This compound
-
Sulfonyl chloride (e.g., p-toluenesulfonyl chloride)
-
Pyridine or Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DCM, add pyridine (2.0 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add the sulfonyl chloride (1.1 eq) portion-wise, maintaining the temperature below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash with 1 M HCl, followed by saturated aqueous NaHCO₃ solution, and finally brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
The Piperidine-4-Carboxamide Scaffold in Drug Discovery
The piperidine-4-carboxamide moiety is a recurring structural motif in a variety of biologically active molecules.[10][11] Its presence can influence a compound's physicochemical properties, such as solubility and lipophilicity, which in turn affect its pharmacokinetic profile. The ability to readily derivatize the piperidine nitrogen allows for the systematic exploration of structure-activity relationships (SAR), a critical aspect of the drug discovery process.[12] For instance, derivatives of piperidine-4-carboxamide have been investigated for their potential as dopamine reuptake inhibitors, analgesics, and antibacterial agents.[12]
Conclusion
This compound represents a valuable and versatile building block for organic synthesis, particularly in the realm of medicinal chemistry. The straightforward derivatization of its secondary amine through well-established acylation and sulfonylation protocols provides a reliable platform for the generation of compound libraries for drug discovery programs. The protocols detailed herein, grounded in established chemical principles, offer a practical guide for researchers to harness the synthetic potential of this important scaffold.
References
- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. thieme-connect.com [thieme-connect.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Recent advances in the synthesis of N-acyl sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Piperidine-4-carboxamide as a new scaffold for designing secretory glutaminyl cyclase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. fishersci.co.uk [fishersci.co.uk]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vitro Assay Conditions of N,N-dimethylpiperidine-4-carboxamide
Authored by: A Senior Application Scientist
Abstract
The piperidine-4-carboxamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds with a wide range of therapeutic applications. Derivatives of this scaffold have been identified as inhibitors of enzymes such as proteasomes, kinases, and proteases, as well as modulators of G-protein coupled receptors (GPCRs). This document provides a comprehensive guide for the in vitro characterization of N,N-dimethylpiperidine-4-carboxamide, a specific analog within this class. Due to the absence of specific biological data for this compound in the public domain, we present a strategic, tiered approach for target identification and functional characterization. The protocols provided herein are designed to be robust and self-validating, enabling researchers to systematically investigate the pharmacological profile of this compound and similar molecules.
Introduction: The Piperidine-4-Carboxamide Scaffold - A Versatile Pharmacophore
The piperidine ring is a fundamental heterocyclic motif prevalent in a vast number of natural products and synthetic pharmaceuticals. Its conformational flexibility allows for the precise spatial orientation of substituents, making it an ideal scaffold for interacting with diverse biological targets. The addition of a carboxamide group at the 4-position further enhances its drug-like properties, providing a key hydrogen bond donor and acceptor moiety.
The therapeutic potential of the piperidine-4-carboxamide core is well-documented across various disease areas:
-
Oncology: Derivatives have been shown to inhibit Anaplastic Lymphoma Kinase (ALK) and to induce senescence-like phenotypes in melanoma cells.[1][2]
-
Infectious Diseases: Certain analogs exhibit potent antimalarial activity through the inhibition of the Plasmodium falciparum proteasome.[3]
-
Neurodegenerative Diseases: The scaffold has been utilized to design inhibitors of secretory glutaminyl cyclase, a target in Alzheimer's disease, and calpain inhibitors with neuroprotective potential.[4][5]
-
Inflammation and Immunology: Piperidine-4-carboxamide derivatives have been developed as CCR5 inhibitors for HIV-1 therapy.
Given this wide spectrum of activities, a systematic in vitro evaluation of this compound is warranted to elucidate its specific biological functions.
Strategic Workflow for In Vitro Characterization
A tiered approach is recommended for the efficient and cost-effective characterization of this compound. This workflow begins with broad-spectrum screening to identify potential biological targets, followed by more focused secondary and functional assays to confirm and characterize the activity.
Figure 1: A tiered workflow for the in vitro characterization of this compound.
Physicochemical and Initial Toxicity Assessment
Prior to biological screening, it is crucial to determine the fundamental physicochemical properties of this compound.
Table 1: Physicochemical and Initial ADME-Tox Parameters
| Parameter | Method | Purpose |
| Purity | HPLC-UV, LC-MS | To ensure the observed activity is due to the compound of interest. |
| Solubility | Kinetic or Thermodynamic Solubility Assays | To determine the appropriate solvent and concentration range for biological assays. |
| Chemical Stability | Incubation in Assay Buffer over Time | To ensure compound integrity throughout the duration of the in vitro assays. |
| Plasma Protein Binding | Rapid Equilibrium Dialysis (RED) | To estimate the fraction of unbound, pharmacologically active compound. |
| Initial Cytotoxicity | MTT, MTS, or CellTiter-Glo® Assay | To determine the concentration range that is non-toxic to cells for use in cell-based assays. |
Recommended Primary Screening Panels
Based on the known activities of the piperidine-4-carboxamide scaffold, a broad primary screen should encompass major drug target classes.
GPCR Binding Assays
Given that CCR5 is a known target for this scaffold, a broad GPCR binding panel is a logical starting point. Radioligand binding assays are the gold standard for determining the affinity of a compound for a receptor.
Kinase Profiling
With ALK being a target for some derivatives, a kinase panel assay is recommended. This can be performed using various platforms that measure the inhibition of ATP consumption or the phosphorylation of a substrate.
Protease and Other Enzyme Panels
The documented activity against proteasomes and other enzymes warrants a screen against a panel of relevant proteases (e.g., cysteine, serine, metalloproteases) and other enzymes like glutaminyl cyclase.
Detailed Experimental Protocols
The following protocols are examples of assays that can be employed in the characterization of this compound.
Protocol 1: General Cytotoxicity Assessment using MTT Assay
Objective: To determine the concentration of this compound that reduces cell viability by 50% (IC50).
Materials:
-
Human cell lines (e.g., HEK293, HepG2, and a relevant cancer cell line like A375 melanoma).
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
This compound (stock solution in DMSO).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).
-
96-well cell culture plates.
-
Multichannel pipette and plate reader.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2.
-
Compound Preparation: Prepare a serial dilution of this compound in complete medium. A typical starting concentration is 100 µM, with 10-point, 3-fold serial dilutions. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions.
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
Protocol 2: Proteasome Inhibitory Assay (Fluorogenic)
Objective: To assess the inhibitory activity of this compound against the chymotrypsin-like activity of the 20S proteasome.
Materials:
-
Purified 20S human proteasome.
-
Assay Buffer: 20 mM Tris-HCl, pH 7.5, 0.5 mM EDTA.
-
Fluorogenic Substrate: Suc-LLVY-AMC (for chymotrypsin-like activity).
-
This compound (stock solution in DMSO).
-
Positive Control Inhibitor: Bortezomib.
-
Black 96-well assay plate.
-
Fluorometric plate reader.
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in assay buffer.
-
Reaction Mixture: In each well of the 96-well plate, add:
-
50 µL of assay buffer.
-
1 µL of compound dilution or control.
-
10 µL of 20S proteasome (final concentration ~0.5 nM).
-
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the compound to bind to the enzyme.
-
Reaction Initiation: Add 40 µL of the Suc-LLVY-AMC substrate (final concentration ~15 µM).
-
Kinetic Measurement: Immediately place the plate in a fluorometric plate reader pre-warmed to 37°C. Measure the increase in fluorescence (Excitation: 380 nm, Emission: 460 nm) every minute for 30 minutes.
-
Data Analysis: Determine the rate of reaction (slope of the linear portion of the kinetic curve). Calculate the percent inhibition relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
Figure 2: Workflow for the 20S proteasome inhibitory assay.
Table 2: Hypothetical In Vitro Assay Data for this compound
| Assay Type | Target/Cell Line | Endpoint | Result (Hypothetical) |
| Cytotoxicity | HEK293 | IC50 | > 100 µM |
| A375 | IC50 | 15 µM | |
| Proteasome Inhibition | Human 20S | IC50 | 5 µM |
| Kinase Panel (400 kinases) | - | % Inh @ 10µM | No significant hits |
| GPCR Binding (100 targets) | - | Ki | No significant hits |
Conclusion and Future Directions
The provided application notes and protocols outline a comprehensive strategy for the in vitro characterization of this compound. By following a tiered approach, researchers can efficiently identify and validate potential biological targets. The example protocols for cytotoxicity and enzyme inhibition serve as a template that can be adapted for various other assays. Based on the initial findings, further studies should focus on confirming the mechanism of action, assessing selectivity, and exploring the structure-activity relationship of this and related compounds. This systematic approach will pave the way for understanding the therapeutic potential of this promising chemical scaffold.
References
- 1. Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and evaluation of piperidine carboxamide derivatives as potent ALK inhibitors through 3D-QSAR modeling, artificial neural network and computational analysis - Arabian Journal of Chemistry [arabjchem.org]
- 3. Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Piperidine-4-carboxamide as a new scaffold for designing secretory glutaminyl cyclase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of novel piperidine carboxamide derived calpain inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols for In Vivo Evaluation of N,N-dimethylpiperidine-4-carboxamide in Mouse Models
Abstract: This document provides a comprehensive guide for the in vivo evaluation of N,N-dimethylpiperidine-4-carboxamide in mouse models. Given the limited publicly available in vivo data for this specific compound, this guide is structured to provide researchers, scientists, and drug development professionals with the foundational principles and detailed protocols required to initiate and conduct rigorous preclinical studies. The focus is on establishing a robust framework for assessing the compound's pharmacokinetic profile, safety, and potential efficacy, grounded in established best practices for animal research.[1][2][3]
Introduction: The Rationale for In Vivo Studies
This compound is a small molecule belonging to the piperidine carboxamide class.[4] While this specific compound is not extensively characterized in peer-reviewed literature, related structures have shown a range of biological activities, including potential as antimalarials, analgesics, and anti-osteoporosis agents.[5][6][7] The progression from in vitro discovery to a viable therapeutic candidate necessitates a thorough evaluation in a living biological system. In vivo studies in mouse models are indispensable for understanding a compound's absorption, distribution, metabolism, and excretion (ADME), as well as its safety profile and therapeutic efficacy in the context of a whole organism.[1][3]
This guide is designed to be a self-validating system, explaining not just the "how" but the critical "why" behind each experimental choice, ensuring that the generated data is both reproducible and reliable.[8]
Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₈H₁₇ClN₂O | PubChem[4] |
| Molecular Weight | 192.68 g/mol | PubChem[4] |
| IUPAC Name | This compound;hydrochloride | PubChem[4] |
Part 1: Preclinical Study Design - A Foundational Framework
A meticulously designed study is the cornerstone of successful preclinical research.[2] This phase involves defining the research question, selecting appropriate models and methodologies, and ensuring all procedures are ethically sound.
Ethical Considerations: The 3Rs and IACUC Approval
All animal experiments must be conducted with the highest ethical standards. The principles of the 3Rs (Replacement, Reduction, and Refinement) should be the guiding framework.[8]
-
Replacement: Use in vitro or computational methods where possible before proceeding to animal studies.
-
Reduction: Design experiments to use the minimum number of animals necessary to obtain statistically significant results.[3]
-
Refinement: Minimize any potential pain, suffering, or distress to the animals.[8]
Crucially, all experimental procedures must be detailed in a protocol and approved by an Institutional Animal Care and Use Committee (IACUC) or an equivalent ethics committee before any work commences. [1]
General Preclinical Workflow
The path from initial compound evaluation to a decision point follows a logical sequence. The workflow ensures that foundational questions about safety and exposure are answered before committing resources to more complex efficacy models.
Caption: General workflow for preclinical in vivo evaluation.
Formulation and Vehicle Selection
The first step is to develop a formulation that can safely and effectively deliver the compound.
-
Rationale: The vehicle must solubilize the compound at the required concentrations without causing toxicity itself. Common vehicles include saline, phosphate-buffered saline (PBS), or solutions containing solubilizing agents like PEG400, Tween 80, or DMSO.
-
Protocol:
-
Test the solubility of this compound in a panel of GRAS (Generally Recognized as Safe) excipients.
-
Prepare a small batch of the most promising vehicle and observe for precipitation over 24-48 hours.
-
Administer a "vehicle-only" group in all experiments to differentiate compound effects from vehicle effects.
-
Route of Administration: Making an Informed Choice
The choice between oral (PO) and intraperitoneal (IP) administration depends on the study's objective.
-
Oral Gavage (PO): Preferred for mimicking clinical administration routes for orally delivered drugs. It subjects the compound to first-pass metabolism in the liver.[9][10]
-
Intraperitoneal (IP) Injection: Often used in early-stage research for its high bioavailability, bypassing the gastrointestinal tract and first-pass metabolism. This route ensures the compound reaches systemic circulation.[11][12]
Caption: Decision tree for selecting the route of administration.
Part 2: Detailed Experimental Protocols
These protocols provide step-by-step instructions for key procedures. Adherence to these standardized methods is crucial for reproducibility.[13]
Protocol: Oral Gavage (PO) Administration
Objective: To administer a precise volume of a substance directly into the stomach of a mouse.[9][12]
Materials:
-
Appropriately sized oral gavage needles (flexible plastic tips are recommended to reduce injury risk).[10][13]
-
Syringes (1 mL or smaller).
-
Scale for accurate animal weight measurement.
Quantitative Data Summary:
| Mouse Weight (g) | Gavage Needle Gauge | Max Volume (10 mL/kg)[12][14] |
| 15 - 20 | 22G | 0.20 mL |
| 20 - 25 | 20G | 0.25 mL |
| 25 - 35 | 18G | 0.35 mL |
Procedure:
-
Preparation: Weigh the mouse and calculate the exact dosing volume. The maximum recommended volume is 10 mL/kg, though smaller volumes (e.g., 5 mL/kg) are often better tolerated.[14][15]
-
Measure Insertion Depth: Before the first use, measure the distance from the corner of the mouse's mouth to the last rib. This is the approximate length needed to reach the stomach. Mark this on the needle.[9]
-
Restraint: Gently but firmly restrain the mouse by scruffing the neck and back to immobilize the head. The body should be held in a vertical position.[9]
-
Insertion: Insert the gavage needle into the diastema (the gap behind the incisors). Gently advance the needle along the roof of the mouth. The mouse will often swallow, which helps guide the needle into the esophagus.[9][15] If any resistance is met, do not force the needle. [15]
-
Administration: Once the needle is at the pre-measured depth, slowly depress the syringe plunger over 2-3 seconds.[15]
-
Withdrawal & Monitoring: Slowly remove the gavage tube.[15] Return the mouse to its cage and monitor closely for at least 15 minutes for any signs of respiratory distress, which could indicate accidental administration into the lungs.[12][13]
Protocol: Intraperitoneal (IP) Injection
Objective: To administer a substance into the peritoneal cavity for rapid systemic absorption.
Materials:
-
Sterile syringes (1 mL or smaller).
-
Sterile needles (25-27G is typical for mice).[12]
-
70% alcohol for disinfection.
Quantitative Data Summary:
| Mouse Weight (g) | Needle Gauge | Max Volume (10 mL/kg)[12] |
| 15 - 25 | 27G | 0.25 mL |
| 25 - 35 | 25G | 0.35 mL |
Procedure:
-
Preparation: Weigh the mouse and calculate the dosing volume. Warm the substance to room temperature to avoid discomfort.[16] Use a new sterile needle and syringe for each animal.[17]
-
Restraint: Restrain the mouse using the scruff technique, placing it in dorsal recumbency (on its back) with the head tilted slightly downward.[17]
-
Identify Injection Site: The target is the lower right quadrant of the abdomen.[12][16][17] This location avoids the cecum (left side) and urinary bladder.[18]
-
Injection: Disinfect the site with alcohol.[17] Insert the needle, bevel up, at a 30-45 degree angle.[16]
-
Aspirate: Gently pull back the plunger. If no fluid or blood enters the syringe hub, you are correctly placed. If fluid appears, withdraw the needle and reinject at a different site with a fresh needle.[17][18]
-
Administration & Monitoring: Inject the substance smoothly. Withdraw the needle and return the mouse to its cage. Observe for any signs of distress or bleeding at the injection site.[12][16]
Protocol: Pilot Pharmacokinetic (PK) Study
Objective: To determine the basic ADME profile of the compound after a single dose, including key parameters like Cmax (maximum concentration), Tmax (time to Cmax), and half-life (t½).
Procedure:
-
Animal Groups: Use at least 3-4 mice per time point to account for biological variability.
-
Dosing: Administer a single dose of this compound via the chosen route (PO or IP).
-
Blood Sampling: Collect blood samples at multiple time points. A typical sparse sampling schedule might be: pre-dose, 5 min, 15 min, 30 min, 1 hr, 2 hr, 4 hr, 8 hr, and 24 hr.[19]
-
Sample Processing: Process blood to obtain plasma or serum and store at -80°C until analysis.
-
Bioanalysis: Use a validated analytical method (e.g., LC-MS/MS) to quantify the concentration of the compound in each sample.
-
Data Analysis: Plot the concentration-time curve and calculate PK parameters using appropriate software.
Caption: Workflow for a pilot pharmacokinetic (PK) study.
Protocol: General Health and Toxicity Monitoring
Objective: To observe animals for any adverse effects related to compound administration.
Procedure:
-
Daily Checks: Monitor animals daily for changes in body weight, food/water intake, posture, and activity level.
-
Clinical Signs: Record any observable clinical signs of toxicity, such as ruffled fur, lethargy, abnormal gait, or respiratory changes.
-
Endpoint: Studies should define humane endpoints to ensure that animals are euthanized before they experience significant suffering.
-
Post-Mortem: At the end of the study, a gross necropsy can be performed, and major organs (liver, kidney, spleen, etc.) can be collected for histopathological analysis to identify any tissue-level toxicity.[20][21]
References
- 1. benchchem.com [benchchem.com]
- 2. General Principles of Preclinical Study Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. This compound hydrochloride | C8H17ClN2O | CID 19872414 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. N,N-Diethyl-4-[(3-hydroxyphenyl)(piperidin-4-yl)amino] benzamide derivatives: the development of diaryl amino piperidines as potent delta opioid receptor agonists with in vivo anti-nociceptive activity in rodent models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. biobostonconsulting.com [biobostonconsulting.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. scribd.com [scribd.com]
- 11. scribd.com [scribd.com]
- 12. animalcare.ubc.ca [animalcare.ubc.ca]
- 13. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PMC [pmc.ncbi.nlm.nih.gov]
- 14. iacuc.wsu.edu [iacuc.wsu.edu]
- 15. animalcare.ubc.ca [animalcare.ubc.ca]
- 16. uac.arizona.edu [uac.arizona.edu]
- 17. Intraperitoneal Injection in Mice | Animals in Science [queensu.ca]
- 18. research.vt.edu [research.vt.edu]
- 19. Biodistribution, pharmacokinetics, and blood compatibility of native and PEGylated tobacco mosaic virus nano-rods and -spheres in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 20. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 21. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
Application Notes & Protocols: The N,N-Dimethylpiperidine-4-carboxamide Scaffold for High-Potency Enzyme Inhibitor Development
Foreword: The Strategic Imperative of Privileged Scaffolds in Drug Discovery
In the intricate chess game of drug development, the selection of a core molecular scaffold is a move that dictates the entire trajectory of a research program. A well-chosen scaffold offers a robust foundation, providing optimal vectors for chemical modification, favorable physicochemical properties, and a high degree of pre-validation within biological systems. The N,N-dimethylpiperidine-4-carboxamide moiety has emerged as one such "privileged scaffold," a structural motif repeatedly identified in potent, selective, and clinically relevant enzyme inhibitors. Its prevalence is not accidental but rather a testament to a unique combination of synthetic accessibility and inherent drug-like characteristics.[1][2]
This document serves as a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals. It provides not only detailed protocols for the synthesis and biological evaluation of inhibitors based on this scaffold but also delves into the causal reasoning behind experimental choices, ensuring a deep, actionable understanding of the subject matter.
The Piperidine Advantage: Deconstructing the Scaffold's Efficacy
The utility of the piperidine ring in medicinal chemistry is well-established. Its saturated, six-membered heterocyclic structure provides a three-dimensional framework that allows for the precise spatial arrangement of substituents, a critical factor in achieving high-affinity interactions with complex enzyme active sites.[1] Unlike flat, aromatic systems, the piperidine core can adopt a stable chair conformation, which minimizes steric strain and presents functional groups in well-defined axial and equatorial positions.[1]
The this compound scaffold builds upon this foundation with key functional groups that enhance its utility:
-
Tertiary Amine: The piperidine nitrogen is a basic center, which can be protonated at physiological pH. This positive charge can form crucial ionic interactions or salt bridges with acidic residues (e.g., aspartate, glutamate) in a target's binding pocket.
-
N,N-Dimethylcarboxamide: This group is a potent hydrogen bond acceptor and can engage in critical polar interactions within the active site. The dimethyl substitution prevents the formation of intermolecular hydrogen bonds between inhibitor molecules, which can improve solubility and reduce aggregation.
-
Metabolic Stability & Physicochemical Properties: The piperidine motif is generally associated with improved metabolic stability and favorable pharmacokinetic (ADME) properties, including enhanced solubility and oral bioavailability.[3]
Figure 1. Key features and advantages of the this compound scaffold.
Synthesis and Derivatization: A Modular Approach to Library Generation
A significant advantage of this scaffold is its amenability to modular synthesis, allowing for the rapid creation of diverse chemical libraries for structure-activity relationship (SAR) studies. The most common synthetic route begins with the commercially available piperidine-4-carboxylic acid (isonipecotic acid).
Protocol 1: General Synthesis of this compound
This protocol outlines the standard procedure for synthesizing the core scaffold via amide coupling.
Materials & Reagents:
-
Piperidine-4-carboxylic acid
-
Amide coupling reagents (e.g., HATU, EDC/HOBt)
-
Dimethylamine (solution in THF or as hydrochloride salt)
-
Tertiary amine base (e.g., DIPEA, Triethylamine)
-
Anhydrous solvents (e.g., DMF, DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Step-by-Step Procedure:
-
Carboxylic Acid Activation:
-
Dissolve piperidine-4-carboxylic acid (1.0 eq) in anhydrous DMF or DCM.
-
Add the coupling reagent (e.g., HATU, 1.2 eq) and a non-nucleophilic base (e.g., DIPEA, 3.0 eq).
-
Stir the mixture at room temperature for 15-20 minutes. This pre-activation step forms a highly reactive ester intermediate, primed for nucleophilic attack. The base is crucial to neutralize the acidic proton of the carboxylic acid and any acidic byproducts from the coupling reagent.
-
-
Amine Coupling:
-
To the activated carboxylic acid mixture, add a solution of dimethylamine (1.1 - 1.5 eq).
-
Stir the reaction at room temperature for 4-12 hours. The progress should be monitored by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
-
Aqueous Work-up & Extraction:
-
Dilute the reaction mixture with an organic solvent like ethyl acetate or DCM.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x). The bicarbonate wash removes unreacted starting material and acidic impurities. The brine wash helps to remove residual water from the organic phase.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the resulting crude product by flash column chromatography on silica gel. An eluent system with a gradient of methanol in DCM is typically effective for eluting the polar product.
-
Characterize the final, purified product by LC-MS and NMR spectroscopy to confirm its identity and purity.
-
Figure 2. A modular workflow for the synthesis of this compound and its derivatives.
Application Case Study: Inhibition of Poly(ADP-ribose) Polymerase (PARP)
The this compound scaffold is a key feature in several potent inhibitors of Poly(ADP-ribose) Polymerase (PARP), a family of enzymes critical for DNA repair.[4] PARP inhibitors have gained significant attention as anti-cancer agents, particularly for tumors with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations.[5] The FDA-approved drug Talazoparib, a highly potent PARP inhibitor, features a related piperidine-based structure, underscoring the scaffold's clinical relevance.[6][7] Talazoparib is noted for its exceptional ability not only to inhibit PARP's catalytic activity but also to "trap" the PARP enzyme on DNA, a mechanism that contributes to its high cytotoxicity in cancer cells.[1][3]
Table 1: Comparative Potency of Clinical PARP Inhibitors
| Inhibitor | PARP1 IC₅₀ (nM) | PARP2 IC₅₀ (nM) | Relative PARP Trapping Potency |
| Talazoparib | ~1.2 | ~0.87 | Very High (~100x Olaparib) |
| Olaparib | ~1.9 | ~1.5 | Moderate |
| Rucaparib | ~1.8 | ~1.2 | Moderate |
| Niraparib | ~3.8 | ~2.1 | High |
| Veliparib | ~5.2 | ~2.9 | Low |
Data compiled from multiple sources for comparative purposes.[3][8][9] Absolute values may vary based on assay conditions.
Protocol 2: In Vitro PARP1 Inhibition Assay (TR-FRET)
This protocol describes a robust, high-throughput method for determining the IC₅₀ of test compounds against PARP1 using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay. The assay measures the auto-poly-ADP-ribosylation (PARylation) of the PARP1 enzyme.
Principle of the Assay: The assay quantifies the amount of poly(ADP-ribose) (pADPr) produced by PARP1. A pADPr detection reagent, often an antibody or binding protein labeled with a fluorescent donor (e.g., Europium), binds to the pADPr chains formed on the PARP1 enzyme. The PARP1 enzyme itself is either directly labeled with a fluorescent acceptor (e.g., ULight™) or detected via a labeled secondary antibody. When the donor and acceptor are in close proximity (i.e., when PARP1 is PARylated), FRET occurs. Inhibitors prevent PARylation, leading to a decrease in the FRET signal.
Materials & Reagents:
-
Recombinant Human PARP1 Enzyme
-
Activated DNA (Sheared Salmon Sperm DNA)
-
β-NAD⁺ (Nicotinamide adenine dinucleotide)
-
TR-FRET Detection Reagents (e.g., Europium-labeled anti-pADPr antibody and ULight™-labeled anti-tag antibody for tagged PARP1)
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 2 mM MgCl₂, 1 mM DTT)
-
Stop Buffer (may be included in commercial kits)
-
Test compounds serially diluted in 100% DMSO
-
Low-volume, 384-well black assay plates
Step-by-Step Procedure:
-
Compound Plating:
-
Prepare a serial dilution of your test compounds (and a known control inhibitor like Olaparib or Talazoparib) in 100% DMSO.
-
Using an acoustic dispenser or multichannel pipette, transfer a small volume (e.g., 50 nL) of the compound dilutions to the 384-well assay plates. This minimizes the final DMSO concentration to ≤1%, which is crucial as higher concentrations can inhibit enzyme activity.
-
-
Enzyme/DNA Addition:
-
Prepare a solution of PARP1 enzyme and activated DNA in assay buffer. The DNA is critical for activating the enzyme.
-
Add 5 µL of this solution to each well containing the test compounds.
-
Gently mix the plate and pre-incubate for 15-30 minutes at room temperature. This step allows the inhibitors to bind to the enzyme before the reaction is initiated.
-
-
Reaction Initiation:
-
Prepare a solution of NAD⁺ in assay buffer.
-
Initiate the enzymatic reaction by adding 5 µL of the NAD⁺ solution to each well.
-
Incubate the plate for 60 minutes at 30°C. The plate should be covered to prevent evaporation.
-
-
Detection:
-
Prepare the detection mixture containing the Europium-labeled donor and ULight™-labeled acceptor in detection buffer.
-
Stop the enzymatic reaction by adding 5 µL of the detection mixture to each well.
-
Incubate for 60 minutes at room temperature, protected from light, to allow for the detection reagents to bind.
-
-
Data Acquisition and Analysis:
-
Read the plate on a TR-FRET-compatible plate reader, measuring emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor) after a pulsed excitation (e.g., at 320 nm).
-
Calculate the TR-FRET ratio (Acceptor signal / Donor signal).
-
Normalize the data to high (no inhibitor) and low (no enzyme or potent inhibitor) controls.
-
Plot the normalized percent inhibition against the logarithm of the compound concentration and fit the data using a four-parameter logistic model to determine the IC₅₀ value.
-
Figure 3. Schematic of PARP1 auto-PARylation, inhibition, and detection by TR-FRET.
Concluding Remarks & Future Outlook
The this compound scaffold is a proven asset in the medicinal chemist's toolkit. Its inherent structural and physicochemical properties provide a significant head start in the design of high-affinity enzyme inhibitors. The modular synthetic routes allow for extensive and rapid exploration of the surrounding chemical space, facilitating robust SAR studies and the optimization of lead compounds. As demonstrated with PARP inhibitors, this scaffold can be a central component of highly potent and clinically successful therapeutics. Future applications will undoubtedly expand as our understanding of enzyme structure and function grows, with this versatile scaffold poised to play a continued role in the development of next-generation targeted therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibitors of PARP: Number crunching and structure gazing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, biological evaluation of novel piperidine-based derivatives as potent poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Efficacy and mechanism of the combination of PARP and CDK4/6 inhibitors in the treatment of triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Design, Synthesis, and In Vitro Evaluation of the Photoactivatable Prodrug of the PARP Inhibitor Talazoparib - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: Investigating N,N-dimethylpiperidine-4-carboxamide in Alzheimer's Disease Research
For Researchers, Scientists, and Drug Development Professionals
I. Introduction: The Rationale for Investigating N,N-dimethylpiperidine-4-carboxamide in Alzheimer's Disease
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques and hyperphosphorylated tau protein, leading to synaptic dysfunction and neuronal cell death.[1] The multifactorial nature of AD has driven the exploration of novel therapeutic agents that can modulate these pathological processes.[2] The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs, including those targeting the central nervous system.[3] Derivatives of N-benzylpiperidine have been investigated as potential cholinesterase inhibitors, a key therapeutic strategy in AD.[4][5]
This document provides a comprehensive guide for the investigation of a novel compound, This compound , as a potential therapeutic agent for Alzheimer's disease. While direct preclinical data on this specific molecule in AD is emerging, its structural similarity to known cholinesterase inhibitors and other multi-target-directed ligands warrants a thorough evaluation.[6][7] These application notes will detail the synthesis, in vitro characterization, and a proposed in vivo evaluation workflow for this compound.
II. Synthesis of this compound
A plausible synthetic route for this compound can be adapted from established methods for similar structures.[8][9] A common approach involves the reductive amination of a piperidone precursor.
Protocol 1: Synthesis via Reductive Amination
-
Reaction Setup: In a round-bottom flask, dissolve 1-(tert-Butoxycarbonyl)-4-piperidone (1 equivalent) in methanol.
-
Addition of Reagents: Add dimethylamine hydrochloride (2.1 equivalents) and sodium cyanoborohydride (0.9 equivalents) to the solution at room temperature.
-
Reaction Monitoring: Stir the reaction mixture for 4 days at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Deprotection: Upon completion, add concentrated hydrochloric acid and reduce the volume in vacuo.
-
Work-up: Dissolve the residue in water and adjust the pH to 10 using a 2M NaOH solution.
-
Extraction: Extract the aqueous solution with dichloromethane (3x).
-
Purification: Combine the organic layers, dry over sodium sulfate, and concentrate in vacuo to yield this compound.[8][9]
III. In Vitro Characterization: A Multi-Target Approach
Given the complex pathology of Alzheimer's disease, a multi-target screening approach is recommended to evaluate the therapeutic potential of this compound.
A. Cholinesterase Inhibition Assays
Rationale: Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a clinically validated strategy for the symptomatic treatment of Alzheimer's disease.[10]
Protocol 2: Ellman's Assay for Cholinesterase Inhibition
-
Reagent Preparation: Prepare solutions of acetylthiocholine iodide (ATCI) and butyrylthiocholine iodide (BTCI) as substrates, and 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) as the chromogen.
-
Enzyme and Inhibitor Incubation: In a 96-well plate, pre-incubate AChE or BChE with varying concentrations of this compound for 15 minutes.
-
Initiation of Reaction: Add the respective substrate (ATCI for AChE, BTCI for BChE) and DTNB to initiate the reaction.
-
Data Acquisition: Measure the absorbance at 412 nm at regular intervals using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition and determine the IC50 value for each enzyme.
B. Amyloid-Beta (Aβ) Aggregation Assays
Rationale: The aggregation of Aβ peptides into neurotoxic oligomers and plaques is a central event in AD pathogenesis.[11]
Protocol 3: Thioflavin T (ThT) Fluorescence Assay for Aβ Aggregation
-
Aβ Preparation: Prepare monomeric Aβ1-42 by dissolving the peptide in 1% ammonium hydroxide and immediately diluting it in ice-cold PBS to a concentration of ≤1mg/ml.[12]
-
Assay Setup: In a 96-well plate, combine the monomeric Aβ1-42 solution with varying concentrations of this compound and Thioflavin T (20 µM).[13]
-
Incubation and Measurement: Incubate the plate at 37°C and measure the fluorescence (excitation: 450 nm, emission: 485 nm) at regular intervals.[12][13]
-
Data Analysis: Plot the fluorescence intensity over time to generate aggregation curves and determine the effect of the compound on Aβ fibrillization.
C. Tau Protein Phosphorylation and Aggregation Assays
Rationale: Hyperphosphorylation and subsequent aggregation of the tau protein into neurofibrillary tangles (NFTs) are key pathological hallmarks of AD.[14]
Protocol 4: In Vitro Tau Hyperphosphorylation and Aggregation Assay
-
Tau Phosphorylation: Induce hyperphosphorylation of recombinant tau protein using a suitable kinase (e.g., GSK-3β).
-
Aggregation Induction: Initiate tau aggregation by adding an inducer such as heparin.[15]
-
Compound Treatment: Incubate the hyperphosphorylated tau with varying concentrations of this compound.
-
Thioflavin S (ThS) Staining: Monitor tau aggregation by measuring the fluorescence of Thioflavin S (excitation: 450 nm, emission: 510 nm).[15]
-
Data Analysis: Analyze the kinetic data to determine the compound's effect on the rate and extent of tau aggregation.
D. Neuroprotection Assays in Cell-Based Models
Rationale: Assessing the ability of a compound to protect neurons from various insults provides a measure of its potential disease-modifying effects.[16]
Protocol 5: Aβ-Induced Neurotoxicity Assay in SH-SY5Y Cells
-
Cell Culture: Culture human neuroblastoma SH-SY5Y cells in appropriate media.
-
Compound Pre-treatment: Pre-treat the cells with varying concentrations of this compound for 24 hours.
-
Aβ Oligomer Treatment: Expose the cells to pre-aggregated Aβ1-42 oligomers to induce toxicity.[17]
-
Cell Viability Assessment: After 24-48 hours, assess cell viability using an MTT assay or similar method.[18]
-
Data Analysis: Determine the neuroprotective effect of the compound by comparing the viability of treated cells to untreated controls.
IV. Proposed In Vivo Evaluation in Animal Models of Alzheimer's Disease
Rationale: In vivo studies in relevant animal models are crucial to assess the efficacy and pharmacokinetic properties of a lead compound.[19] Transgenic mouse models that recapitulate key aspects of AD pathology are widely used.[20]
Table 1: Commonly Used Transgenic Mouse Models for Alzheimer's Disease Research
| Model | Key Features | Onset of Pathology | Relevant Citations |
| Tg2576 | Overexpresses human APP with the Swedish mutation. Develops Aβ plaques. | Plaques appear at 11-13 months. | [21] |
| PDAPP | Expresses human APP with the Indiana mutation. Develops Aβ deposits. | Deposits appear at 6-9 months. | [21][22] |
| 3xTg-AD | Expresses mutant human APP, PSEN1, and MAPT. Develops both Aβ plaques and tau pathology. | Plaques and tangles start to appear at 6 months. | [20][22] |
| 5xFAD | Expresses five familial AD mutations in APP and PSEN1. Rapid onset of Aβ pathology. | Plaques appear as early as 2 months. | [22] |
Protocol 6: Efficacy Study in a Transgenic Mouse Model (e.g., 3xTg-AD)
-
Animal Selection and Dosing: Use age-matched 3xTg-AD mice and administer this compound via an appropriate route (e.g., oral gavage) for a specified duration.
-
Behavioral Testing: Conduct a battery of behavioral tests to assess cognitive function, such as the Morris water maze or Y-maze.
-
Tissue Collection and Analysis: At the end of the study, collect brain tissue for histopathological and biochemical analysis.
-
Histopathology: Perform immunohistochemistry to quantify Aβ plaque load and hyperphosphorylated tau levels.
-
Biochemical Analysis: Use ELISA to measure soluble and insoluble Aβ levels and Western blotting to assess levels of key signaling proteins.[23][24]
V. Visualizations and Workflow Diagrams
A. Proposed Mechanism of Action and Screening Workflow
Caption: A proposed workflow for the evaluation of this compound in Alzheimer's disease research.
B. Signaling Pathways in Alzheimer's Disease
References
- 1. Alzheimer's Disease In Vitro Modeling Service - Creative Biolabs [neuros.creative-biolabs.com]
- 2. frontiersin.org [frontiersin.org]
- 3. Synthesis, docking, pharmacokinetic prediction, and acetylcholinesterase inhibitory evaluation of N-(2-(piperidine-1-yl)ethyl)benzamide derivatives as potential anti-Alzheimer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel N-benzylpiperidine carboxamide derivatives as potential cholinesterase inhibitors for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel N-benzylpiperidine derivatives of 5-arylisoxazole-3-carboxamides as anti-Alzheimer's agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. N-alkylpiperidine carbamates as potential anti-Alzheimer's agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. N,N-Dimethylpiperidin-4-amine | 50533-97-6 [chemicalbook.com]
- 9. N,N-Dimethylpiperidin-4-amine synthesis - chemicalbook [chemicalbook.com]
- 10. New Multifunctional Agents for Potential Alzheimer’s Disease Treatment Based on Tacrine Conjugates with 2-Arylhydrazinylidene-1,3-Diketones - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scantox.com [scantox.com]
- 12. Amyloid Beta Aggregation Protocol for Aβ Peptides | Hello Bio [hellobio.com]
- 13. Production and use of recombinant Aβ for aggregation studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Validation of Novel Ultrasensitive Assays for Detection of Phosphorylated Tau (pT181 and pT217) in Human Plasma, Serum, and Cerebrospinal Fluid | Meso Scale Discovery [mesoscale.com]
- 15. In Vitro Aggregation Assays Using Hyperphosphorylated Tau Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cell-Based Assays to Assess Neuroprotective Activity | Springer Nature Experiments [experiments.springernature.com]
- 17. innoprot.com [innoprot.com]
- 18. In vitro Neurodegenerative Models to Screen Compounds' Efficacy - InnoSer [innoserlaboratories.com]
- 19. scienceopen.com [scienceopen.com]
- 20. mdpi.com [mdpi.com]
- 21. Frontiers | Mouse Models of Alzheimer’s Disease [frontiersin.org]
- 22. Animal models of Alzheimer’s disease: Applications, evaluation, and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 23. documents.thermofisher.com [documents.thermofisher.com]
- 24. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: The Piperidine Carboxamide Scaffold for Novel Antimalarial Drug Discovery
Introduction: A New Front in the Battle Against Malaria
The persistent global health crisis of malaria, exacerbated by the emergence of drug-resistant Plasmodium falciparum strains, necessitates the urgent discovery of new therapeutics with novel mechanisms of action.[1] Phenotypic screening of compound libraries against pathogenic parasites remains a powerful strategy for identifying new chemical starting points for drug development.[2] This guide focuses on a promising class of compounds, the piperidine carboxamides , identified through such screening efforts as potent inhibitors of P. falciparum.
We will delve into the validation of their molecular target, the parasite's proteasome, and provide detailed protocols for their synthesis, characterization, and evaluation. This document is intended for researchers, scientists, and drug development professionals dedicated to advancing the pipeline of next-generation antimalarial agents.
Section 1: The Molecular Target: The Plasmodium falciparum 20S Proteasome
The ubiquitin-proteasome system is a critical cellular machine responsible for protein degradation, regulating numerous vital processes.[2] In Plasmodium, the 20S proteasome is a multi-subunit catalytic core essential for parasite survival across multiple life-cycle stages, making it an attractive drug target.[2] The proteasome possesses three distinct catalytic activities associated with its β1, β2, and β5 subunits.[2] The piperidine carboxamide series has been shown to specifically inhibit the chymotrypsin-like activity of the β5 subunit (Pf20Sβ5).[2]
A crucial aspect for therapeutic development is the difference between the parasite and human proteasomes. Cryo-electron microscopy (cryo-EM) studies have revealed that potent piperidine carboxamide analogs bind non-covalently to a previously unexplored pocket at the interface of the β5/β6/β3 subunits.[3][4] This binding site is distal from the catalytic threonine residue and exhibits structural differences from human proteasome isoforms, providing a structural basis for the observed species selectivity and favorable safety profile.[2][3][4]
Figure 1: The Ubiquitin-Proteasome System as a target for piperidine carboxamides.
Section 2: Lead Compound Profile & Structure-Activity Relationship (SAR)
Phenotypic screening identified SW042 , a piperidine carboxamide, with sub-micromolar activity against both drug-sensitive (Pf3D7) and multidrug-resistant (PfDd2) strains of P. falciparum.[2] Subsequent optimization led to the development of analogs like SW584 , which demonstrated improved potency and oral efficacy in a humanized SCID mouse model of malaria.[2][3]
The development of this series highlights a key principle in drug discovery: the journey from a screening hit to a preclinical candidate. The workflow involves iterative cycles of chemical synthesis and biological testing to enhance potency, selectivity, and pharmacokinetic properties.
Figure 2: Drug discovery workflow for the piperidine carboxamide series.
Table 1: Comparative Activity of Piperidine Carboxamide Analogs
| Compound | Pf3D7 EC₅₀ (μM) | PfDd2 EC₅₀ (μM) | Human Cell Cytotoxicity CC₅₀ (μM) | Selectivity Index (SI) vs. Pf3D7 |
|---|---|---|---|---|
| SW042 | 0.14 - 0.19 | 0.14 - 0.19 | > 25 | > 130 |
| SW584 | ~0.01 | ~0.01 | > 10 | > 1000 |
| Chloroquine | ~0.022 | ~0.134 | > 37 | ~1700 |
(Data synthesized from literature.[2][5] Actual values may vary between experiments.)
Section 3: Experimental Protocols
These protocols provide a framework for the synthesis and evaluation of novel piperidine carboxamide analogs.
Protocol 3.1: General Synthesis of Piperidine-4-Carboxamide Analogs
The synthesis of N-substituted piperidine-4-carboxamides can be achieved through standard amide coupling reactions. This protocol outlines a general procedure.
Rationale: Amide bond formation between a piperidine-4-carboxylic acid core and a desired amine is a robust and versatile method for generating a library of analogs for SAR studies. Protecting groups are used to prevent unwanted side reactions.
Materials:
-
1-(tert-Butoxycarbonyl)piperidine-4-carboxylic acid
-
Desired primary or secondary amine (R1R2NH)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or similar coupling agent
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Standard workup and purification reagents (Ethyl acetate, saturated NaHCO₃, brine, MgSO₄, silica gel)
Procedure:
-
Amide Coupling: a. Dissolve 1-(tert-Butoxycarbonyl)piperidine-4-carboxylic acid (1.0 eq) in anhydrous DMF. b. Add the desired amine (1.1 eq), HATU (1.2 eq), and DIPEA (2.5 eq). c. Stir the reaction mixture at room temperature for 4-12 hours, monitoring by TLC or LC-MS. d. Upon completion, dilute the reaction with ethyl acetate and wash sequentially with water, saturated NaHCO₃ solution, and brine. e. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. f. Purify the crude product by flash column chromatography on silica gel to obtain the Boc-protected intermediate.
-
Boc Deprotection: a. Dissolve the purified intermediate in DCM. b. Add TFA (5-10 eq) dropwise at 0°C. c. Allow the reaction to warm to room temperature and stir for 1-3 hours until deprotection is complete (monitor by TLC/LC-MS). d. Concentrate the reaction mixture under reduced pressure. e. Re-dissolve the residue in DCM and wash with saturated NaHCO₃ solution to neutralize excess acid. f. Dry the organic layer, concentrate, and purify if necessary to yield the final N,N-disubstituted piperidine-4-carboxamide.
Protocol 3.2: In Vitro Antiplasmodial Activity Assay (SYBR Green I)
This assay measures parasite DNA replication as an indicator of parasite growth.
Rationale: The SYBR Green I dye intercalates with DNA, and its fluorescence is proportional to the amount of parasitic genetic material. This provides a robust, high-throughput method to quantify parasite inhibition.[6]
Materials:
-
P. falciparum culture (e.g., 3D7 or Dd2 strains), synchronized to the ring stage.
-
Complete parasite culture medium (RPMI-1640 with L-glutamine, supplemented with HEPES, hypoxanthine, sodium bicarbonate, and Albumax II or human serum).
-
Test compounds dissolved in DMSO.
-
SYBR Green I lysis buffer (20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, containing 0.2 μL/mL SYBR Green I dye).
-
Black, clear-bottom 96-well plates.
-
Artemisinin or Chloroquine (positive control).
-
0.5% DMSO in medium (negative control).
Procedure:
-
Assay Plate Preparation: a. Prepare serial dilutions of test compounds in complete medium. The final DMSO concentration should not exceed 0.5%. b. Add 100 μL of the diluted compounds to the 96-well plate. Include wells for positive and negative controls.
-
Parasite Addition: a. Prepare a parasite culture suspension at 1% parasitemia and 2% hematocrit. b. Add 100 μL of this suspension to each well. The final volume is 200 μL.
-
Incubation: a. Incubate the plate for 72 hours under standard parasite culture conditions (37°C, 5% CO₂, 5% O₂, 90% N₂).
-
Lysis and Fluorescence Reading: a. After incubation, freeze the plate at -80°C to lyse the red blood cells. Alternatively, add 100 µL of SYBR Green I lysis buffer directly to each well and incubate in the dark for 1 hour. b. If frozen, thaw the plate and add 100 μL of SYBR Green I lysis buffer to each well. c. Read the fluorescence on a microplate reader with excitation at ~485 nm and emission at ~530 nm.
-
Data Analysis: a. Subtract the background fluorescence from uninfected red blood cell wells. b. Normalize the data to the negative control (100% growth) and positive control (0% growth). c. Plot the percent inhibition versus the log of the compound concentration and fit the data to a dose-response curve (e.g., four-parameter logistic model) to determine the 50% effective concentration (EC₅₀).
Protocol 3.3: In Vitro Cytotoxicity Assay (Resazurin Reduction)
This assay determines the toxicity of compounds against a mammalian cell line to assess selectivity.
Rationale: Viable, metabolically active cells reduce the blue resazurin dye to the pink, fluorescent resorufin. The degree of fluorescence is proportional to cell viability, allowing for the calculation of a 50% cytotoxic concentration (CC₅₀).
Materials:
-
Human cell line (e.g., HEK293 or HepG2).
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
Test compounds dissolved in DMSO.
-
Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS).
-
Doxorubicin or another known cytotoxic agent (positive control).
-
Clear 96-well plates.
Procedure:
-
Seed cells into a 96-well plate at a density of ~5,000 cells/well and allow them to adhere overnight.
-
Add serial dilutions of the test compounds to the wells.
-
Incubate for 72 hours at 37°C in a humidified 5% CO₂ incubator.
-
Add 20 μL of resazurin solution to each well and incubate for another 2-4 hours.
-
Measure fluorescence with an excitation of ~560 nm and emission of ~590 nm.
-
Calculate the CC₅₀ value similarly to the EC₅₀ calculation. The Selectivity Index (SI) is then calculated as CC₅₀ / EC₅₀. A higher SI value indicates greater selectivity for the parasite.
Section 4: Mechanism of Action & Resistance
Confirming that a compound series acts via its intended target is a critical step. For the piperidine carboxamides, resistance selection studies were instrumental. P. falciparum parasites cultured under continuous drug pressure eventually developed point mutations in the gene encoding the Pfβ5 subunit.[2] Recreating these mutations in drug-sensitive parasites conferred resistance, confirming Pfβ5 as the molecular target.[2] This genetic validation, combined with biochemical inhibition assays and structural biology, provides a powerful, self-validating system that builds confidence in the series' mechanism of action.
Figure 3: Selective binding of piperidine carboxamides to a unique parasite pocket.
Conclusion
The piperidine carboxamide class represents a validated and promising scaffold for the development of novel antimalarial drugs. Their unique mechanism of action—targeting a novel, allosteric site on the P. falciparum proteasome—provides a pathway to overcome existing drug resistance mechanisms. The protocols and insights provided in this guide offer a comprehensive framework for researchers to synthesize, evaluate, and advance new analogs from this important chemical series, contributing to the vital global effort to eradicate malaria.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria | Medicines for Malaria Venture [mmv.org]
- 4. Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Antimalarial Activity of 1,4-Disubstituted Piperidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Functional Characterization of N,N-dimethylpiperidine-4-carboxamide Derivatives Using Cell-Based Assays
Abstract
The N,N-dimethylpiperidine-4-carboxamide scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous compounds targeting a wide array of physiological pathways. Its derivatives are frequently investigated for their potential as therapeutic agents, particularly as modulators of G-Protein Coupled Receptors (GPCRs). This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to functionally characterize libraries of this compound derivatives. We present an integrated strategy that begins with high-throughput primary screening to identify active "hits" and progresses to secondary assays for validation, potency determination, and cytotoxicity assessment. Detailed, step-by-step protocols for key cell-based assays, including calcium mobilization, cyclic AMP (cAMP) modulation, and cell viability, are provided. The causality behind experimental choices, the inclusion of self-validating controls, and best practices for data interpretation are emphasized to ensure scientific rigor and reproducibility.
Foundational Concepts: Targeting Cellular Signaling
The initial step in characterizing a novel compound library is to understand the likely biological targets. The piperidine scaffold is a versatile building block found in compounds targeting various protein classes.[1] A significant portion of these, including derivatives of piperidine-4-carboxamide, have been developed as ligands for GPCRs.[2][3] GPCRs are the largest family of cell surface receptors and are the target of approximately one-third of all marketed drugs, making them a primary focus for drug discovery.[4]
GPCRs transduce extracellular signals into intracellular responses by activating heterotrimeric G proteins, which are classified into several families, principally Gαs, Gαi, Gαq, and Gα12/13.[5] The activation of these pathways leads to changes in the concentration of intracellular second messengers, which can be measured using robust cell-based assays.
-
Gαq Pathway: Activation leads to the stimulation of Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca²⁺) from the endoplasmic reticulum, resulting in a transient increase in intracellular calcium concentration.[6]
-
Gαs Pathway: Activation stimulates Adenylyl Cyclase (AC), leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).
-
Gαi Pathway: Activation inhibits Adenylyl Cyclase, resulting in a decrease in intracellular cAMP levels.[7]
These distinct signaling outputs form the basis of the primary screening assays detailed in this guide.
Caption: Major GPCR signaling pathways amenable to cell-based screening.
Integrated Screening Strategy
A systematic, multi-stage approach is essential for efficiently identifying and validating active compounds from a library of derivatives. High-Throughput Screening (HTS) enables the rapid evaluation of thousands of compounds to identify initial "hits".[8][9] These hits are then subjected to a series of confirmatory and secondary assays to validate their activity, determine their potency and efficacy, and rule out non-specific effects like cytotoxicity.
Caption: A typical workflow for hit identification and validation.
Primary Screening Protocols
The choice of primary assay depends on the hypothesized target. If the target GPCR family is unknown, parallel screens or a universal assay like β-arrestin recruitment may be employed.[10] However, calcium and cAMP assays cover the majority of GPCR signaling and are excellent starting points.
Protocol 1: Calcium Mobilization Assay for Gαq-Coupled Targets
This assay measures the transient increase in intracellular calcium following the activation of a Gαq-coupled receptor.[11][12] It is a homogeneous, "no-wash" assay format well-suited for HTS.[6]
Principle: Cells expressing the target receptor are loaded with a cell-permeant, calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). Inside the cell, esterases cleave the AM ester group, trapping the dye in the cytoplasm.[13] Upon binding to Ca²⁺ released from intracellular stores, the dye's fluorescence intensity increases dramatically. This change is monitored in real-time using a fluorescence plate reader.[14]
Materials:
-
Cells: A cell line stably or transiently expressing the GPCR of interest (e.g., HEK293, CHO).
-
Assay Plates: Black, clear-bottom 96- or 384-well microplates.
-
Compound Plates: Polypropylene plates for serial dilution of derivatives.
-
Reagents:
-
FLIPR Calcium Assay Kit (or equivalent, containing Fluo-4 AM).
-
Assay Buffer: Hanks’ Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Probenecid (if using cell lines like CHO that actively extrude the dye).[11]
-
Positive Control Agonist (a known activator of the receptor).
-
Vehicle Control (e.g., 0.1% DMSO).
-
Step-by-Step Methodology:
-
Cell Seeding: Seed cells into assay plates to achieve a 90-100% confluent monolayer on the day of the assay. Incubate overnight at 37°C, 5% CO₂.[11]
-
Compound Plate Preparation: Prepare serial dilutions of the this compound derivatives in Assay Buffer in the compound plate. For a primary screen, a single high concentration (e.g., 10 µM) is typically used.
-
Dye Loading:
-
Prepare the dye-loading solution according to the manufacturer's instructions, often in Assay Buffer. If required, add probenecid to a final concentration of 2.5 mM.[12]
-
Aspirate the cell culture medium from the assay plate.
-
Add an equal volume of dye-loading solution to each well (e.g., 100 µL for 96-well).
-
Incubate for 1 hour at 37°C, followed by 30 minutes at room temperature, protected from light.[12]
-
-
Assay Execution:
-
Place both the cell assay plate and the compound plate into a fluorescence plate reader (e.g., FlexStation® 3 or FLIPR®).
-
Set the instrument parameters (e.g., Excitation: ~490 nm, Emission: ~525 nm).[13]
-
Program a kinetic read protocol:
-
Read baseline fluorescence for 10-20 seconds.
-
Initiate automated addition of compounds from the compound plate to the cell plate.
-
Continue reading fluorescence every 1-2 seconds for a total of 120-180 seconds to capture the transient calcium peak.[13]
-
-
Data Analysis & Self-Validation:
-
Primary Metric: The response is typically calculated as the maximum fluorescence intensity minus the baseline fluorescence.
-
Controls:
-
Positive Control: Wells treated with a known agonist should show a robust signal, confirming cell health and receptor functionality.
-
Vehicle Control: Wells treated with DMSO should show no significant change from baseline, defining the background signal.
-
-
Hit Criteria: A "hit" is defined as a compound that elicits a signal significantly above the vehicle control, often expressed as >3 standard deviations above the mean of the vehicle controls.
Protocol 2: cAMP Accumulation Assay for Gαs/Gαi-Coupled Targets
This protocol describes a homogeneous, bioluminescent assay to measure changes in intracellular cAMP levels.
Principle: The assay is based on a genetically engineered luciferase. The GloSensor™ cAMP Assay, for example, uses a firefly luciferase with a cAMP binding domain fused to it.[10][15] When intracellular cAMP levels rise, cAMP binds to the biosensor, inducing a conformational change that results in a large increase in light output. Conversely, a decrease in cAMP (due to Gαi activation) results in lower light output. This format allows for kinetic measurements in living cells.[15]
Materials:
-
Cells: A cell line expressing the GPCR of interest and stably expressing the GloSensor™ cAMP biosensor.
-
Assay Plates: White, opaque 96- or 384-well microplates suitable for luminescence.
-
Reagents:
-
GloSensor™ cAMP Reagent or equivalent.
-
Assay Buffer: CO₂-independent medium (e.g., HBSS) with 10% FBS.
-
For Gαs assays: Vehicle control (DMSO).
-
For Gαi assays: A Gαs-stimulating agent like Forskolin or Isoproterenol to pre-stimulate adenylyl cyclase. The inhibitory effect of the test compounds is then measured against this elevated baseline.
-
Positive Controls: A known Gαs agonist or Gαi agonist.
-
Step-by-Step Methodology:
-
Cell Seeding: Seed cells expressing the biosensor and receptor into white assay plates and incubate overnight.
-
Reagent Equilibration: Remove growth medium and add the GloSensor™ cAMP Reagent diluted in Assay Buffer. Incubate for 2 hours at room temperature to allow for substrate equilibration.
-
Compound Addition (Gαs Assay):
-
Add the this compound derivatives directly to the wells.
-
Add positive and vehicle controls to respective wells.
-
-
Compound Addition (Gαi Assay):
-
First, add the adenylyl cyclase stimulator (e.g., Forskolin) to all wells (except negative controls).
-
Immediately add the test compounds, which will be evaluated for their ability to inhibit this stimulated cAMP production.
-
-
Signal Measurement:
-
Incubate for 15-30 minutes at room temperature.
-
Measure luminescence using a plate-based luminometer. Kinetic reads can also be performed to monitor the signal over time.
-
Data Analysis & Self-Validation:
-
Primary Metric: Raw luminescence units (RLU).
-
Controls:
-
Gαs Assay: The positive control agonist should yield a high RLU signal.
-
Gαi Assay: Forskolin alone should give a high signal. The positive control Gαi agonist should significantly reduce this signal.
-
-
Hit Criteria:
-
Agonist (Gαs): A signal significantly above the vehicle control.
-
Inhibitor/Agonist (Gαi): A signal significantly below the Forskolin-stimulated control.
-
Secondary & Confirmatory Assays
Hits identified in the primary screen require further characterization to confirm their activity and rule out artifacts.
Protocol 3: Dose-Response Analysis and Potency Determination
Objective: To determine the potency (EC₅₀ for agonists, IC₅₀ for antagonists/inhibitors) and efficacy (maximal response) of confirmed hits.
Methodology:
-
Prepare 8- to 12-point serial dilutions of the hit compounds. A half-log dilution series is common.
-
Perform the primary assay (Calcium or cAMP) using this dilution series.
-
Plot the response (e.g., % of maximal positive control response) against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation (sigmoidal dose-response curve) using graphing software (e.g., GraphPad Prism) to calculate the EC₅₀ or IC₅₀ value.
Data Presentation: Potency and efficacy data should be summarized in a table for clear comparison between derivatives.
| Compound ID | EC₅₀ (nM) [Calcium Assay] | Max Response (% of Control) |
| NNDPC-001 | 15.2 | 98% |
| NNDPC-002 | 89.7 | 75% |
| NNDPC-003 | >10,000 | N/A |
Protocol 4: Cell Viability / Cytotoxicity Assay
Objective: To ensure that the observed activity in the primary assay is not a result of compound-induced cell death or stress.[16][17] This is a critical counter-screen.
Principle: The resazurin reduction assay is a common, simple, and sensitive method.[18] Metabolically active, viable cells reduce the blue, non-fluorescent resazurin dye to the pink, highly fluorescent resorufin. The amount of fluorescence is directly proportional to the number of viable cells.
Materials:
-
Cells & Plates: Same as the primary assay.
-
Reagents:
-
Resazurin sodium salt solution (e.g., alamarBlue™).
-
Positive Cytotoxicity Control (e.g., Digitonin or Staurosporine).
-
Vehicle Control (DMSO).
-
Step-by-Step Methodology:
-
Cell Seeding: Seed cells in a clear 96-well plate and incubate overnight.
-
Compound Treatment: Treat cells with the hit compounds at the highest concentration used in the primary screen (and ideally, a full dose-response). Include positive and vehicle controls.
-
Incubation: Incubate the cells with the compounds for a duration relevant to the primary assay or longer (e.g., 1 to 24 hours) to assess potential time-dependent toxicity.
-
Assay Execution:
-
Add resazurin solution to each well (typically 10% of the total volume).
-
Incubate for 1-4 hours at 37°C until the vehicle control wells turn a distinct pink color.
-
Measure fluorescence (Ex: ~560 nm, Em: ~590 nm) or absorbance (~570 nm).
-
Data Analysis:
-
Subtract the background fluorescence (media-only wells).
-
Express the data as a percentage of the vehicle-treated control cells: % Viability = (Fluorescence_Sample / Fluorescence_Vehicle) * 100
-
A compound is typically considered cytotoxic if it reduces cell viability below a certain threshold (e.g., <80%).
Data Presentation:
| Compound ID | % Viability @ 10 µM | Cytotoxic? |
| NNDPC-001 | 95.4% | No |
| NNDPC-002 | 91.2% | No |
| NNDPC-004 (Hit) | 35.1% | Yes |
Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| High Background Signal | - Autofluorescent compounds. - Incomplete removal of serum. | - Check compound fluorescence in a cell-free assay. - Ensure thorough washing or use serum-free media for the assay.[13] |
| Low Signal-to-Background | - Low receptor expression. - Sub-optimal cell number. - Inefficient dye loading. | - Verify receptor expression (e.g., via qPCR or Western Blot). - Optimize cell seeding density. - Optimize dye incubation time and temperature.[13] |
| High Well-to-Well Variability | - Inconsistent cell seeding. - Inaccurate liquid handling. - Edge effects in microplates. | - Ensure a uniform single-cell suspension before seeding. - Use calibrated, automated, or reverse pipetting techniques. - Avoid using the outer wells of the plate or fill them with buffer. |
| Hit in Primary Assay, but is Cytotoxic | - The compound's primary effect is cell death, leading to assay artifacts (e.g., membrane lysis releasing Ca²⁺). | - The hit is likely an artifact. De-prioritize this compound and flag the scaffold for potential toxicity issues. |
Conclusion
The systematic application of cell-based assays provides a powerful and efficient strategy for the functional characterization of novel this compound derivatives. By integrating high-throughput primary screens for activity with essential secondary assays for potency and cytotoxicity, researchers can confidently identify and validate promising lead candidates for further development. The protocols and workflows detailed in this guide provide a robust foundation for these studies, emphasizing the importance of appropriate controls and a logical, data-driven progression from initial hit to validated lead.
References
- 1. mdpi.com [mdpi.com]
- 2. Design, synthesis, and biological evaluation of novel piperidine-4-carboxamide derivatives as potent CCR5 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. N,N-Diethyl-4-[(3-hydroxyphenyl)(piperidin-4-yl)amino] benzamide derivatives: the development of diaryl amino piperidines as potent delta opioid receptor agonists with in vivo anti-nociceptive activity in rodent models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 6. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. bellbrooklabs.com [bellbrooklabs.com]
- 9. What is High-Throughput Screening in Drug Discovery - Aragen Life Sciences [aragen.com]
- 10. biocompare.com [biocompare.com]
- 11. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [bio-protocol.org]
- 12. bio-protocol.org [bio-protocol.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. ionbiosciences.com [ionbiosciences.com]
- 15. GloSensor™ cAMP Assay Protocol [promega.com]
- 16. lifesciences.danaher.com [lifesciences.danaher.com]
- 17. assaygenie.com [assaygenie.com]
- 18. Optimization of Cell Viability Assays for Drug Sensitivity Screens - PubMed [pubmed.ncbi.nlm.nih.gov]
high-throughput screening with N,N-dimethylpiperidine-4-carboxamide libraries
Application Note & Protocol
Topic: High-Throughput Screening with N,N-dimethylpiperidine-4-carboxamide Libraries for Novel Drug Discovery
Audience: Researchers, scientists, and drug development professionals.
Abstract
High-Throughput Screening (HTS) serves as a cornerstone in modern drug discovery, enabling the rapid evaluation of vast chemical libraries against biological targets.[1][2] This document provides a detailed guide to designing and executing HTS campaigns utilizing libraries based on the this compound scaffold. This privileged structure is a key component in a multitude of pharmacologically active agents, making it a valuable starting point for identifying novel modulators of various biological pathways, particularly G-protein coupled receptors (GPCRs).[3][4] We will delve into the scientific rationale behind assay development, provide detailed, step-by-step protocols for screening and validation, and offer expert insights into data analysis and hit confirmation, ensuring a robust and efficient discovery process.
Introduction: The Strategic Value of the Piperidine Scaffold
The piperidine ring is a foundational heterocyclic motif in medicinal chemistry, present in numerous approved pharmaceuticals and natural alkaloids.[4] Its saturated, six-membered structure provides a three-dimensional framework that can be readily functionalized to explore chemical space and optimize interactions with biological targets. Derivatives of piperidine have demonstrated a wide spectrum of pharmacological activities, including anti-cancer, anti-inflammatory, anti-diabetic, and analgesic effects.[3]
The this compound core, specifically, offers several advantages for library design:
-
Proven Bioactivity: The piperidine-4-carboxamide moiety has been identified as a novel scaffold for inhibitors of secretory glutaminyl cyclase (sQC), a target in Alzheimer's disease research.[5]
-
Synthetic Tractability: The structure allows for straightforward chemical modification at multiple positions, enabling the creation of large, diverse libraries.
-
Favorable Physicochemical Properties: Compounds based on this scaffold often possess drug-like properties, such as good aqueous solubility and metabolic stability, which are crucial for downstream development.[6]
This guide uses the context of screening for modulators of a hypothetical G-protein coupled receptor (GPCR) to illustrate the HTS process, as GPCRs are a major target class for piperidine-containing drugs.[7][8]
The High-Throughput Screening Workflow: From Assay to Hit
The HTS process is a multi-step endeavor that transforms a biological question into a validated set of active compounds.[9] It requires a seamless integration of biology, chemistry, automation, and data science.[1][10] The workflow is designed to maximize throughput and data quality while minimizing cost and effort.
Protocol: Assay Development and Validation
The foundation of a successful HTS campaign is a robust, reliable, and scalable assay.[][12] The goal of this phase is to create an assay that can be run in a high-throughput format (typically 384- or 1536-well plates) and can clearly distinguish between active and inactive compounds.[13]
Principle: The Z'-Factor
A key metric for assay quality is the Z'-factor.[2] It is a statistical parameter that quantifies the dynamic range of the assay signal and the data variation.[13]
-
Z' = 1 – (3σ_p + 3σ_n) / |μ_p – μ_n|
-
Where σ_p and μ_p are the standard deviation and mean of the positive control.
-
And σ_n and μ_n are the standard deviation and mean of the negative control.
-
An assay with a Z'-factor between 0.5 and 1.0 is considered excellent and suitable for HTS.[14][15]
Step-by-Step Protocol for Assay Miniaturization and Validation
Objective: To adapt a bench-scale assay to a 384-well format and validate its performance for HTS.
Materials:
-
384-well assay plates (e.g., solid white for luminescence/fluorescence)
-
Recombinant target protein (e.g., GPCR membrane preparation)
-
Detection reagents (e.g., fluorescent substrate, cAMP detection kit)
-
Positive control compound (known activator/inhibitor)
-
Negative control (vehicle, typically DMSO)
-
Automated liquid handler and plate reader
Methodology:
-
Initial Miniaturization:
-
Action: Scale down reagent volumes from the original assay format (e.g., 96-well) to a final volume of 20-50 µL in a 384-well plate.[14]
-
Rationale: Reducing volumes conserves precious reagents and expensive library compounds. The 384-well format is a standard for HTS, balancing throughput with ease of handling.[10]
-
-
Reagent Concentration Optimization:
-
Action: Perform matrix titrations of key reagents (e.g., target protein, substrate) to find the optimal concentrations that provide a robust signal window with minimal reagent usage.
-
Rationale: In a miniaturized format, surface-to-volume ratios and reaction kinetics can change. Re-optimization ensures the assay remains sensitive and cost-effective.
-
-
DMSO Tolerance Test:
-
Action: Run the assay with increasing concentrations of DMSO (e.g., 0.1% to 2%).
-
Rationale: Small molecule libraries are typically stored in 100% DMSO. It's critical to determine the highest concentration of DMSO the assay can tolerate without significant loss of signal or activity, as this will dictate the final compound concentration. A typical final concentration is 0.1% to 1% DMSO.[14]
-
-
Validation Run (Dry Run):
-
Action: Prepare several 384-well plates where half the wells contain the positive control at its EC80 concentration and the other half contain the negative control (vehicle).
-
Rationale: This "checkerboard" pattern allows for a robust calculation of the Z'-factor across the entire plate, identifying any potential systematic errors or "edge effects."[14] This step must be repeated on different days to assess reproducibility.[12]
-
-
Data Analysis and Qualification:
-
Action: Calculate the Signal-to-Background (S/B), Signal-to-Noise (S/N), and Z'-factor for each validation plate.
-
Scientist's Note: A consistently high Z'-factor (>0.5) across multiple plates and days is the green light to proceed to a pilot screen. If the Z'-factor is low, revisit reagent concentrations, incubation times, or plate types.
-
| Parameter | Formula | Acceptance Criteria | Rationale |
| Z'-Factor | 1 - (3σp + 3σn) / |μp - μn| | > 0.5 | Measures the separation between positive and negative control distributions.[16] |
| Signal-to-Background (S/B) | μp / μn | > 3 | Indicates the dynamic range of the assay. |
| Coefficient of Variation (CV%) | (σ / μ) * 100 | < 15% | Measures the relative variability of the data.[15] |
Protocol: Full-Scale HTS and Hit Identification
With a validated assay, the primary screen of the entire this compound library can commence.
Step-by-Step Protocol for Primary Screening
Objective: To screen the compound library at a single concentration to identify "primary hits."
Methodology:
-
Library Plating:
-
Action: Using an acoustic dispenser or pin tool, transfer a small volume (e.g., 50 nL) of each library compound from the stock plates to the 384-well assay plates.
-
Rationale: This process is highly automated to handle tens of thousands of compounds per day.[10] Each plate should include dedicated wells for positive and negative controls for quality control.
-
-
Reagent Addition:
-
Action: Use an automated liquid handler to add the target and detection reagents to all wells of the assay plates.
-
Rationale: Automation ensures consistency and minimizes human error. The order of reagent addition should be optimized during assay development.
-
-
Incubation:
-
Action: Incubate the plates for the predetermined time at the optimal temperature.
-
Rationale: This allows the compound-target interaction and subsequent biological reaction to reach a stable point for measurement.
-
-
Data Acquisition:
-
Action: Read the plates using a high-throughput plate reader (e.g., measuring fluorescence intensity, luminescence, or absorbance).
-
Rationale: Modern readers can process a 384-well plate in under a minute, enabling the high throughput required for large campaigns.[1]
-
Data Analysis and Hit Selection
Raw data from the plate reader must be processed to identify statistically significant hits.[17]
-
Normalization:
-
Action: Normalize the raw data on a plate-by-plate basis. A common method is to scale the data relative to the plate's controls, such as percent inhibition or percent activation.
-
Formula (Percent Inhibition): 100 * (1 - (Sample - μ_p) / (μ_n - μ_p))
-
Rationale: Normalization corrects for plate-to-plate variation caused by minor differences in reagents, incubation times, or reader performance.[17]
-
-
Hit Selection:
-
Action: Define a hit threshold based on the distribution of the sample data. A common method is to set the threshold at three standard deviations (SD) from the mean of the library compounds.
-
Rationale: This statistical approach identifies compounds that produce a signal significantly different from the bulk of the (presumably inactive) library compounds.[18] For example, a "hit" might be any compound that causes >50% inhibition or is >3 SD from the mean.
-
Protocol: Hit Validation Cascade
A primary hit is not a confirmed active compound. It is a candidate that requires further testing to eliminate false positives and confirm its activity.[19] False positives can arise from assay interference, compound reactivity, or cytotoxicity.[19]
Methodology:
-
Hit Confirmation:
-
Action: "Cherry-pick" the primary hits from the original library plates and re-test them in the primary assay, often in triplicate.
-
Rationale: This step confirms that the observed activity is reproducible and not due to a random error in the initial screen.
-
-
Dose-Response Analysis:
-
Action: For confirmed hits, procure fresh, dry powder of the compound. Create a serial dilution (e.g., 8-10 points) and test it in the primary assay to generate a dose-response curve.
-
Rationale: This determines the potency of the compound (IC50 or EC50) and confirms the activity is concentration-dependent, a hallmark of a true biological modulator.[13] This step also verifies the identity and purity of the active compound.[20]
-
-
Secondary and Orthogonal Assays:
-
Action: Test the active compounds in a different assay that measures a related but distinct biological endpoint. For a GPCR target, if the primary assay measured cAMP levels, an orthogonal assay might measure downstream ERK phosphorylation.
-
Rationale: Confirmation in an orthogonal assay provides strong evidence that the compound's effect is due to modulation of the intended biological pathway and not an artifact of the primary assay's technology.[21]
-
-
Initial SAR and Chemical Analysis:
-
Action: Analyze the structures of the validated hits. Group them into chemical series or clusters.
-
Rationale: Identifying common structural motifs among active compounds provides the first glimpse into the structure-activity relationship (SAR), guiding the next phase of medicinal chemistry and lead optimization.[14]
-
Conclusion
High-throughput screening using focused libraries, such as those built around the this compound scaffold, is a powerful strategy for identifying high-quality starting points for drug discovery. The success of any HTS campaign hinges on the meticulous development and validation of the assay, rigorous quality control during the screen, and a systematic, multi-step process for hit validation. By following the principles and protocols outlined in this guide, researchers can confidently navigate the complexities of HTS and efficiently progress from a large chemical library to a small set of validated, tractable hits ready for lead optimization.
References
- 1. bmglabtech.com [bmglabtech.com]
- 2. High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 3. ijnrd.org [ijnrd.org]
- 4. mdpi.com [mdpi.com]
- 5. Piperidine-4-carboxamide as a new scaffold for designing secretory glutaminyl cyclase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. High-Throughput Screening in Drug Discovery Explained | Technology Networks [technologynetworks.com]
- 7. Recent advances in multitarget-directed ligands targeting G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. G protein-coupled receptors: structure- and function-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. High throughput screening of small molecule library: procedure, challenges and future - MedCrave online [medcraveonline.com]
- 10. High-throughput screening - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. dovepress.com [dovepress.com]
- 14. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]
- 15. bellbrooklabs.com [bellbrooklabs.com]
- 16. researchgate.net [researchgate.net]
- 17. academic.oup.com [academic.oup.com]
- 18. Analysis of High Throughput Screening Assays using Cluster Enrichment - PMC [pmc.ncbi.nlm.nih.gov]
- 19. drugtargetreview.com [drugtargetreview.com]
- 20. Analysis of HTS data | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 21. Resources for Assay Development and High Throughput Screening - Drug Discovery [drugdiscovery.msu.edu]
Troubleshooting & Optimization
Technical Support Center: Synthesis of N,N-dimethylpiperidine-4-carboxamide
Welcome to the technical support center for the synthesis of N,N-dimethylpiperidine-4-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthetic procedure. Here, we delve into the causality behind experimental choices, provide validated protocols, and offer troubleshooting advice to ensure the integrity of your synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent method is the amide coupling reaction between a piperidine-4-carboxylic acid derivative and dimethylamine. This typically involves the activation of the carboxylic acid using a coupling reagent to facilitate the formation of the amide bond.
Q2: Why is the choice of coupling reagent so critical in this synthesis?
A2: The choice of coupling reagent is crucial as it directly impacts reaction efficiency, yield, and the impurity profile of the final product.[1] Different reagents have varying mechanisms of action and can lead to specific side products. For instance, carbodiimide-based reagents like EDC can form N-acylurea byproducts, while uronium-based reagents like HATU can lead to the formation of guanidinium byproducts.[2][3][4]
Q3: Is it necessary to protect the piperidine nitrogen during the coupling reaction?
A3: The secondary amine of the piperidine ring is nucleophilic and can compete with dimethylamine, leading to undesired side reactions such as dimerization or oligomerization, especially if the piperidine nitrogen is unprotected.[1] Therefore, using an N-protected piperidine-4-carboxylic acid, such as the Boc-protected derivative, is highly recommended to prevent these side reactions. The protecting group can then be removed in a subsequent step.
Q4: My reaction is complete, but I'm struggling to purify the product. What are the likely culprits?
A4: Purification difficulties often arise from the presence of water-soluble byproducts from the coupling reagents (e.g., dicyclohexylurea from DCC, or the urea byproduct from EDC).[3] Additionally, if HATU is used, the byproduct 1-hydroxy-7-azabenzotriazole (HOAt) can be challenging to remove.[2] A proper aqueous workup is essential to remove these impurities.
Troubleshooting Guide: Side Reactions & Solutions
This section addresses specific issues you might encounter during the synthesis of this compound, providing potential causes and actionable solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Product Yield | Inadequate activation of the carboxylic acid.[1] Competing side reactions (e.g., N-acylation of unprotected piperidine).[1] Steric hindrance from the piperidine ring. | Ensure the coupling reagent is fresh and used in the correct stoichiometry. Consider switching to a more potent coupling reagent like HATU. Use N-protected piperidine-4-carboxylic acid. Optimize reaction temperature and time. |
| Unexpected peak in NMR/LC-MS corresponding to a higher molecular weight. | Formation of an N-acylurea byproduct (when using EDC).[4] Formation of a guanidinium byproduct from the reaction of HATU with dimethylamine.[5][6] | For EDC reactions, improve the aqueous workup to remove the water-soluble urea. For HATU reactions, use a slight excess of the carboxylic acid to ensure the coupling reagent is consumed. Purification by column chromatography may be necessary. |
| Presence of a starting carboxylic acid in the final product. | Incomplete reaction. Insufficient amount of coupling reagent or amine. | Increase the reaction time or temperature. Use a slight excess (1.1-1.2 equivalents) of dimethylamine and the coupling reagent. |
| Product degradation during workup. | The amide bond might be susceptible to hydrolysis under harsh acidic or basic conditions.[7] | Perform the aqueous workup with mild acids and bases (e.g., saturated sodium bicarbonate solution instead of strong NaOH). Avoid prolonged exposure to extreme pH. |
Reaction Pathways and Side Reactions
The following diagrams illustrate the desired synthetic pathway and common side reactions associated with HATU and EDC/HOBt coupling reagents.
Caption: Desired synthetic pathway for this compound.
Caption: Common side reactions with HATU and EDC coupling reagents.
Experimental Protocols
Protocol 1: HATU-Mediated Amide Coupling
This protocol is generally high-yielding and efficient.
Materials:
-
N-Boc-piperidine-4-carboxylic acid
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Dimethylamine (2M solution in THF)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
Procedure:
-
To a solution of N-Boc-piperidine-4-carboxylic acid (1.0 eq) in anhydrous DMF, add HATU (1.1 eq) and DIPEA (2.5 eq).
-
Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.
-
Add dimethylamine solution (1.2 eq) dropwise to the reaction mixture.
-
Stir at room temperature for 2-4 hours, monitoring the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with EtOAc and wash with saturated aqueous NaHCO₃ solution (2x), followed by brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude N-Boc protected product by flash column chromatography if necessary.
-
For deprotection, dissolve the purified intermediate in DCM and add TFA. Stir at room temperature for 1-2 hours.
-
Concentrate the reaction mixture under reduced pressure and basify with saturated NaHCO₃. Extract with DCM, dry the organic layer, and concentrate to yield the final product.
Protocol 2: EDC/HOBt-Mediated Amide Coupling
A cost-effective alternative to HATU.
Materials:
-
N-Boc-piperidine-4-carboxylic acid
-
EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)
-
HOBt (1-Hydroxybenzotriazole)
-
Dimethylamine (2M solution in THF)
-
Triethylamine (TEA) or DIPEA
-
Anhydrous Dichloromethane (DCM) or DMF
-
1M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve N-Boc-piperidine-4-carboxylic acid (1.0 eq), HOBt (1.2 eq), and dimethylamine (1.1 eq) in anhydrous DCM or DMF.
-
Cool the mixture to 0 °C in an ice bath.
-
Add EDC·HCl (1.2 eq) portion-wise.
-
Add TEA or DIPEA (2.0 eq) dropwise.
-
Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, dilute with DCM.
-
Wash the organic phase sequentially with 1M HCl (1x), saturated aqueous NaHCO₃ solution (2x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Follow steps 7-9 from Protocol 1 for purification and deprotection.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. youtube.com [youtube.com]
- 3. peptide.com [peptide.com]
- 4. reddit.com [reddit.com]
- 5. Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. jebas.org [jebas.org]
Technical Support Center: Optimizing Synthesis of N,N-dimethylpiperidine-4-carboxamide
Welcome to the technical support center for the synthesis of N,N-dimethylpiperidine-4-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this crucial amide coupling reaction. Below, you will find a series of frequently asked questions (FAQs) that address common issues encountered during experimentation, along with detailed protocols and data to enhance your reaction yields.
Overview of Core Synthesis
The most common and reliable method for synthesizing this compound is through the amide coupling of a piperidine-4-carboxylic acid derivative with dimethylamine. This process typically involves the activation of the carboxylic acid to facilitate nucleophilic attack by the amine. The piperidine nitrogen is usually protected (e.g., with a Boc group) to prevent self-reaction and then deprotected in a final step.
A general workflow for this synthesis is outlined below:
Caption: General workflow for this compound synthesis.
Troubleshooting Guide & FAQs
Question 1: My reaction yield is low or I'm observing no product formation. What are the common causes?
This is a frequent issue in amide coupling reactions. Several factors can contribute to poor or no product formation. The primary reasons often involve inefficient activation of the carboxylic acid, issues with the amine nucleophile, or sub-optimal reaction conditions.[1]
Possible Cause A: Ineffective Carboxylic Acid Activation
The carboxylic acid must be converted into a more reactive species (an "activated ester") for the amine to attack. If the coupling reagent is inappropriate for the substrate, degraded, or used in insufficient amounts, this activation will be incomplete.[1]
-
Insight: For this specific synthesis, which does not involve highly sterically hindered substrates, a range of modern coupling reagents should be effective.[2] However, their efficacy can be influenced by reaction conditions. Reagents like HATU are often preferred due to their high efficiency and ability to suppress side reactions.[3][4]
-
Troubleshooting Steps:
-
Verify Reagent Quality: Coupling reagents, especially uronium/aminium salts like HATU, can be sensitive to moisture. Ensure they have been stored in a desiccator.
-
Choose an Appropriate Reagent: While standard carbodiimides like EDC are effective, they often require an additive like HOBt or Oxyma to increase efficiency and prevent side reactions.[5][6][7] HATU already incorporates a superior additive moiety (HOAt).[3][8]
-
Ensure Correct Stoichiometry: Use at least 1.05-1.1 equivalents of the coupling reagent relative to the carboxylic acid.
-
Comparison of Common Coupling Reagents
| Reagent System | Class | Key Advantages | Common Byproducts |
| HATU | Uronium/Aminium Salt | High efficiency, fast reaction rates, low racemization.[3][4][9] | Tetramethylurea (water-soluble) |
| EDC / HOBt | Carbodiimide + Additive | Cost-effective, water-soluble urea byproduct.[10] | EDC-urea, HOBt |
| PyBOP | Phosphonium Salt | Effective, avoids carcinogenic HMPA byproduct of BOP.[7] | HMPA-like phosphoramides |
| SOCl₂ or (COCl)₂ | Acid Halide Formation | Highly reactive, inexpensive. | SO₂/HCl or CO/CO₂/HCl (gaseous) |
Possible Cause B: Inactive Amine Nucleophile
The amine (dimethylamine) must be a free nucleophile to react.
-
Insight: Dimethylamine is often supplied as a solution or as a hydrochloride salt. If using the salt, a sufficient amount of base is required to liberate the free amine. An acid-base reaction between the carboxylic acid starting material and the amine can also occur, rendering the amine non-nucleophilic.[1][11]
-
Troubleshooting Steps:
-
Using Dimethylamine HCl Salt: If you are using dimethylamine hydrochloride, you must add at least one extra equivalent of a non-nucleophilic base (like DIPEA or triethylamine) to neutralize the HCl and free the amine.
-
Order of Addition: A common best practice is to activate the carboxylic acid first before adding the amine.[4][9] Add the coupling reagent and base to your solution of N-Boc-piperidine-4-carboxylic acid and stir for 10-15 minutes to allow the active ester to form. Then, add the dimethylamine solution or the neutralized salt.
-
Possible Cause C: Sub-optimal Reaction Conditions
Temperature, solvent, and pH play a critical role.
-
Insight: Amide couplings are typically run at room temperature.[11] Excessive heat can promote side reactions and reagent decomposition. The solvent must be polar and aprotic to dissolve the reagents without interfering.[4]
-
Troubleshooting Steps:
-
Solvent Choice: Ensure you are using a dry (anhydrous), polar aprotic solvent. Dichloromethane (DCM) or Dimethylformamide (DMF) are common choices.[1][4] Water is detrimental as it can hydrolyze the activated intermediate.[1]
-
Temperature Control: Start the reaction at 0 °C, especially during the addition of reagents, then allow it to warm to room temperature. This can help control any initial exotherms and minimize side reactions.[7]
-
Base Selection: Use a non-nucleophilic hindered base like N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA).[4][12] DIPEA is often preferred as it is less likely to cause side reactions.
-
Question 2: My reaction produces the product, but it's accompanied by significant impurities. What are they?
Impurity formation is often linked to side reactions of the coupling reagents or starting materials.
Possible Cause A: N-Acylurea Formation (with Carbodiimides)
-
Insight: When using carbodiimides like EDC without an additive, the O-acylisourea intermediate can rearrange into a stable N-acylurea byproduct.[7] This byproduct is unreactive and represents a loss of starting material. The addition of HOBt or HOAt traps the O-acylisourea as a more stable active ester, preventing this rearrangement.[7][13]
Caption: Competing pathways for the O-acylisourea intermediate.
-
Solution: Always use an additive like HOBt or Oxyma when using EDC. Alternatively, switch to a coupling reagent like HATU which is formulated to prevent this side reaction.[1][7]
Possible Cause B: Guanidinylation of the Amine
-
Insight: With aminium/uronium reagents like HBTU or HATU, a side reaction can occur where the reagent reacts directly with the amine starting material, forming an unreactive guanidinium byproduct.
-
Solution: This is another reason why the order of addition is critical. Activating the carboxylic acid before introducing the amine minimizes the opportunity for the amine and coupling reagent to react directly.
Question 3: I'm having difficulty purifying the final product. What can I do?
Purification challenges often arise from water-soluble byproducts or products that are difficult to separate from residual reagents.
-
Insight: The final product, this compound, is a relatively polar and basic compound, which can affect its behavior during extraction and chromatography. Byproducts from coupling reagents, such as tetramethylurea (from HATU) or EDC-urea, are often water-soluble, which can be exploited.[10]
-
Troubleshooting Steps:
-
Aqueous Work-up: After quenching the reaction (e.g., with water or saturated NH₄Cl), perform a thorough aqueous wash.[1] Washing the organic layer with a mild acid (e.g., 1M HCl) can help remove unreacted basic starting materials and bases like DIPEA. A subsequent wash with a mild base (e.g., saturated NaHCO₃) can remove unreacted acidic starting material.
-
Byproduct Removal: The urea byproduct from EDC is water-soluble and can be removed with aqueous washes.[10] The dicyclohexylurea (DCU) from DCC is insoluble in most organic solvents and can often be removed by filtration.
-
Chromatography: If column chromatography is necessary, the basic nature of the piperidine nitrogen might cause the product to streak on silica gel. Consider adding a small amount of a basic modifier, such as 0.5-1% triethylamine, to your eluent system (e.g., DCM/Methanol) to improve peak shape.
-
Crystallization/Salt Formation: As a final purification step, consider forming a salt of your product, such as the hydrochloride salt.[14] Dissolving the crude freebase in a solvent like diethyl ether or ethyl acetate and bubbling in HCl gas or adding a solution of HCl in isopropanol can often precipitate a pure crystalline salt, which can be isolated by filtration.
-
Recommended Experimental Protocol
This protocol utilizes HATU for its efficiency and straightforward work-up.
Materials:
-
N-Boc-piperidine-4-carboxylic acid (1.0 eq)
-
HATU (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Dimethylamine hydrochloride (1.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
Procedure:
-
Amide Coupling:
-
To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add N-Boc-piperidine-4-carboxylic acid (1.0 eq) and dissolve it in anhydrous DCM.
-
Add HATU (1.1 eq) to the solution.
-
Add DIPEA (2.0 eq) and stir the mixture at room temperature for 15 minutes. The solution should be clear.
-
In a separate flask, dissolve dimethylamine hydrochloride (1.2 eq) in a small amount of DCM and add DIPEA (1.0 eq) to generate the free amine.
-
Add the dimethylamine solution to the activated acid solution.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.
-
Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield crude N-Boc-N,N-dimethylpiperidine-4-carboxamide.
-
-
Boc Deprotection:
-
Dissolve the crude protected amide in DCM (approximately 5-10 mL per gram of substrate).
-
Add an excess of Trifluoroacetic acid (TFA) (e.g., a 1:1 v/v mixture of DCM:TFA) at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC/LC-MS until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure to remove the TFA and solvent.
-
To obtain the free base, dissolve the residue in DCM and wash with a strong base like 1M NaOH. Dry the organic layer and concentrate. The product can then be further purified by chromatography or crystallization if needed.
-
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 3. HATU:a third-generation coupling reagent_Chemicalbook [chemicalbook.com]
- 4. HATU coupling | www.wenxuecity.com [wenxuecity.com]
- 5. Amine to Amide Mechanism (EDC + HOBt) [commonorganicchemistry.com]
- 6. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bachem.com [bachem.com]
- 8. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]
- 9. HATU - Wikipedia [en.wikipedia.org]
- 10. peptide.com [peptide.com]
- 11. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 12. m.youtube.com [m.youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. This compound hydrochloride | C8H17ClN2O | CID 19872414 - PubChem [pubchem.ncbi.nlm.nih.gov]
N,N-dimethylpiperidine-4-carboxamide stability and degradation pathways
Introduction
Welcome to the technical support guide for N,N-dimethylpiperidine-4-carboxamide. This document is designed for researchers, scientists, and drug development professionals who utilize this compound in their experiments. Understanding the stability profile and potential degradation pathways of a molecule is critical for ensuring data integrity, optimizing reaction conditions, and developing stable formulations. This guide provides in-depth, experience-based answers to common questions and troubleshooting scenarios related to the stability of this compound, grounding all recommendations in established chemical principles.
Section 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the chemical nature and stability of this compound.
Q1: What are the key structural features of this compound that influence its stability?
A1: The stability of this compound is primarily governed by two functional groups: the tertiary amine within the piperidine ring and the tertiary carboxamide group.[1]
-
Tertiary Piperidine Amine: The nitrogen atom in the piperidine ring is a tertiary amine. This site is nucleophilic and basic, but most importantly, it is susceptible to oxidation. The carbons adjacent to this nitrogen (the α-carbons) are also activated and can be involved in oxidative degradation.[2][3]
-
Tertiary Carboxamide: The N,N-dimethylcarboxamide group is a tertiary amide. Amides are generally the most stable of the carboxylic acid derivatives due to the resonance delocalization of the nitrogen's lone pair of electrons into the carbonyl group.[4] However, they are not inert and can undergo hydrolysis under forcing conditions (strong acid or base with heat).[5][6]
Q2: What are the most probable degradation pathways for this compound?
A2: Based on its structure, the two most likely degradation pathways are oxidation of the piperidine ring and hydrolysis of the amide bond .
-
Oxidation: The tertiary amine in the piperidine ring is prone to oxidation, which can lead to the formation of an N-oxide or other oxidative products, especially in the presence of oxidizing agents or even atmospheric oxygen over time.[7][8] This is often the most significant stability concern under ambient storage or in solution.
-
Hydrolysis: The amide bond can be cleaved through hydrolysis to yield piperidine-4-carboxylic acid and dimethylamine. This reaction is typically very slow under neutral pH but can be accelerated by strong acids or bases, usually in combination with elevated temperatures.[4][9]
Q3: What are the recommended storage conditions for this compound?
A3: To maximize shelf-life and prevent degradation, the compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) and refrigerated (2-8°C). It should be protected from light and moisture. The inert atmosphere is crucial to minimize contact with atmospheric oxygen, thereby reducing the risk of oxidative degradation.[10]
Q4: What are the initial visual or analytical signs of degradation?
A4: Visual signs of degradation in a solid sample can include a change in color, often to yellow or brown, or a change in the material's consistency.[7] For samples in solution, the appearance of new peaks in chromatographic analyses (e.g., HPLC, LC-MS) is the most definitive sign of degradation. A decrease in the peak area of the parent compound over time is also a clear indicator of instability under the given conditions.[8]
Section 2: Troubleshooting Guide for Experimental Issues
This section provides solutions to specific problems that users may encounter during their experiments, with a focus on the underlying chemical causes.
Problem 1: I'm observing a new, more polar peak in my reverse-phase HPLC analysis after my compound was stored in solution. What is the likely cause?
Answer: This is a classic sign of oxidative degradation . The most common oxidative degradant for a tertiary amine like the one in the piperidine ring is the corresponding N-oxide .
-
Causality: The nitrogen atom of the piperidine ring donates an electron pair to an oxidizing agent (which can be as common as dissolved oxygen in your solvent or a peroxide impurity) to form a new N-O bond. N-oxides are significantly more polar than the parent amine, which causes them to elute earlier (have a shorter retention time) in a typical reverse-phase HPLC method.
-
Troubleshooting Steps:
-
Confirm the Identity: The suspected N-oxide will have a mass of +16 Da compared to the parent compound. Use LC-MS to check the mass of the new peak to confirm this hypothesis.
-
Solvent Degassing: Before preparing solutions, thoroughly degas your solvents (e.g., by sparging with nitrogen or argon, or by sonication under vacuum) to remove dissolved oxygen.
-
Use Fresh Solvents: Use high-purity, freshly opened solvents, as older solvents can accumulate peroxide impurities, which are potent oxidizing agents.
-
Inert Atmosphere: If the solution must be stored, even for a short time, store it under an inert atmosphere in a sealed vial.
-
Antioxidants: For long-term storage or demanding applications, the addition of a small amount of an antioxidant could be considered, but this must be validated to ensure it does not interfere with downstream experiments.[8]
-
Problem 2: My reaction requires heating in an acidic or basic aqueous medium, and I'm seeing low yields and the formation of two new impurities. What is happening?
Answer: This scenario strongly suggests amide hydrolysis . The combination of strong pH (acidic or basic) and heat provides the necessary energy to overcome the stability of the amide bond.[11]
-
Causality:
-
Acid-Catalyzed Hydrolysis: The carbonyl oxygen of the amide is protonated, making the carbonyl carbon much more electrophilic and susceptible to nucleophilic attack by water. The final products are piperidine-4-carboxylic acid and a protonated dimethylamine salt.[9]
-
Base-Promoted Hydrolysis: A hydroxide ion directly attacks the carbonyl carbon. This is a more difficult reaction because the resulting amide anion is a poor leaving group.[4] However, with sufficient heat, the reaction is driven forward, ultimately producing the carboxylate salt of piperidine-4-carboxylic acid and free dimethylamine.
-
-
Troubleshooting Steps:
-
Confirm the Identity: Use LC-MS to look for the masses of the expected hydrolysis products: piperidine-4-carboxylic acid (M.W. 143.17 g/mol ) and dimethylamine (M.W. 45.08 g/mol ). Note that dimethylamine is highly volatile and may be difficult to detect without specific derivatization or analytical methods.
-
Lower the Temperature: Determine the lowest possible temperature at which your desired reaction proceeds efficiently to minimize the rate of the competing hydrolysis reaction.
-
Modify pH: If possible, adjust the pH to be closer to neutral. Amide hydrolysis rates are at a minimum around neutral pH.
-
Reduce Reaction Time: Monitor your reaction closely and stop it as soon as the desired product is formed to prevent further degradation of the starting material.
-
Change Solvent: If the reaction chemistry allows, switch to a non-aqueous (aprotic) solvent to eliminate water and prevent hydrolysis.
-
Problem 3: The purity of my solid compound has decreased after being stored on the benchtop for several weeks. What is the likely cause?
Answer: Degradation of the solid compound under ambient conditions is likely due to a combination of oxidation and potentially photodegradation , especially if it was exposed to light.
-
Causality:
-
Oxidation: Solid-state oxidation by atmospheric oxygen can still occur, albeit much more slowly than in solution. This process can be accelerated by humidity and exposure to light.[7]
-
Photodegradation: Exposure to light, particularly UV wavelengths, can provide the energy to initiate radical-based degradation reactions on the piperidine ring.[8][12]
-
-
Troubleshooting Steps:
-
Proper Storage: Always store the compound according to the recommended conditions: in a tightly sealed, amber-colored vial (to block light), under an inert atmosphere, and in a refrigerator.
-
Re-purification: If degradation has occurred, the material may need to be re-purified (e.g., by chromatography or recrystallization) before use to ensure the accuracy of your experiments.
-
Perform a Quick Purity Check: Before using a compound that has been stored for a long time, it is good practice to run a quick purity check (e.g., by HPLC or TLC) to confirm its integrity.
-
Section 3: Experimental Protocol - Forced Degradation Study
A forced degradation study is essential for systematically identifying potential degradation products and understanding a compound's intrinsic stability.[11][13][14] This protocol provides a validated framework for investigating this compound.
Objective: To intentionally degrade this compound under acidic, basic, oxidative, thermal, and photolytic stress conditions to identify degradation products and establish degradation pathways.
Materials and Equipment:
-
This compound
-
HPLC-grade water, acetonitrile, and methanol
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)
-
Calibrated pH meter
-
HPLC or UPLC system with a PDA/UV detector and a mass spectrometer (LC-MS)
-
C18 reverse-phase HPLC column
-
Forced-air oven
-
Photostability chamber (compliant with ICH Q1B guidelines[15])
-
Volumetric flasks, pipettes, and HPLC vials
Protocol Steps:
-
Preparation of Stock Solution:
-
Accurately weigh and dissolve this compound in a suitable solvent (e.g., 50:50 water:acetonitrile) to prepare a stock solution of approximately 1 mg/mL.
-
-
Application of Stress Conditions:
-
For each condition, prepare a stressed sample and a control sample. The control sample consists of the stock solution diluted with the stress-free medium (e.g., water) and kept under normal conditions.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Heat at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Heat at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 8 hours.
-
Thermal Degradation: Place a solid sample and 2 mL of the stock solution in an oven at 80°C for 48 hours.
-
Photolytic Degradation: Expose a solid sample and 2 mL of the stock solution to light in a photostability chamber, ensuring an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[15] A dark control should be kept under the same temperature conditions.
-
-
Sample Preparation for Analysis:
-
At the end of the stress period, allow samples to cool to room temperature.
-
Neutralize the acid and base hydrolysis samples with an equivalent amount of base or acid, respectively.
-
Dilute all stressed samples, including the controls, to a final concentration suitable for your analytical method (e.g., 0.1 mg/mL).
-
-
Analysis:
-
Analyze all samples by a stability-indicating HPLC-UV/MS method. A stability-indicating method is one that can separate the parent compound from all known degradation products.
-
Monitor for the appearance of new peaks and the decrease in the peak area of the parent compound.
-
Use the MS data to determine the mass of any new peaks to help elucidate their structures.
-
Section 4: Data Summary & Visualization
Table 1: Hypothetical Summary of Forced Degradation Results
| Stress Condition | Reagent/Condition | Target Degradation | Major Degradation Product(s) | Probable Pathway |
| Acidic | 0.1 M HCl, 60°C | ~5-15% | Piperidine-4-carboxylic acid, Dimethylamine | Amide Hydrolysis |
| Basic | 0.1 M NaOH, 60°C | ~5-15% | Piperidine-4-carboxylic acid, Dimethylamine | Amide Hydrolysis |
| Oxidative | 3% H₂O₂, RT | ~10-20% | This compound N-oxide | N-Oxidation |
| Thermal | 80°C (Solid & Soln) | <5% | Minor unspecified degradants | Thermal Decomposition |
| Photolytic | ICH Q1B Light | <10% | Minor unspecified degradants | Photodegradation |
Diagrams of Degradation Pathways and Workflows
Caption: Potential degradation pathways for this compound.
Caption: Experimental workflow for a forced degradation study.
References
- 1. This compound hydrochloride | C8H17ClN2O | CID 19872414 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Oxidations of pyrrolidines and piperidines to afford CH-functionalized isopropyl-1-carboxylate congeners - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Amide Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. m.youtube.com [m.youtube.com]
- 10. nbinno.com [nbinno.com]
- 11. rjptonline.org [rjptonline.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 15. ema.europa.eu [ema.europa.eu]
solubility issues of N,N-dimethylpiperidine-4-carboxamide in common solvents
Welcome to the technical support guide for N,N-dimethylpiperidine-4-carboxamide. This resource is designed for researchers, chemists, and formulation scientists to navigate the solubility challenges associated with this compound. Here, we provide practical guidance, troubleshooting protocols, and answers to frequently asked questions based on established chemical principles and data from structurally related molecules.
Understanding the Molecule: Key Physicochemical Properties
This compound is a tertiary amine and a carboxamide derivative of a piperidine core. Its structure dictates its solubility behavior. The piperidine nitrogen can be protonated, and the amide group can participate in hydrogen bonding. The dimethyl substitution on the amide nitrogen, however, prevents it from acting as a hydrogen bond donor. The hydrochloride salt form is also commercially available and will exhibit significantly different solubility characteristics, particularly in aqueous media.
| Property | This compound | This compound HCl | Reference |
| Molecular Formula | C₈H₁₆N₂O | C₈H₁₇ClN₂O | [1] |
| Molecular Weight | 156.23 g/mol | 192.68 g/mol | [1] |
| Appearance | Solid | Solid | [2] |
| Melting Point | Not specified | 145-146 °C | [3] |
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in water?
-
A1: While the parent compound, piperidine, is highly soluble in water, the increased molecular weight and hydrocarbon content of this compound can reduce its aqueous solubility.[4] The tertiary amine and the amide group do confer some polarity, but their influence may be insufficient for high solubility, especially at neutral pH. For aqueous solutions, using the hydrochloride salt is often a better starting point due to its ionic nature.
Q2: I'm observing a precipitate when I add my stock solution in an organic solvent to an aqueous buffer. What is happening?
-
A2: This is a common phenomenon known as "crashing out." Your compound is likely soluble in the initial organic solvent but has poor solubility in the final aqueous buffer system. The abrupt change in solvent polarity causes the compound to precipitate. To mitigate this, you can try a co-solvent system or add the organic stock solution slowly to the vortexing buffer.
Q3: Can I heat the solution to improve the solubility of this compound?
-
A3: Generally, for most solids, increasing the temperature will increase the rate of dissolution and can increase the solubility.[5] However, it is crucial to consider the thermal stability of your compound. For this compound, gentle warming (e.g., to 40-50 °C) is likely safe for short periods, but you should always be cautious about potential degradation, especially in the presence of reactive reagents.
Q4: How does pH affect the solubility of this compound in aqueous solutions?
-
A4: The piperidine nitrogen in this compound is basic and can be protonated. In acidic conditions (lower pH), the compound will form a more soluble cationic species. Therefore, if you are working with the free base, acidifying the aqueous solvent can significantly improve solubility. Conversely, at higher pH, the compound will be in its less soluble free base form.
Troubleshooting Guides
Issue 1: Poor Solubility in a Specific Solvent
If you are encountering poor solubility, follow this troubleshooting workflow:
Caption: Troubleshooting workflow for poor solubility.
Protocol for Enhancing Solubility:
-
Solvent Selection: If working with the free base, start with polar aprotic solvents like DMSO or DMF for preparing concentrated stock solutions. For subsequent dilutions into aqueous media, consider using a co-solvent like ethanol or methanol.
-
pH Adjustment (for aqueous solutions):
-
If using the free base, add a small amount of dilute acid (e.g., 0.1 M HCl) dropwise to your aqueous suspension while stirring. Monitor for dissolution.
-
Be mindful that pH changes can affect your downstream experiments.
-
-
Temperature Increase:
-
Gently warm the solution in a water bath to 40-50 °C with continuous stirring.
-
Do not overheat, as this may cause degradation.
-
-
Sonication:
-
Place the vial containing the solvent and compound in a sonicator bath.
-
Sonication can help break up solid aggregates and accelerate dissolution.
-
Issue 2: Compound "Crashing Out" of Solution
When a compound precipitates upon mixing a stock solution with a different solvent system, use the following approach:
Caption: Workflow to prevent compound precipitation.
Protocol to Avoid Precipitation:
-
Prepare a Concentrated Stock: Dissolve this compound in a minimal amount of a strong organic solvent like DMSO.
-
Create an Intermediate Dilution: Dilute the DMSO stock solution with a solvent that is miscible with both the stock solvent and the final buffer (e.g., ethanol, isopropanol).
-
Slow Addition: Add the intermediate dilution dropwise to the final aqueous buffer while the buffer is being vigorously stirred or vortexed. This allows for a more gradual change in solvent polarity.
-
Check Final Concentration: Ensure that the final concentration of the compound in the aqueous buffer does not exceed its solubility limit in that specific solvent mixture.
Predicted Solubility Profile
| Solvent Class | Solvent Examples | Predicted Solubility of this compound | Rationale |
| Polar Protic | Water | Low to Moderate (pH-dependent) | The piperidine and amide groups offer some polarity, but the overall hydrocarbon structure limits high solubility. Solubility increases at lower pH.[5] |
| Methanol, Ethanol | Moderate to High | The alcohol can hydrogen bond with the compound and has a polarity that is compatible with the molecule. | |
| Polar Aprotic | DMSO, DMF | High | These are strong organic solvents capable of dissolving a wide range of organic molecules.[6] |
| Acetonitrile | Moderate | Acetonitrile is a polar aprotic solvent, but generally a weaker solvent than DMSO or DMF. | |
| Non-Polar | Toluene, Hexane | Very Low | The molecule's polarity from the nitrogen and oxygen atoms makes it incompatible with non-polar solvents.[7] |
| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate to High | These are good solvents for many organic compounds of intermediate polarity. |
References
- 1. scbt.com [scbt.com]
- 2. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 3. This compound hydrochloride|lookchem [lookchem.com]
- 4. N,N-diethyl-1-methylpiperidine-4-carboxamide | 6339-83-9 | Benchchem [benchchem.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. Buy N,4-dimethylpiperidine-4-carboxamide [smolecule.com]
- 7. solubilityofthings.com [solubilityofthings.com]
Technical Support Center: Purification of N,N-dimethylpiperidine-4-carboxamide
Welcome to the technical support center for N,N-dimethylpiperidine-4-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical solutions for removing impurities from your preparations. We will explore the underlying chemical principles of common purification challenges and offer validated protocols to ensure the highest purity of your final compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I can expect in my crude this compound product?
A1: The impurity profile largely depends on the synthetic route. However, common impurities include unreacted starting materials such as piperidine-4-carboxylic acid or its activated form (e.g., acyl chloride), and the amine source. By-products from side reactions, such as the formation of secondary amides from demethylation, can also be present.[1] Residual solvents used during the reaction and work-up are also common.
Q2: My preliminary purity analysis (TLC, LC-MS) shows multiple spots/peaks. Where do I start with purification?
A2: A multi-peak analysis suggests the presence of several impurities. The first step is to identify these impurities if possible, for instance by comparing their retention times or mass-to-charge ratios with those of the starting materials. Based on the suspected nature of the impurities (e.g., acidic, basic, neutral), an appropriate initial purification strategy can be devised. A common starting point is an acid-base extraction to remove acidic or basic impurities.
Q3: Is this compound amenable to distillation?
A3: While vacuum distillation can be a powerful technique for purifying liquids, its applicability to this compound, a solid, is limited.[2] Methods like recrystallization and chromatography are generally more suitable for this compound.
Q4: Can I use normal-phase chromatography for this polar compound?
A4: Yes, normal-phase chromatography can be effective. However, given the polar nature of the tertiary amine and amide functionalities, tailing of peaks on silica gel is a common issue. This can often be mitigated by adding a small amount of a volatile amine, like triethylamine or n-propylamine (typically 0.1-1%), to the mobile phase.[3] This additive competes with the analyte for active sites on the silica, leading to improved peak shape and separation.[3]
Troubleshooting Guide
This section provides detailed solutions to specific purification challenges you may encounter.
Issue 1: Presence of Unreacted Piperidine-4-Carboxylic Acid
Symptoms:
-
A persistent baseline impurity in your crude NMR spectrum.
-
An additional spot on your TLC plate that streaks, especially with polar solvent systems.
-
An LC-MS peak corresponding to the mass of the carboxylic acid starting material.
Causality: Incomplete reaction is the primary cause. This can be due to insufficient activation of the carboxylic acid, a short reaction time, or inadequate temperature. The unreacted acid can be challenging to remove due to its polarity.
Solutions:
Method 1: Aqueous Basic Wash
This is the most straightforward approach to remove acidic impurities.
Protocol:
-
Dissolve the crude product in an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer with a saturated aqueous solution of a mild base, such as sodium bicarbonate (NaHCO₃).
-
Repeat the wash 2-3 times.
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Why this works: The basic wash deprotonates the carboxylic acid, forming a water-soluble carboxylate salt that partitions into the aqueous phase, while the neutral amide product remains in the organic layer.
Method 2: Solid-Phase Extraction (SPE)
For smaller scales or more stubborn acidic impurities, an SPE cartridge with a basic sorbent can be effective.
Protocol:
-
Choose a basic SPE cartridge (e.g., silica-based with an amine functional group).
-
Condition the cartridge according to the manufacturer's instructions.
-
Dissolve the crude product in a minimal amount of a non-polar solvent.
-
Load the solution onto the cartridge.
-
Elute the desired product with a solvent of increasing polarity. The acidic impurity will be retained on the basic sorbent.
Issue 2: Contamination with Unreacted Amine Starting Materials
Symptoms:
-
A distinct peak in your GC-MS or LC-MS analysis corresponding to the mass of the amine used in the synthesis.
-
A separate, often more mobile, spot on your TLC plate.
Causality: Use of excess amine to drive the reaction to completion is a common practice, leading to its presence in the crude product.
Solutions:
Method 1: Aqueous Acidic Wash
Similar to the basic wash for acidic impurities, an acidic wash is effective for removing basic contaminants.
Protocol:
-
Dissolve the crude product in an organic solvent.
-
Wash the organic solution with a dilute aqueous acid, such as 1M hydrochloric acid (HCl).
-
Repeat the wash as needed.
-
Neutralize the organic layer with a mild base wash (e.g., saturated NaHCO₃ solution) to remove any residual acid.
-
Dry the organic layer and concentrate.
Why this works: The acidic wash protonates the basic amine impurity, forming a water-soluble ammonium salt that is extracted into the aqueous phase.
Method 2: Adsorbent Treatment
For tertiary amines, acidic aluminum oxide can be used as an adsorbent to selectively remove primary and secondary amine impurities.[4]
Protocol:
-
Prepare a short column packed with acidic aluminum oxide.
-
Dissolve the crude product in a suitable organic solvent (e.g., xylene).[4][5]
-
Pass the solution through the column. The primary and secondary amines will be retained, while the tertiary amide elutes.[4]
-
Collect the eluate and remove the solvent.
Issue 3: Formation of Secondary Amide By-products
Symptoms:
-
An LC-MS peak with a mass corresponding to the demethylated product.
-
Potentially a closely eluting peak to your main product in chromatographic analyses.
Causality: Demethylation of the tertiary amide can occur under harsh reaction conditions, such as high temperatures or the presence of certain reagents. This impurity can be particularly challenging to separate due to its structural similarity to the desired product.[1]
Solutions:
Method 1: Preparative Chromatography
When structural similarity is high, chromatography is often the most effective purification method.
Protocol:
-
Column Selection: A diol or cyano-functionalized silica column can offer different selectivity compared to standard silica and may improve separation.[3]
-
Mobile Phase Optimization:
-
Start with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increase the polarity.
-
As mentioned, adding a small percentage of a volatile amine to the mobile phase can significantly improve peak shape for amine-containing compounds on silica.[3]
-
-
Fraction Collection and Analysis: Collect small fractions and analyze them by TLC or LC-MS to identify the pure product.
Visualizing Purification Workflows
Workflow for Removing Acidic and Basic Impurities
References
- 1. reddit.com [reddit.com]
- 2. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 3. Optimization of normal-phase chromatographic separation of compounds with primary, secondary and tertiary amino groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. US4255356A - Purification of tertiary amines using an adsorbent - Google Patents [patents.google.com]
- 5. EP0007983A1 - Process for the purification of tertiary amines - Google Patents [patents.google.com]
Technical Support Center: Managing Stereochemistry in N,N-Dimethylpiperidine-4-carboxamide Synthesis
Welcome to the technical support resource for the stereoselective synthesis of N,N-dimethylpiperidine-4-carboxamide. This guide is designed for researchers, medicinal chemists, and process development scientists to address the critical challenges of controlling stereochemistry at the C4 position of the piperidine ring. Here, we provide in-depth troubleshooting advice, validated protocols, and answers to frequently asked questions, grounded in established chemical principles.
The Stereochemical Challenge: Why C4 is Critical
This compound and its analogs are prevalent scaffolds in medicinal chemistry. The stereochemical orientation of the carboxamide group at the C4 position is often crucial for biological activity, as it dictates the three-dimensional presentation of the pharmacophore to its target protein. The synthesis can yield either a racemic mixture of enantiomers or, if other substituents are present, a mixture of diastereomers. Achieving a high degree of stereocontrol is essential for producing a single, desired isomer, thereby maximizing therapeutic efficacy and minimizing potential off-target effects.
There are three primary strategies for achieving an enantiomerically pure product:
-
Chiral Resolution: Separating a racemic mixture.
-
Asymmetric Synthesis: Using chiral catalysts or auxiliaries to selectively form one enantiomer.[1][2]
-
Chiral Pool Synthesis: Starting from an enantiomerically pure building block.
This guide will focus on troubleshooting issues that arise during asymmetric synthesis and chiral resolution, as these are the most common and challenging approaches.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems encountered during synthesis in a practical Q&A format.
Q1: My asymmetric hydrogenation of a tetrahydropyridine precursor is resulting in low enantiomeric excess (% ee). What are the first steps to troubleshoot this?
Low enantiomeric excess in a catalytic asymmetric hydrogenation is a frequent issue. The problem often lies in the catalyst's immediate environment or the integrity of the reactants.[3][4]
Initial Checks:
-
Validate Your Analytical Method: Before optimizing the reaction, confirm that your chiral HPLC or SFC method provides baseline separation (Resolution > 1.5) for the enantiomers. An inaccurate analytical method can give misleading % ee values.[4]
-
Purity of Starting Materials: Ensure the precursor (e.g., N-protected-1,2,3,6-tetrahydropyridine-4-carboxamide) is free from impurities that could poison the catalyst. Consider recrystallization or column chromatography of the starting material.
-
Solvent and Atmosphere Quality: Use anhydrous solvents and maintain a strictly inert atmosphere (Argon or Nitrogen). Many asymmetric hydrogenation catalysts, particularly those based on Iridium or Rhodium, are highly sensitive to oxygen and moisture.[3][5]
Workflow for Troubleshooting Low Enantiomeric Excess
Caption: Decision tree for troubleshooting low enantiomeric excess.
Deeper Optimization: If initial checks do not solve the problem, a systematic optimization of reaction parameters is necessary.
| Parameter | Common Range | Rationale & Causality |
| Temperature | -20 °C to 40 °C | Lower temperatures often increase enantioselectivity by favoring the transition state leading to the major enantiomer, but may slow the reaction rate.[3] |
| Hydrogen Pressure | 1 to 50 bar | Pressure can influence the concentration of hydrogen available to the catalytic cycle. Some catalysts show strong pressure dependence on selectivity. |
| Catalyst Loading | 0.1 to 2 mol% | Both insufficient and excessive catalyst loading can negatively impact % ee. An optimal concentration must be determined experimentally.[4] |
| Solvent | Toluene, CH2Cl2, MeOH, THF | The solvent can affect catalyst solubility and the stability of diastereomeric intermediates. Non-coordinating solvents like toluene or CH2Cl2 are often a good starting point.[3] |
Q2: I am attempting a chiral resolution using a resolving agent like tartaric acid, but the diastereomeric salts won't crystallize or the separation is inefficient. What can I do?
Classical resolution relies on the differential solubility of diastereomeric salts. Failure to crystallize or poor separation is a common hurdle.
-
Solvent Screening is Key: The choice of solvent is the most critical factor. Start with a solvent in which the racemic starting material is soluble upon heating but sparingly soluble at room temperature. Then, screen a range of solvents with varying polarities (e.g., Methanol, Ethanol, Isopropanol, Acetone, Acetonitrile, or mixtures).
-
Stoichiometry of Resolving Agent: Typically, 0.5 equivalents of the resolving agent are used to form the salt with one enantiomer. However, varying this stoichiometry (e.g., from 0.4 to 0.6 eq.) can sometimes promote the crystallization of the less soluble diastereomer.
-
Control Cooling Rate: Slow, controlled cooling is crucial. A rapid crash-cooling often traps impurities and the undesired diastereomer, leading to low enantiomeric purity of the resolved material. Try letting the solution cool to room temperature slowly overnight, followed by a period at a lower temperature (e.g., 4 °C).
-
Seeding: If you have a small amount of the desired pure diastereomeric salt from a previous attempt, use it to seed the crystallization. This can overcome the kinetic barrier to nucleation.
Q3: After a successful stereoselective reaction, I am observing a loss of enantiomeric purity (epimerization) during a subsequent step, such as N-deprotection or amide coupling. How can I prevent this?
Epimerization, the loss of stereochemical integrity at a chiral center, is a risk, particularly at a carbon adjacent to a carbonyl group (the α-carbon). The α-proton of the piperidine-4-carboxylate intermediate is acidic and can be removed by a base, leading to a planar, achiral enolate intermediate. Reprotonation can then occur from either face, causing racemization.[6]
Preventative Measures:
-
Avoid Strong Bases and High Temperatures: When modifying the molecule, use the mildest possible conditions. If a base is required, use a non-nucleophilic, sterically hindered base (e.g., DIPEA) instead of stronger bases like NaOH or LDA, and keep the temperature as low as possible.
-
Protecting Group Strategy: The choice of N-protecting group is critical. Electron-withdrawing groups like Boc (tert-butyloxycarbonyl) can increase the acidity of the α-proton. If epimerization is a persistent problem, consider alternative strategies that avoid generating a vulnerable intermediate.
-
Reaction Order: Perform any harsh reactions before establishing the stereocenter if the synthetic route allows. For instance, if you are starting from isonipecotic acid, it is often best to form the N,N-dimethylamide first before proceeding with chiral resolution or asymmetric transformations.
Mechanism of Base-Catalyzed Epimerization
Caption: Epimerization via a planar enolate intermediate.
Frequently Asked Questions (FAQs)
-
What is the best analytical method for determining the % ee of this compound?
-
Chiral High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the most reliable and widely used methods.[7][8] Since the target molecule lacks a strong UV chromophore, derivatization with a UV-active agent (like p-toluenesulfonyl chloride) may be necessary for detection, or a detector like a mass spectrometer (MS) or charged aerosol detector (CAD) can be used.[9] Polysaccharide-based chiral stationary phases (e.g., Chiralpak® AD-H) are often effective.[9]
-
-
Which is a better overall strategy: asymmetric synthesis or chiral resolution?
-
This depends on the scale and context. For early-stage research and small quantities, chiral resolution can be faster to implement if a suitable resolving agent and crystallization conditions are found. For large-scale manufacturing, an asymmetric synthesis approach, such as catalytic hydrogenation, is almost always preferred due to its higher atom economy and potential for producing the desired enantiomer directly in high purity, avoiding the loss of at least 50% of the material inherent in a classical resolution.[5]
-
-
Can I use a chiral auxiliary approach?
-
Yes. A chiral auxiliary (a chiral molecule temporarily attached to the substrate) can be used to direct the stereochemical outcome of a reaction, such as a conjugate addition to an α,β-unsaturated precursor.[1] After the desired stereocenter is set, the auxiliary is cleaved. While effective, this approach adds steps to the synthesis (attaching and removing the auxiliary) and is often less atom-economical than catalytic methods.
-
Key Experimental Protocols
Protocol 1: Chiral HPLC Method Development for Purity Analysis
This protocol provides a starting point for developing an analytical method to determine the enantiomeric excess.
-
Sample Preparation: Prepare a 1 mg/mL solution of a racemic standard of this compound in the mobile phase.
-
Chromatographic System:
-
Column: Chiralpak® AD-H, 250 x 4.6 mm, 5 µm (or similar polysaccharide-based column).
-
Mobile Phase: Start with a 90:10 mixture of Hexane/Isopropanol with 0.1% diethylamine (DEA) as an additive to improve peak shape for the amine.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm (if no chromophore) or use an MS or CAD detector.
-
-
Method Optimization:
-
Inject the racemic standard. If no separation is observed, systematically vary the mobile phase composition (e.g., change the ratio of hexane/isopropanol, try ethanol as the alcohol modifier).
-
The goal is to achieve baseline resolution (Rs > 1.5) between the two enantiomer peaks.
-
-
Quantification: Once separation is achieved, integrate the peak areas of the two enantiomers. Calculate the enantiomeric excess using the formula:
-
% ee = [(Area1 - Area2) / (Area1 + Area2)] x 100%
-
References
- 1. Asymmetric routes to substituted piperidines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Biological Activity of N,N-dimethylpiperidine-4-carboxamide and Piperidine-4-carboxamide
A Senior Application Scientist's Perspective on Structure-Activity Relationships and Experimental Design
In the landscape of modern drug discovery, the piperidine-4-carboxamide scaffold serves as a versatile and highly valuable structural motif. Its derivatives have been extensively explored, leading to the development of compounds with a wide array of pharmacological activities, including potent antiviral, antibacterial, and enzyme-inhibitory properties.[1][2][3] This guide provides an in-depth comparison of two fundamental analogs within this class: the unsubstituted piperidine-4-carboxamide and its N,N-dimethylated counterpart, N,N-dimethylpiperidine-4-carboxamide.
While direct, head-to-head experimental comparisons of these two specific molecules are not extensively documented in publicly available literature, a comprehensive analysis of the structure-activity relationships (SAR) within the broader piperidine-4-carboxamide class allows for a scientifically grounded, predictive comparison of their likely biological activities. This guide will delve into the subtle yet critical structural differences between these compounds and extrapolate from existing experimental data to forecast their potential performance in various biological assays. Furthermore, we will outline the essential experimental protocols required to empirically validate these predictions.
Structural and Physicochemical Distinctions
The core difference between piperidine-4-carboxamide and this compound lies in the substitution at the amide nitrogen. This seemingly minor alteration can profoundly influence the molecule's physicochemical properties and, consequently, its biological activity.
| Compound | Structure | Key Physicochemical Properties |
| Piperidine-4-carboxamide | Primary Amide: Possesses two hydrogen bond donors (N-H) and one hydrogen bond acceptor (C=O). This allows for the formation of multiple hydrogen bonds with biological targets.[4] | |
| This compound | Tertiary Amide: Lacks hydrogen bond donors on the nitrogen atom. The two methyl groups add steric bulk and increase lipophilicity. The carbonyl oxygen remains a hydrogen bond acceptor. |
The presence of N-H bonds in piperidine-4-carboxamide is a critical feature for its interaction with many biological targets. These protons can act as hydrogen bond donors, forming strong interactions with amino acid residues such as aspartate, glutamate, or the backbone carbonyls of proteins. In contrast, the N,N-dimethylated analog lacks this capability, which can drastically alter its binding affinity and selectivity for a given target.
Caption: Key structural and property differences.
Comparative Analysis of Biological Activity: A Predictive Approach
Based on extensive SAR studies of various piperidine-4-carboxamide derivatives, we can infer the likely impact of N,N-dimethylation on their biological activity across different therapeutic targets.
Antimicrobial Activity
Piperidine-4-carboxamide derivatives have shown promise as both antibacterial and antiviral agents.[3][5]
-
Antibacterial (DNA Gyrase Inhibitors): A study on piperidine-4-carboxamides as inhibitors of Mycobacterium abscessus DNA gyrase revealed that the amide bond is crucial for activity.[3] While this study did not directly test the N,N-dimethyl analog, the authors noted that modifications to the amide can significantly impact potency. It is plausible that the loss of hydrogen bond donating capacity and the increased steric bulk of the N,N-dimethyl group would disrupt the binding to the DNA gyrase, leading to a significant reduction in antibacterial activity.
-
Antiviral (Calpain Inhibitors): Research into piperidine carboxamide-derived calpain inhibitors, which show anticonvulsive properties, highlights the importance of the carboxamide moiety in the P2 region of the binding site.[6] The specific interactions of the amide with the enzyme are critical for inhibition. The N,N-dimethylation would likely abrogate these interactions, resulting in a loss of potency.
Enzyme Inhibition
-
Secretory Glutaminyl Cyclase (sQC) Inhibitors: A novel sQC inhibitor with a piperidine-4-carboxamide moiety was identified through virtual screening, with an IC50 of 34 μM.[7] The binding mode of this inhibitor within the active site would be critical in determining the effect of N,N-dimethylation. If the amide N-H groups are involved in key hydrogen bonding interactions, the N,N-dimethylated analog would be expected to be significantly less active.
Proposed Experimental Validation
To move beyond predictive analysis and obtain definitive comparative data, a series of well-defined experiments are necessary. The following protocols are based on methodologies reported in the literature for analogous compounds.
General Synthesis of this compound
The synthesis of this compound can be achieved through a standard amide coupling reaction.
Protocol:
-
To a solution of piperidine-4-carboxylic acid in a suitable solvent (e.g., dichloromethane), add a coupling agent (e.g., HATU or DCC) and a non-nucleophilic base (e.g., DIPEA).
-
Add dimethylamine hydrochloride to the reaction mixture.
-
Stir the reaction at room temperature until completion, as monitored by TLC or LC-MS.
-
Perform an aqueous workup to remove water-soluble byproducts.
-
Purify the crude product by column chromatography on silica gel to obtain pure this compound.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Caption: Synthesis of this compound.
In Vitro Antibacterial Assay (MIC Determination)
Protocol:
-
Prepare a stock solution of piperidine-4-carboxamide and this compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of each compound in a 96-well microtiter plate containing appropriate bacterial growth medium.
-
Inoculate each well with a standardized suspension of the test bacterium (e.g., Mycobacterium abscessus or Staphylococcus aureus).
-
Include positive (bacterium with no compound) and negative (medium only) controls.
-
Incubate the plates under appropriate conditions (temperature, time).
-
The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Enzyme Inhibition Assay (e.g., sQC)
Protocol:
-
Prepare a reaction mixture containing the purified enzyme (e.g., sQC), its substrate, and a suitable buffer.
-
Add varying concentrations of piperidine-4-carboxamide or this compound to the reaction mixture.
-
Initiate the enzymatic reaction and monitor the formation of the product over time using a suitable detection method (e.g., fluorescence or absorbance).
-
Calculate the initial reaction rates for each compound concentration.
-
Plot the reaction rates against the inhibitor concentrations and fit the data to an appropriate model (e.g., Michaelis-Menten) to determine the IC50 value for each compound.
Conclusion and Future Directions
The N,N-dimethylation of the carboxamide group in piperidine-4-carboxamide represents a fundamental structural modification that is predicted to have a significant, and likely detrimental, impact on its biological activity across a range of targets. The loss of hydrogen bond donating ability and the introduction of steric hindrance are the primary reasons for this anticipated decrease in potency.
However, it is crucial to recognize that these are predictions based on established SAR trends. Unexpected findings are not uncommon in drug discovery, and it is possible that for certain targets, the increased lipophilicity or other subtle electronic effects of the N,N-dimethyl group could lead to unforeseen activity.
Therefore, the definitive comparison of these two compounds awaits direct experimental validation using the protocols outlined above. Such studies would not only provide a clear answer to the question of their relative activities but also contribute valuable data to the broader understanding of the SAR of piperidine-4-carboxamides, aiding in the rational design of future therapeutic agents based on this privileged scaffold.
References
- 1. Design, synthesis, and biological evaluation of novel piperidine-4-carboxamide derivatives as potent CCR5 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure–Activity Relationship of Anti-Mycobacterium abscessus Piperidine-4-carboxamides, a New Class of NBTI DNA Gyrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ajchem-a.com [ajchem-a.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and biological evaluation of novel piperidine carboxamide derived calpain inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Piperidine-4-carboxamide as a new scaffold for designing secretory glutaminyl cyclase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Guide to the Preclinical Validation of a Novel Research Probe: A Case Study on the N,N-dimethylpiperidine-4-carboxamide Scaffold
This guide provides a comprehensive framework for the validation of a novel chemical probe, using a hypothetical compound derived from the N,N-dimethylpiperidine-4-carboxamide scaffold. As this specific molecule is not an established research tool, we will treat it as a novel discovery, "Compound X," and outline the rigorous validation process required to establish its utility and selectivity. For this case study, we will hypothesize that Compound X is an antagonist of the Sigma-1 receptor (S1R), a unique intracellular chaperone protein implicated in a variety of neurological and psychiatric disorders.
The principles and methodologies detailed herein are broadly applicable to the validation of any new small molecule tool, emphasizing the importance of a multi-pronged approach encompassing in vitro characterization, in-cellulo target engagement, and in vivo pharmacological studies. We will compare our hypothetical Compound X against two well-established S1R antagonists, NE-100 and BD-1063, to benchmark its performance and delineate its unique properties.
The Critical Need for Probe Validation
-
Does the compound bind to the intended target with sufficient affinity and selectivity?
-
Does it engage the target in a cellular context and elicit the expected functional response?
-
Is the compound suitable for in vivo studies, possessing appropriate pharmacokinetic properties and demonstrating target-related pharmacodynamic effects?
This guide will walk you through a series of experiments designed to answer these questions for our hypothetical S1R antagonist, Compound X.
Experimental Validation Workflow: A Multi-Step Approach
The validation of a novel research probe is a tiered process, moving from basic biochemical assays to more complex cellular and in vivo models. Each step builds upon the last, providing an accumulating body of evidence for the probe's utility.
Caption: A tiered workflow for the validation of a novel chemical probe.
In Vitro Characterization: Affinity, Function, and Selectivity
The initial phase of validation focuses on understanding the compound's interaction with its purified target and distinguishing it from potential off-targets.
Primary Binding Affinity
The first step is to quantify the compound's affinity for the target protein. A common method is a competitive radioligand binding assay.
Protocol: S1R Radioligand Binding Assay
-
Prepare Membranes: Use cell membranes prepared from a cell line overexpressing human S1R (e.g., HEK293-hS1R).
-
Incubate: In a 96-well plate, incubate the cell membranes with a fixed concentration of a high-affinity S1R radioligand (e.g., --INVALID-LINK---pentazocine) and a range of concentrations of the test compound (Compound X, NE-100, BD-1063).
-
Equilibrate: Allow the binding to reach equilibrium (e.g., 120 minutes at 25°C).
-
Separate: Rapidly filter the mixture through a glass fiber filtermat to separate bound from free radioligand.
-
Quantify: Measure the radioactivity retained on the filter using a scintillation counter.
-
Analyze: Plot the percentage of radioligand displaced against the concentration of the test compound. Fit the data to a one-site competition model to determine the inhibition constant (Ki).
Functional Antagonism
Binding affinity does not guarantee functional activity. A functional assay is required to confirm that the compound inhibits the receptor's signaling. While S1R is not a classical GPCR, its activation can modulate ion channel function and intracellular calcium levels.
Protocol: S1R-Mediated Calcium Mobilization Assay
-
Cell Culture: Plate cells co-expressing S1R and a relevant ion channel (e.g., NMDA receptor) in a 96-well plate.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Pre-incubation: Pre-incubate the cells with various concentrations of the test compound.
-
Stimulation: Add an S1R agonist (e.g., PRE-084) to stimulate the receptor.
-
Measurement: Measure the change in intracellular calcium concentration using a fluorescence plate reader.
-
Analysis: Determine the concentration of the test compound that inhibits 50% of the agonist-induced response (IC50).
Selectivity Profiling
A good research tool should be highly selective for its intended target. Broad selectivity profiling against a panel of other receptors, ion channels, and enzymes is crucial to identify potential off-target interactions that could confound experimental results. This is often performed as a service by specialized contract research organizations (e.g., Eurofins Safety Panel).
Table 1: Hypothetical In Vitro Performance Comparison
| Parameter | Compound X | NE-100 | BD-1063 |
| S1R Binding Affinity (Ki) | 5.2 nM | 0.9 nM | 12.5 nM |
| S2R Binding Affinity (Ki) | > 10,000 nM | 150 nM | 480 nM |
| Selectivity (S2R/S1R) | > 1900-fold | 167-fold | 38-fold |
| S1R Functional Antagonism (IC50) | 15.8 nM | 3.5 nM | 45.1 nM |
| Off-Target Hits (>50% inhibition @ 1µM) | 1/48 | 3/48 | 5/48 |
This data is hypothetical and for illustrative purposes only.
From this hypothetical data, Compound X demonstrates excellent affinity and superior selectivity for S1R over the closely related Sigma-2 receptor (S2R) compared to the established tools. It also shows a cleaner off-target profile.
In Cellulo Target Engagement: Confirming Binding in a Native Environment
Biochemical assays use purified proteins or membrane fractions, which may not fully represent the cellular environment. Target engagement assays confirm that the compound can cross the cell membrane and bind to its target within an intact cell.
Cellular Thermal Shift Assay (CETSA)
CETSA is based on the principle that a ligand binding to its target protein stabilizes it against thermal denaturation.
Protocol: CETSA
-
Cell Treatment: Treat intact cells with the test compound or vehicle control.
-
Heating: Heat the cell lysates to a range of temperatures.
-
Lysis & Centrifugation: Lyse the cells and centrifuge to separate the soluble (non-denatured) protein fraction from the precipitated (denatured) fraction.
-
Detection: Analyze the amount of soluble S1R remaining at each temperature using Western blotting or ELISA.
-
Analysis: A successful target engagement will result in a rightward shift in the melting curve of S1R in the presence of the compound.
Caption: The experimental workflow for the Cellular Thermal Shift Assay (CETSA).
In Vivo Validation: From Bench to Biological System
The final and most challenging stage of validation is to demonstrate the compound's utility in a living organism.
Pharmacokinetics (PK)
Before conducting efficacy studies, it is essential to understand the compound's absorption, distribution, metabolism, and excretion (ADME) properties, collectively known as pharmacokinetics. For a CNS target like S1R, brain penetration is a critical parameter.
Table 2: Hypothetical Pharmacokinetic Properties
| Parameter | Compound X | NE-100 |
| Oral Bioavailability (F%) | 45% | 20% |
| Plasma Half-life (t½) | 4 hours | 2.5 hours |
| Brain-to-Plasma Ratio (Kp,uu) | 1.2 | 0.8 |
This data is hypothetical and for illustrative purposes only.
The hypothetical data suggests Compound X has improved oral bioavailability and brain penetration compared to NE-100, making it a potentially better tool for in vivo studies.
Pharmacodynamics (PD) and Efficacy
A pharmacodynamic assay measures the direct interaction of the compound with its target in vivo. This can be achieved through ex vivo binding studies where the occupancy of S1R is measured in brain tissue after systemic administration of the compound. Finally, the compound's efficacy should be tested in a disease-relevant animal model. For an S1R antagonist, a model of neuropathic pain is appropriate.
Protocol: In Vivo Efficacy (Neuropathic Pain Model)
-
Model Induction: Induce neuropathic pain in rodents (e.g., using the Chronic Constriction Injury model).
-
Compound Administration: Administer Compound X, NE-100, or vehicle control at various doses.
-
Behavioral Testing: Measure pain response using a standardized test (e.g., von Frey filaments to assess mechanical allodynia).
-
Analysis: Determine if the compound significantly alleviates pain-like behaviors compared to the vehicle control. This provides the crucial link between target engagement and a physiological outcome.
Conclusion and Recommendations
This guide has outlined a rigorous, multi-tiered validation strategy for a hypothetical novel S1R antagonist, Compound X, built on the this compound scaffold. Through a combination of in vitro biochemical and functional assays, in-cellulo target engagement studies, and in vivo pharmacokinetic and pharmacodynamic evaluations, we can build a comprehensive profile of a new research tool.
Our hypothetical data suggests that Compound X could represent a superior research tool compared to existing alternatives like NE-100 and BD-1063, owing to its enhanced selectivity and more favorable pharmacokinetic properties. However, it is the totality of the evidence, from binding affinity to in vivo efficacy, that provides the necessary confidence for its use in biomedical research. Researchers are strongly encouraged to apply a similarly rigorous validation framework to any new chemical probe to ensure the integrity and reproducibility of their scientific findings.
Navigating the Labyrinth of Off-Target Effects: A Comparative Guide to N,N-dimethylpiperidine-4-carboxamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of drug discovery, the quest for highly specific and potent therapeutic agents is paramount. The N,N-dimethylpiperidine-4-carboxamide scaffold has emerged as a versatile and promising framework in the design of inhibitors for a range of therapeutic targets. However, as with any small molecule, the potential for off-target effects presents a significant hurdle in their clinical development, potentially leading to unforeseen toxicities or a diminished therapeutic window. This guide provides a comparative analysis of the off-target effects of this compound derivatives, drawing upon available experimental data to inform rational drug design and de-risking strategies.
The Double-Edged Sword of Kinase Inhibition: Akt and ALK Targeting Derivatives
This compound derivatives have been extensively explored as inhibitors of crucial kinases in oncology, notably Protein Kinase B (Akt) and Anaplastic Lymphoma Kinase (ALK). While achieving on-target potency is a primary objective, ensuring selectivity against a multitude of other kinases is a formidable challenge.
Akt Inhibitors: A Balancing Act of Potency and Selectivity
The Akt signaling pathway is a central regulator of cell survival, proliferation, and metabolism, making it a prime target in cancer therapy. Several this compound derivatives have been developed as potent Akt inhibitors. A key off-target concern for Akt inhibitors is their cross-reactivity with other members of the AGC kinase family, particularly PKA (Protein Kinase A), due to the high degree of homology in their ATP-binding pockets.
Early iterations of piperidine-4-carboxamide-based Akt inhibitors often displayed insufficient selectivity over PKA. However, medicinal chemistry efforts have led to the development of derivatives with significantly improved selectivity profiles. For instance, the introduction of specific substituents on the piperidine ring has been shown to enhance selectivity for Akt over PKA by exploiting subtle differences in the kinase domains. Furthermore, development of some orally bioavailable Akt inhibitors based on this scaffold has demonstrated reduced affinity for the hERG channel, a critical off-target interaction associated with cardiac toxicity[1][2].
Comparative Selectivity of Akt Inhibitors:
| Compound Class | Primary Target | Key Off-Target(s) | Reported Selectivity | Reference |
| Pyrrolopyrimidine-piperidine-carboxamides | Akt | PKA, ROCK | Up to >200-fold selectivity for Akt over PKA | [3] |
| 4-amino-piperidine-4-carboxamides | Akt | AGC kinase family (e.g., ROCK) | High selectivity against ROCK | [1][2] |
It is crucial to note that comprehensive kinome-wide scanning data for many of these derivatives is not always publicly available. Therefore, the absence of reported off-target activity does not equate to a complete lack of it.
ALK Inhibitors: Targeting Fusion Proteins with Precision
The this compound scaffold has also yielded potent inhibitors of ALK, a receptor tyrosine kinase whose aberrant fusion proteins drive certain cancers, such as non-small cell lung cancer. A primary off-target consideration for ALK inhibitors is their activity against other tyrosine kinases, including the structurally related Insulin-like Growth Factor 1 Receptor (IGF-1R).
Structure-activity relationship (SAR) studies have been instrumental in optimizing the selectivity of these ALK inhibitors. By modifying substituents on the piperidine and carboxamide moieties, researchers have successfully developed compounds with significantly improved selectivity for ALK over IGF-1R[4][5][6]. This enhanced selectivity is critical for minimizing potential toxicities associated with the inhibition of IGF-1R signaling, which plays a vital role in normal physiological processes.
Beyond the Kinome: CCR5 Antagonism and Anti-Infective Applications
The versatility of the this compound scaffold extends beyond kinase inhibition. Derivatives have been investigated as antagonists of the C-C chemokine receptor type 5 (CCR5), a co-receptor for HIV entry into host cells, and as anti-malarial agents targeting the parasite's proteasome.
CCR5 Antagonists: A Focus on Receptor Selectivity
For CCR5 antagonists, the off-target profile is primarily concerned with cross-reactivity against other G-protein coupled receptors (GPCRs). While specific off-target screening data for this compound-based CCR5 antagonists is limited in the public domain, the general principle in developing such antagonists is to screen against a panel of related chemokine receptors and other GPCRs to ensure a clean pharmacological profile. In silico modeling and competitive binding assays are key tools in assessing this selectivity[7].
Anti-Malarial Proteasome Inhibitors: Exploiting Species Selectivity
A compelling example of rational drug design to minimize off-target effects is seen in the development of piperidine carboxamides as anti-malarial agents. These compounds were designed to inhibit the proteasome of the Plasmodium falciparum parasite. Through structural biology and medicinal chemistry, researchers have successfully developed derivatives that exhibit high selectivity for the parasite proteasome over the human proteasome isoforms[8][9]. This species selectivity is a critical determinant of the therapeutic index, allowing for potent anti-parasitic activity with minimal toxicity to the human host.
Experimental Workflows for Assessing Off-Target Effects
A robust assessment of off-target effects is a cornerstone of preclinical drug development. A tiered approach, starting with broad screening and progressing to more focused mechanistic studies, is typically employed.
Workflow for Off-Target Profiling
Caption: A tiered workflow for comprehensive off-target profiling.
Detailed Protocol: Kinome-Wide Inhibitor Profiling
This protocol outlines a typical biochemical assay for screening a compound against a large panel of kinases.
Objective: To determine the inhibitory activity of an this compound derivative against a broad range of protein kinases.
Materials:
-
Test compound (solubilized in DMSO)
-
Recombinant human kinases (e.g., from a commercial vendor)
-
Specific peptide substrates for each kinase
-
ATP (radiolabeled [γ-³²P]ATP or for use with ADP-Glo™-like systems)
-
Assay buffer (typically contains MgCl₂, DTT, and a buffering agent like HEPES)
-
96- or 384-well assay plates
-
Kinase detection reagent (e.g., ADP-Glo™ Kinase Assay kit, Promega)
-
Plate reader capable of luminescence detection
Methodology:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration for a primary screen is 10 µM.
-
Assay Plate Preparation: Add the diluted test compound to the assay plate. Include positive controls (a known inhibitor for each kinase) and negative controls (DMSO vehicle).
-
Kinase Reaction Initiation:
-
Prepare a master mix containing the assay buffer, ATP, and the specific peptide substrate for each kinase.
-
Add the recombinant kinase to the appropriate wells of the assay plate.
-
Initiate the kinase reaction by adding the ATP/substrate master mix to all wells.
-
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified period (e.g., 60 minutes). The incubation time should be within the linear range of the kinase reaction.
-
Reaction Termination and Signal Detection:
-
Stop the kinase reaction by adding the kinase detection reagent (e.g., ADP-Glo™ Reagent), which simultaneously depletes the remaining ATP.
-
Add the Kinase Detection Reagent to convert the ADP generated by the kinase reaction into a luminescent signal.
-
-
Data Acquisition: Read the luminescence on a plate reader.
-
Data Analysis:
-
Calculate the percent inhibition for the test compound at each concentration relative to the positive and negative controls.
-
For compounds showing significant inhibition in the primary screen, perform a dose-response experiment to determine the IC₅₀ value.
-
Causality and Future Directions: The Path to Safer Therapeutics
The off-target effects of this compound derivatives are intrinsically linked to their chemical structure. Subtle modifications to the scaffold can dramatically alter the selectivity profile. For instance, the nature and position of substituents on the piperidine ring and the aromatic moieties of the carboxamide can influence interactions with amino acid residues within the ATP-binding pocket of kinases or the ligand-binding pocket of GPCRs.
Logical Relationship of Structure to Off-Target Effects
Caption: Relationship between chemical structure and off-target effects.
Future drug discovery efforts focused on the this compound scaffold should continue to leverage a multidisciplinary approach. Integrating computational modeling, structural biology, and comprehensive off-target screening early in the discovery pipeline will be essential for designing next-generation therapeutics with enhanced potency and a superior safety profile. By understanding and mitigating off-target effects, the full therapeutic potential of this versatile chemical scaffold can be realized.
References
- 1. Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rapid development of piperidine carboxamides as potent and selective anaplastic lymphoma kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Item - Rapid Development of Piperidine Carboxamides as Potent and Selective Anaplastic Lymphoma Kinase Inhibitors - figshare - Figshare [figshare.com]
- 7. In silco analysis of carboxamide derivatives of piperidine as potential antagonists of CCR5 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. media.malariaworld.org [media.malariaworld.org]
A Head-to-Head In Silico Analysis of N,N-dimethylpiperidine-4-carboxamide and its Analogs as Potential FAAH Inhibitors
Introduction: The Therapeutic Promise of Targeting Fatty Acid Amide Hydrolase (FAAH)
Fatty Acid Amide Hydrolase (FAAH) is a critical enzyme in the endocannabinoid system, primarily responsible for the degradation of the neurotransmitter anandamide and other fatty acid amides.[1][2] By inhibiting FAAH, the endogenous levels of these signaling lipids can be elevated, leading to a range of therapeutic effects, including analgesia, anti-inflammatory responses, and anxiolysis, without the psychoactive side effects associated with direct cannabinoid receptor agonists.[2][3] This makes FAAH a highly attractive therapeutic target for the development of novel treatments for pain, inflammation, and anxiety disorders.[4][5]
The piperidine carboxamide scaffold has emerged as a promising structural motif for the design of potent and selective FAAH inhibitors.[1][2] Many of these inhibitors act by forming a covalent bond with a key serine residue (Ser241) in the enzyme's active site, leading to irreversible inhibition.[1][2][3] Understanding the precise binding modes and the subtle structural modifications that influence inhibitory potency is paramount for the rational design of next-generation FAAH-targeted therapeutics.
This guide presents a detailed in silico comparative analysis of N,N-dimethylpiperidine-4-carboxamide and two of its structural analogs, N-methylpiperidine-4-carboxamide and piperidine-4-carboxamide , as potential inhibitors of human FAAH. Through a systematic workflow of molecular docking and molecular dynamics simulations, we will elucidate the binding interactions, conformational dynamics, and binding free energies of these compounds within the FAAH active site. This comparative approach aims to provide researchers, scientists, and drug development professionals with valuable insights into the structure-activity relationships (SAR) of this chemical series and a robust computational framework for the evaluation of similar compounds.
Compound Selection Rationale: Probing the Role of N-Methylation
For this comparative study, we have selected three closely related piperidine-4-carboxamide derivatives to systematically investigate the influence of N,N-dimethylation on the carboxamide group on the binding affinity and interaction profile with FAAH.
-
This compound (Lead Compound): The core molecule of interest, featuring a dimethylated carboxamide.
-
N-methylpiperidine-4-carboxamide (Analog 1): A mono-demethylated analog to assess the impact of a single methyl group.
-
Piperidine-4-carboxamide (Analog 2): The primary amide analog, serving as a baseline for understanding the contribution of the piperidine core and the unsubstituted carboxamide.
By comparing the in silico performance of these three compounds, we can dissect the specific contributions of the methyl groups to the binding mechanism, providing a clear rationale for future lead optimization efforts.
In Silico Methodology: A Validated Workflow for Binding Mode Analysis
To ensure scientific rigor and reproducibility, this guide outlines a comprehensive and validated computational workflow. This multi-step process, from protein preparation to advanced simulation and analysis, is designed to provide a holistic understanding of the ligand-protein interactions.
Workflow Overview
Caption: In Silico Comparative Analysis Workflow.
Part 1: Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a protein target. This step is crucial for generating an initial, energetically favorable binding pose that will serve as the starting point for more rigorous molecular dynamics simulations.
Experimental Protocol: Molecular Docking with AutoDock Vina
-
Receptor Preparation:
-
Download the crystal structure of humanized rat FAAH in complex with the inhibitor PF-750 (PDB ID: 2VYA) from the RCSB Protein Data Bank.[6]
-
Using AutoDockTools (ADT), remove water molecules and co-crystallized ligands.
-
Add polar hydrogens and assign Kollman charges to the protein.
-
Save the prepared receptor in PDBQT format.
-
-
Ligand Preparation:
-
Generate 3D structures of this compound, N-methylpiperidine-4-carboxamide, and piperidine-4-carboxamide using a molecular editor (e.g., ChemDraw, Avogadro).
-
Perform energy minimization of the ligand structures.
-
In ADT, assign Gasteiger charges and define the rotatable bonds.
-
Save the prepared ligands in PDBQT format.
-
-
Docking Simulation:
-
Define the search space (grid box) to encompass the active site of FAAH, using the coordinates of the co-crystallized inhibitor as a reference.
-
Perform the docking simulation using AutoDock Vina with an exhaustiveness of 32 to ensure a thorough search of the conformational space.
-
Analyze the resulting binding poses and their corresponding binding affinities (kcal/mol). The pose with the lowest binding energy is typically selected for further analysis.
-
Part 2: Molecular Dynamics Simulation
Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of the protein-ligand complex over time, offering insights into the stability of the binding pose and the nature of the intermolecular interactions.
Experimental Protocol: MD Simulation with GROMACS
-
System Preparation:
-
Select the best-ranked docking pose for each of the three compounds.
-
Use the GROMACS pdb2gmx module to generate the protein topology using the CHARMM36 force field.
-
Generate ligand topology and parameter files using a server like CGenFF.
-
Combine the protein and ligand coordinates and topologies.
-
Create a cubic simulation box and solvate the system with TIP3P water molecules.
-
Add ions (Na+ or Cl-) to neutralize the system.
-
-
Simulation Protocol:
-
Perform energy minimization of the solvated system to remove steric clashes.
-
Conduct a 100 ps NVT (constant number of particles, volume, and temperature) equilibration to stabilize the temperature of the system.
-
Perform a 1 ns NPT (constant number of particles, pressure, and temperature) equilibration to stabilize the pressure and density.
-
Run a 100 ns production MD simulation for each protein-ligand complex.
-
Part 3: Post-Simulation Analysis
Analysis of the MD trajectory provides quantitative data on the stability of the complex and the key interactions driving binding.
Experimental Protocol: Trajectory Analysis and Binding Free Energy Calculation
-
Trajectory Analysis:
-
Calculate the Root Mean Square Deviation (RMSD) of the protein backbone and the ligand to assess the stability of the complex over the simulation time.
-
Calculate the Root Mean Square Fluctuation (RMSF) of the protein residues to identify flexible regions that may be involved in ligand binding.
-
Analyze the hydrogen bond network and hydrophobic interactions between the protein and the ligand throughout the simulation.
-
-
Binding Free Energy Calculation (MM/PBSA):
-
Use the g_mmpbsa tool to calculate the binding free energy of each complex from the MD trajectory.[7] This method provides a more accurate estimation of binding affinity than docking scores alone by considering the contributions of molecular mechanics, polar solvation, and nonpolar solvation energies.
-
Comparative Analysis of Binding Modes
Based on the in silico workflow described, we can anticipate the following comparative outcomes:
| Compound | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothesized) | Stability (RMSD) |
| This compound | -7.5 ± 0.5 | Ser241, Ser217, Lys142, Phe432, Met495 | Stable |
| N-methylpiperidine-4-carboxamide | -7.0 ± 0.5 | Ser241, Ser217, Lys142, Phe432 | Stable |
| Piperidine-4-carboxamide | -6.5 ± 0.5 | Ser241, Ser217, Lys142 | Less Stable |
Note: The binding affinity values are hypothetical and for illustrative purposes. Actual values would be derived from the MM/PBSA calculations.
Interaction Diagrams
Caption: Hypothesized interactions of this compound.
Discussion and Field-Proven Insights
The comparative in silico analysis of this compound and its demethylated analogs is expected to reveal a clear structure-activity relationship. The presence of the N,N-dimethyl groups likely enhances the hydrophobic interactions with residues in the FAAH active site, such as Met495, leading to a more stable binding pose and a more favorable binding free energy. This is a common observation in drug design, where the addition of small alkyl groups can optimize van der Waals contacts and improve potency.
The primary amide of piperidine-4-carboxamide, while capable of forming hydrogen bonds, may lack the additional hydrophobic interactions provided by the methyl groups, resulting in a less stable complex and lower predicted affinity. The N-methyl analog would be expected to exhibit intermediate behavior.
These findings underscore the importance of fine-tuning the substitution pattern on the piperidine carboxamide scaffold to maximize interactions within the FAAH active site. The computational workflow detailed in this guide provides a powerful and cost-effective approach to prospectively evaluate such modifications before committing to chemical synthesis and biological testing.
Conclusion
This guide has outlined a comprehensive in silico strategy for the comparative analysis of this compound and its analogs as potential FAAH inhibitors. By integrating molecular docking, molecular dynamics simulations, and binding free energy calculations, researchers can gain detailed insights into the molecular determinants of binding affinity and selectivity. The presented workflow serves as a robust template for the rational design and optimization of novel piperidine carboxamide-based therapeutics targeting FAAH for the treatment of pain, inflammation, and other neurological disorders.
References
- 1. Covalent inhibitors of fatty acid amide hydrolase (FAAH): A rationale for the activity of piperidine and piperazine aryl ureas - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzothiophene piperazine and piperidine urea inhibitors of fatty acid amide hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-guided inhibitor design for human FAAH by interspecies active site conversion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Covalent inhibitors of fatty acid amide hydrolase: a rationale for the activity of piperidine and piperazine aryl ureas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. rcsb.org [rcsb.org]
- 7. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Selectivity of N,N-dimethylpiperidine-4-carboxamide-Based Inhibitors
In the landscape of modern drug discovery, the pursuit of highly selective small molecule inhibitors is paramount. The ability of a therapeutic agent to modulate its intended target with minimal off-target engagement is a critical determinant of its efficacy and safety profile. The N,N-dimethylpiperidine-4-carboxamide scaffold has emerged as a versatile and privileged structure in medicinal chemistry, serving as a core component in a variety of inhibitors targeting diverse protein classes. This guide provides an in-depth comparative analysis of the selectivity of inhibitors based on this scaffold, supported by experimental data and methodologies, to aid researchers and drug development professionals in their quest for next-generation therapeutics.
The Central Role of Selectivity in Drug Development
The selectivity of a drug candidate is a double-edged sword. While broad-spectrum activity can sometimes be advantageous, particularly in complex diseases like cancer, a lack of selectivity is more often associated with undesirable side effects and toxicity.[1][2] Therefore, a thorough assessment of an inhibitor's selectivity profile across a relevant panel of biological targets is a cornerstone of preclinical drug development. This process not only helps in identifying potential liabilities but also provides valuable insights into the structure-activity relationships (SAR) that govern target recognition and binding affinity.
The this compound Scaffold: A Privileged Motif
The this compound moiety is a recurring structural feature in a number of potent and selective inhibitors. Its physicochemical properties, including its basic nitrogen atom which can be protonated at physiological pH, often contribute to favorable pharmacokinetic profiles and allow for crucial interactions within the binding sites of target proteins. This guide will explore the selectivity of inhibitors incorporating this scaffold against two major classes of enzymes: Poly (ADP-ribose) polymerases (PARPs) and Histone Deacetylases (HDACs).
Comparative Selectivity Analysis
PARP Inhibitors
Poly (ADP-ribose) polymerases are a family of enzymes involved in various cellular processes, most notably DNA repair.[3] Inhibitors of PARP, particularly PARP1 and PARP2, have shown significant clinical success in the treatment of cancers with deficiencies in the homologous recombination repair pathway, such as those harboring BRCA1/2 mutations.[3] However, the PARP family consists of 17 members, and the selectivity of inhibitors across these isoforms can influence both their efficacy and their toxicity profiles.
While specific this compound-based PARP inhibitors are not detailed in the provided search results, we can infer the importance of the piperidine-carboxamide moiety from related structures. For instance, the benzimidazole carboxamide scaffold, which shares features with our core structure, has been utilized to develop potent PARP1/2 inhibitors.[4] A key aspect of modern PARP inhibitor development is achieving high selectivity for PARP1 over PARP2 and other PARP family members to potentially reduce hematological toxicities.[3]
Illustrative Selectivity Profile of a Hypothetical this compound-based PARP1 Inhibitor (Compound X)
| Target | IC50 (nM) | Selectivity vs. PARP1 |
| PARP1 | 1.5 | - |
| PARP2 | 650 | 433-fold |
| TNKS1 | >10,000 | >6667-fold |
| TNKS2 | >10,000 | >6667-fold |
This table represents a desirable selectivity profile for a next-generation PARP1 inhibitor, based on data for selective PARP inhibitors like AZD5305.[3][5]
Structure-Activity Relationship Insights:
The selectivity of PARP inhibitors is often dictated by subtle differences in the catalytic domains of the PARP family members.[6] The piperidine ring can orient the carboxamide group to form key hydrogen bonds within the nicotinamide binding pocket, while substituents on the piperidine nitrogen can be modified to exploit unique features of the PARP1 active site, thereby enhancing selectivity over other isoforms.
HDAC Inhibitors
Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in epigenetic regulation by removing acetyl groups from lysine residues of histones and other proteins.[7] Dysregulation of HDAC activity is implicated in various diseases, including cancer and neurological disorders.[7][8] The human HDAC family comprises 11 zinc-dependent isoforms, categorized into Class I, IIa, IIb, and IV.[9] Developing isoform-selective HDAC inhibitors is a major goal to achieve more targeted therapeutic effects and reduce the side effects associated with pan-HDAC inhibitors.[9]
The piperidine-4-carboxamide scaffold can be found in the "linker" region of some HDAC inhibitors, connecting the zinc-binding group to the "cap" group that interacts with the surface of the enzyme. The geometry and flexibility of this linker are critical for determining isoform selectivity.
Illustrative Selectivity Profile of a Hypothetical this compound-based HDAC3 Inhibitor (Compound Y)
| Target | IC50 (nM) | Selectivity vs. HDAC3 |
| HDAC1 | 2,500 | 83-fold |
| HDAC2 | 4,000 | 133-fold |
| HDAC3 | 30 | - |
| HDAC6 | >10,000 | >333-fold |
| HDAC8 | >10,000 | >333-fold |
This table is modeled after the selectivity profiles of reported selective HDAC3 inhibitors, highlighting the potential for achieving high isoform selectivity.[10]
Structure-Activity Relationship Insights:
The development of selective HDAC3 inhibitors has been a significant challenge due to the high homology among the Class I HDACs.[10] However, subtle variations in the active site, particularly around the catalytic zinc ion and the rim of the binding pocket, can be exploited. The this compound linker can adopt specific conformations that favor interaction with unique residues in the HDAC3 active site, while being sterically disfavored in other isoforms like HDAC1 and HDAC2.
Methodologies for Assessing Inhibitor Selectivity
A multi-pronged approach employing both biochemical and cell-based assays is essential for a comprehensive evaluation of inhibitor selectivity.[11]
Biochemical Assays
Biochemical assays provide a direct measure of an inhibitor's potency against purified enzymes.[1][2] These assays are crucial for determining intrinsic affinities and for initial selectivity profiling against a broad panel of targets.
Step-by-Step Protocol for a Radiometric Kinase/Enzyme Assay:
-
Enzyme and Substrate Preparation: Recombinant human enzymes (e.g., PARP1, PARP2, HDAC1, HDAC3) and their respective substrates are purified and prepared in an appropriate assay buffer.
-
Compound Preparation: The this compound-based inhibitor and control compounds are serially diluted in DMSO to generate a concentration-response curve.
-
Assay Reaction: The enzyme, substrate, [γ-³²P]ATP (for kinases) or other labeled cofactor, and the test compound are incubated together in a microplate well.
-
Reaction Termination: The reaction is stopped after a defined period by adding a stop solution.
-
Signal Detection: The amount of incorporated radiolabel into the substrate is quantified using a scintillation counter or phosphorimager.
-
Data Analysis: The percentage of inhibition at each compound concentration is calculated, and the IC50 value is determined by fitting the data to a four-parameter logistic equation.
Experimental Workflow for Biochemical Selectivity Profiling
Caption: A generalized workflow for assessing inhibitor selectivity using biochemical assays.
Cell-Based Assays
While biochemical assays are invaluable, they do not fully recapitulate the complex cellular environment.[11] Cell-based assays are therefore essential to confirm on-target engagement and assess the functional consequences of inhibition in a more physiologically relevant context.
Step-by-Step Protocol for a Target Engagement Assay (e.g., NanoBRET™):
-
Cell Line Engineering: A cell line is engineered to express the target protein fused to a NanoLuc® luciferase and a fluorescent tracer that binds to the target.
-
Cell Culture and Treatment: The engineered cells are cultured and then treated with varying concentrations of the this compound-based inhibitor.
-
Tracer Addition: The fluorescent tracer is added to the cells.
-
BRET Measurement: Bioluminescence Resonance Energy Transfer (BRET) is measured. If the inhibitor binds to the target, it will displace the tracer, leading to a decrease in the BRET signal.
-
Data Analysis: The EC50 value, representing the concentration of the inhibitor that causes a 50% reduction in the BRET signal, is determined.
Step-by-Step Protocol for a Functional Cellular Assay (e.g., Measuring Downstream Signaling):
-
Cell Culture and Treatment: A relevant cell line is treated with the inhibitor at various concentrations.
-
Cell Lysis: After a specific incubation time, the cells are lysed to extract proteins.
-
Western Blotting or ELISA: The levels of a specific downstream biomarker of target engagement are measured. For example, for a PARP inhibitor, this could be the level of PARylation; for an HDAC inhibitor, it could be the level of histone acetylation.[12]
-
Data Analysis: The concentration-dependent effect of the inhibitor on the downstream biomarker is quantified to determine the cellular potency.
Signaling Pathway: PARP1 in DNA Single-Strand Break Repair
Caption: The role of PARP1 in DNA repair and its inhibition by small molecules.
Conclusion and Future Perspectives
The this compound scaffold represents a valuable starting point for the design of potent and selective inhibitors against a range of important drug targets. As demonstrated, achieving high selectivity is a multifactorial challenge that requires a deep understanding of the structural biology of the target family and the application of a robust suite of biochemical and cell-based assays. The continued exploration of SAR for this and related scaffolds, coupled with advanced computational modeling and innovative screening platforms, will undoubtedly pave the way for the development of next-generation therapeutics with improved efficacy and safety profiles. The data and methodologies presented in this guide are intended to provide a solid foundation for researchers embarking on this exciting endeavor.
References
- 1. High-throughput biochemical kinase selectivity assays: panel development and screening applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of 5-{4-[(7-Ethyl-6-oxo-5,6-dihydro-1,5-naphthyridin-3-yl)methyl]piperazin-1-yl}- N-methylpyridine-2-carboxamide (AZD5305): A PARP1-DNA Trapper with High Selectivity for PARP1 over PARP2 and Other PARPs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of the PARP (poly ADP-ribose polymerase) inhibitor 2-(1-(4,4-difluorocyclohexyl)piperidin-4-yl)-1H-benzo[d]imidazole-4-carboxamide for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Improved Selective Class I HDAC and Novel Selective HDAC3 Inhibitors: Beyond Hydroxamic Acids and Benzamides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of Potent and Selective Histone Deacetylase Inhibitors via Focused Combinatorial Libraries of Cyclic α3β-Tetrapeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of Highly Selective and Potent HDAC3 Inhibitors Based on a 2-Substituted Benzamide Zinc Binding Group - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. reactionbiology.com [reactionbiology.com]
Safety Operating Guide
A Researcher's Guide to the Safe Handling of N,N-dimethylpiperidine-4-carboxamide
As professionals dedicated to advancing scientific frontiers, our commitment to safety is as paramount as our research goals. N,N-dimethylpiperidine-4-carboxamide and its analogues are valuable compounds in drug discovery and development. However, their handling necessitates a rigorous and well-understood safety protocol. This guide provides an in-depth, experience-driven framework for the safe handling of this compound, ensuring the protection of researchers and the integrity of our work.
Foundational Hazard Assessment
Understanding the "why" behind safety protocols is critical. This compound, particularly in its hydrochloride salt form, is classified with specific hazards that dictate our handling procedures. According to GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classifications, this compound is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation[1][2].
While data for the specific free base may be limited, the parent compound, piperidine, is a highly flammable, toxic, and corrosive substance that causes severe skin burns and eye damage[3][4][5]. Therefore, a cautious approach that respects the potential hazards of the entire chemical class is a cornerstone of responsible laboratory practice.
The Hierarchy of Controls: Beyond PPE
Before we even consider personal protective equipment, we must implement engineering and administrative controls. These are the most effective measures for ensuring safety.
-
Engineering Controls: The primary control for handling this compound, especially when in powdered form or when generating aerosols or vapors, is a certified chemical fume hood.[6] A properly functioning fume hood with adequate face velocity is non-negotiable.
-
Administrative Controls: Access to areas where this compound is handled should be restricted. All personnel must receive documented training on the specific hazards and handling procedures outlined in this guide and the substance's Safety Data Sheet (SDS)[6]. Never work alone when handling hazardous materials.
Core Personal Protective Equipment (PPE): A Head-to-Toe Protocol
PPE is the last line of defense, but it is a critical one. The following table summarizes the required PPE for various laboratory operations involving this compound.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing Solid | Safety goggles with side shields & face shield | Chemical-resistant gloves (Nitrile, double-gloved) | Fully-buttoned lab coat | Recommended within a fume hood. If not feasible, a NIOSH-approved respirator is required.[7] |
| Transferring Solutions | Safety goggles with side shields | Chemical-resistant gloves (Nitrile) | Fully-buttoned lab coat | Not typically required if performed in a fume hood. |
| Cleaning Spills | Chemical splash goggles & face shield | Heavy-duty chemical-resistant gloves (e.g., Neoprene over Nitrile) | Chemical-resistant apron over lab coat | NIOSH-approved respirator with appropriate cartridges. |
Detailed PPE Selection and Rationale
-
Eye and Face Protection : Standard safety glasses are insufficient. Chemical splash goggles that form a seal around the eyes are mandatory to protect against splashes and fine powders[7][8]. When handling larger quantities or during procedures with a high splash risk, a full-face shield must be worn in conjunction with goggles.[7]
-
Hand Protection : Disposable nitrile gloves are required for handling this chemical to prevent skin contact[8]. It is crucial to check gloves for any signs of degradation or punctures before use. For prolonged tasks or when handling concentrated solutions, consider double-gloving. Always remove gloves using the proper technique to avoid contaminating your skin and wash hands thoroughly after removal.[9]
-
Body Protection : A standard, fully-buttoned laboratory coat protects skin and clothing from accidental spills.[8] For procedures with a higher risk of significant splashes, supplement the lab coat with a chemical-resistant apron.
-
Respiratory Protection : While engineering controls like fume hoods are primary, respiratory protection may be necessary if aerosols or dust can be generated outside of a containment system.[7]
Operational Plan: A Step-by-Step Workflow
A systematic approach to handling ensures that safety is integrated into every step of the experimental process.
Pre-Handling Checklist
-
Verify the chemical fume hood is operational and the certification is current.
-
Locate the nearest emergency eyewash station and safety shower.[9][10]
-
Assemble all necessary PPE and inspect it for defects.
-
Prepare your workspace by covering the surface with absorbent, disposable bench paper.
-
Have a designated, labeled waste container ready for contaminated materials.[11]
Workflow for Safe Handling and Disposal
The following diagram illustrates the logical flow from preparation to disposal.
Caption: Workflow for Safe Handling of this compound.
Emergency Procedures: Plan for the Unexpected
Spill Response:
-
Evacuate: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.[10]
-
Isolate: Restrict access to the spill area. Remove all ignition sources as piperidine derivatives can be flammable.[4][10]
-
Protect: Don the appropriate PPE for spill cleanup, including a respirator if necessary.
-
Contain: Cover the spill with an inert, non-combustible absorbent material like sand or vermiculite.[10] Do not use combustible materials like paper towels to absorb the bulk of the spill.
-
Collect: Carefully sweep or scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.[10][12]
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.
Exposure Response:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15-20 minutes while removing contaminated clothing.[2][3] Seek immediate medical attention.[13]
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15-20 minutes, holding the eyelids open.[3][13] Remove contact lenses if present and easy to do.[4] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration.[2][14] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[3][4] Rinse the mouth with water and seek immediate medical attention.
Disposal Plan
All waste contaminated with this compound must be treated as hazardous waste.
-
Solid Waste: This includes contaminated gloves, bench paper, pipette tips, and absorbent materials from spills. Place these items in a clearly labeled, sealed hazardous waste container.[11]
-
Liquid Waste: Unused solutions or reaction mixtures should be collected in a compatible, sealed, and clearly labeled hazardous waste container. Do not pour this chemical down the drain.[11]
-
Container Disposal: Arrange for the collection of all hazardous waste through your institution's licensed environmental waste management contractor.[11][15]
By adhering to these comprehensive guidelines, researchers can confidently handle this compound, ensuring both personal safety and the integrity of scientific discovery.
References
- 1. This compound hydrochloride | C8H17ClN2O | CID 19872414 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. aksci.com [aksci.com]
- 3. pentachemicals.eu [pentachemicals.eu]
- 4. chemos.de [chemos.de]
- 5. carlroth.com [carlroth.com]
- 6. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. nj.gov [nj.gov]
- 10. nj.gov [nj.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. carlroth.com [carlroth.com]
- 13. fishersci.com [fishersci.com]
- 14. chemicalbook.com [chemicalbook.com]
- 15. Piperidine | C5H11N | CID 8082 - PubChem [pubchem.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
